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  • Product: Methyl 3,5-difluoro-2-nitrobenzoate
  • CAS: 910123-09-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3,5-difluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Foreword As a key building block in modern medicinal chemistry and organic synthesis, methyl 3,5-difluoro-2-nitrobenzoate presents a unique combination of r...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal chemistry and organic synthesis, methyl 3,5-difluoro-2-nitrobenzoate presents a unique combination of reactive sites. The presence of two deactivating fluorine atoms and a nitro group on the aromatic ring, coupled with a methyl ester, creates a scaffold with significant potential for the development of novel therapeutics and complex molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this versatile compound. By delving into the causality behind its chemical behavior, this document aims to empower scientists to effectively utilize methyl 3,5-difluoro-2-nitrobenzoate in their research endeavors.

Core Chemical and Physical Properties

Methyl 3,5-difluoro-2-nitrobenzoate is a solid organic compound at room temperature.[1] Its core structure consists of a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, a nitro group at the 2 position, and a methyl benzoate group at the 1 position.

PropertyValueSource
CAS Number 910123-09-0[2]
Molecular Formula C₈H₅F₂NO₄[2]
Molecular Weight 217.13 g/mol [2]
IUPAC Name methyl 3,5-difluoro-2-nitrobenzoate[2]
Purity Typically ≥95%[2]
Appearance Not specified, likely a solid[1]
Melting Point Not available[1][3]
Boiling Point Not available[1][3]
Solubility Not available[1]
Storage Store at room temperature.[2]

Synthesis and Spectroscopic Characterization

The synthesis of methyl 3,5-difluoro-2-nitrobenzoate can be logically approached through standard organic chemistry transformations. While a specific detailed protocol for this exact molecule is not widely published, analogous syntheses provide a reliable blueprint.[5] The primary routes involve either the esterification of the corresponding carboxylic acid or the nitration of a difluorinated methyl benzoate precursor.

Synthetic Pathway Overview

A plausible and commonly employed synthetic strategy involves a two-step process:

  • Nitration: 3,5-difluorobenzoic acid is nitrated to introduce the nitro group at the 2-position. This is an electrophilic aromatic substitution reaction, where the choice of nitrating agent and reaction conditions is crucial to control regioselectivity.

  • Esterification: The resulting 3,5-difluoro-2-nitrobenzoic acid is then esterified with methanol, typically under acidic conditions, to yield the final product.

Synthesis_Pathway Start 3,5-Difluorobenzoic Acid Intermediate 3,5-Difluoro-2-nitrobenzoic Acid Start->Intermediate Nitration (e.g., HNO₃/H₂SO₄) End Methyl 3,5-difluoro-2-nitrobenzoate Intermediate->End Esterification (CH₃OH, H⁺)

General synthetic approach to Methyl 3,5-difluoro-2-nitrobenzoate.
Spectroscopic Profile (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the functional groups present in the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) and complex multiplets in the aromatic region for the two aromatic protons. The chemical shifts of the aromatic protons will be influenced by the strong electron-withdrawing effects of the nitro and fluoro groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon, and the six aromatic carbons. The carbons attached to the fluorine atoms will exhibit C-F coupling.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1730 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 217.13 g/mol . Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the nitro group (-NO₂).

Chemical Reactivity and Synthetic Utility

The reactivity of methyl 3,5-difluoro-2-nitrobenzoate is dominated by the interplay of its functional groups, making it a valuable intermediate in multi-step syntheses.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is a cornerstone in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can undergo a wide array of subsequent reactions.[5]

Experimental Protocol: General Procedure for Nitro Group Reduction

A variety of reagents can be employed for the reduction of aromatic nitro groups.[6] Catalytic hydrogenation is a common and clean method.

  • Catalyst Preparation: In a reaction vessel, suspend a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent such as methanol or ethyl acetate.

  • Reaction Setup: Add methyl 3,5-difluoro-2-nitrobenzoate to the suspension.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically from a balloon or at a slightly positive pressure).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 2-amino-3,5-difluorobenzoate, which can be purified by crystallization or column chromatography.

Nitro_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep1 Suspend Pd/C in Solvent Prep2 Add Methyl 3,5-difluoro-2-nitrobenzoate Prep1->Prep2 React1 Purge with H₂ Prep2->React1 React2 Stir under H₂ atmosphere React1->React2 React3 Monitor by TLC/LC-MS React2->React3 Workup1 Filter through Celite React3->Workup1 Reaction Complete Workup2 Concentrate Filtrate Workup1->Workup2 Workup3 Purify Product Workup2->Workup3

Workflow for the catalytic hydrogenation of the nitro group.
Nucleophilic Aromatic Substitution (SₙAr)

The presence of a nitro group and two fluorine atoms strongly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[7][8] Fluorine is an excellent leaving group in SₙAr reactions. This allows for the selective introduction of various nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic ring. The regioselectivity of the substitution will be influenced by the electronic effects of the existing substituents.

Causality in SₙAr Reactivity: The electron-withdrawing nature of the nitro group and the fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is a key feature of the SₙAr mechanism.[9] The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups.

Safety and Handling

As a laboratory chemical, methyl 3,5-difluoro-2-nitrobenzoate should be handled with appropriate care.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[2]

Applications in Drug Discovery and Development

The structural motifs accessible from methyl 3,5-difluoro-2-nitrobenzoate are prevalent in many biologically active molecules. The ability to introduce fluorine atoms into a molecule can significantly enhance its metabolic stability and binding affinity.[5] The amino group, obtained after nitro reduction, serves as a handle for further derivatization to build complex heterocyclic systems or to introduce pharmacophoric features. This makes methyl 3,5-difluoro-2-nitrobenzoate a valuable starting material for the synthesis of novel drug candidates.

References

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC. Available at: [Link]

  • Methyl 3,5-difluoro-2-nitrobenzoate | CAS 910123-09-0. AMERICAN ELEMENTS. Available at: [Link]

  • 20603-00-3[N-(2-Hydroxyethyl)hexamethyleneimine 97%]. Jizhi Med-Tech. Available at: [Link]

  • Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Semantic Scholar. Available at: [Link]

  • Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Pharmaffiliates. Available at: [Link]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available at: [Link]

  • COMBI-BLOCKS INC - Product List. Interchim. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
  • (Methyl 3,5-Difluoro-2-nitrobenzoate 910123-09-0 科研现货速达 . sogestandard. Available at: [Link]

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • (12) United States Patent. Googleapis.com. Available at: [Link]

  • Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035. PubChem. Available at: [Link]

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Google Patents.
  • Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. ResearchGate. Available at: [Link]

  • Can anyone suggest how to reduce nitro group on azo dye without the reduction of the azo bond?. ResearchGate. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

  • C(9)H(12)O. NIST WebBook. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. nanoscalelabs.com. Available at: [Link]

  • Ethene, chloro-. NIST WebBook. Available at: [Link]

  • Infrared spectroscopy of the methanol cation and its methylene-oxonium isomer. ResearchGate. Available at: [Link]

  • trans-Perfluorobicyclo(4,3.0)nonane | C9F16 | CID 144723. PubChem. Available at: [Link]

  • Disperse Blue 1. NIST WebBook. Available at: [Link]

  • Propane, 1,2,3-trichloro-. NIST WebBook. Available at: [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]

  • 1,2,3-Trimethylbenzene - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

  • Octadecane, 1-(ethenyloxy)-. NIST WebBook. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 3,5-difluoro-2-nitrobenzoate

This guide provides a comprehensive technical overview of Methyl 3,5-difluoro-2-nitrobenzoate, a key chemical intermediate in modern organic synthesis and pharmaceutical research. We will delve into its chemical identity...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3,5-difluoro-2-nitrobenzoate, a key chemical intermediate in modern organic synthesis and pharmaceutical research. We will delve into its chemical identity, synthesis, physicochemical properties, characteristic reactivity, and applications, with a focus on the underlying scientific principles that guide its use in the laboratory.

Core Chemical Identity and Physicochemical Properties

Methyl 3,5-difluoro-2-nitrobenzoate is an aromatic compound distinguished by a trifunctionalized benzene ring, incorporating an ester, a nitro group, and two fluorine atoms. This unique arrangement of electron-withdrawing groups imparts specific reactivity and makes it a valuable building block for more complex molecular architectures.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number 910123-09-0[1]
IUPAC Name methyl 3,5-difluoro-2-nitrobenzoate[1]
Molecular Formula C₈H₅F₂NO₄[1]
Molecular Weight 217.13 g/mol [1]
Purity Typically ≥95%[1]
Appearance Solid (form may vary)
Storage Store at room temperature in a dry, tightly closed container.[1]

While detailed experimental data for some physical properties like melting and boiling points are not widely published, they can be estimated based on analogous structures. The presence of polar groups suggests a relatively high melting point for a molecule of its size.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 3,5-difluoro-2-nitrobenzoate can be approached through several routes, primarily involving either the esterification of the corresponding carboxylic acid or the nitration of a difluorinated methyl benzoate precursor. The choice of method often depends on the availability and cost of starting materials.

Preferred Synthetic Route: Esterification of 3,5-difluoro-2-nitrobenzoic acid

A common and reliable method involves the acid-catalyzed esterification of 3,5-difluoro-2-nitrobenzoic acid with methanol. This is a classic Fischer esterification reaction.

Reaction Scheme:

Causality in Experimental Design:

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Excess Methanol: The reaction is an equilibrium process. To drive the equilibrium towards the product side (Le Châtelier's principle), methanol is typically used in large excess, often serving as the solvent.

  • Removal of Water: While not always necessary if a large excess of alcohol is used, removing the water byproduct can also shift the equilibrium to favor ester formation.

  • Temperature: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Methyl 3,5-difluoro-2-nitrobenzoate from 3,5-difluoro-2-nitrobenzoic acid.

Materials:

  • 3,5-difluoro-2-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-difluoro-2-nitrobenzoic acid in an excess of methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product start_acid 3,5-difluoro-2-nitrobenzoic acid reflux Reflux start_acid->reflux methanol Methanol (Solvent/Reagent) methanol->reflux catalyst H₂SO₄ (Catalyst) catalyst->reflux workup Aqueous Work-up (Neutralization & Extraction) reflux->workup drying Drying & Concentration workup->drying product Methyl 3,5-difluoro-2-nitrobenzoate drying->product

Caption: Fischer Esterification workflow for the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate.

Key Reactivity and Applications in Drug Discovery

The utility of Methyl 3,5-difluoro-2-nitrobenzoate as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Reduction of the Nitro Group

The most significant transformation is the reduction of the nitro group to an amine. This reaction opens up a vast array of subsequent chemical modifications.

Reaction Scheme:

Common Reducing Agents and Rationale:

  • Catalytic Hydrogenation (H₂, Pd/C): This is a clean and efficient method. Palladium on carbon is a heterogeneous catalyst that facilitates the addition of hydrogen across the nitrogen-oxygen bonds.

  • Metal/Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These are classic methods for nitro group reduction. The metal acts as the electron donor, and the acid provides the protons.

The resulting aniline (Methyl 2-amino-3,5-difluorobenzoate) is a versatile intermediate. The amino group can undergo acylation to form amides, alkylation, or be used as a nucleophile in the construction of heterocyclic rings, which are common scaffolds in medicinal chemistry.

Role of Fluorine Atoms in Drug Design

The two fluorine atoms are not merely passive substituents. In drug development, the strategic incorporation of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule:

  • Metabolic Stability: The carbon-fluorine bond is very strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the drug's half-life.

  • Membrane Permeability: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups or participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein, potentially increasing binding affinity.

Application Logic Visualization

Application_Logic cluster_transformation Core Transformation cluster_derivatization Further Derivatization cluster_outcome Potential Outcomes start Methyl 3,5-difluoro-2-nitrobenzoate reduction Nitro Group Reduction (e.g., H₂, Pd/C) start->reduction Key Step aniline Methyl 2-amino-3,5-difluorobenzoate reduction->aniline acylation Acylation aniline->acylation Amide Synthesis cyclization Heterocycle Formation aniline->cyclization Scaffold Construction alkylation Alkylation aniline->alkylation Amine Functionalization bioactive Bioactive Molecules (e.g., Kinase Inhibitors, GPCR Ligands) acylation->bioactive cyclization->bioactive alkylation->bioactive

Caption: Synthetic utility of Methyl 3,5-difluoro-2-nitrobenzoate in generating complex bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. While a specific, comprehensive toxicological profile for Methyl 3,5-difluoro-2-nitrobenzoate is not thoroughly established, data from analogous nitroaromatic and fluoroaromatic compounds suggest the following guidelines.

Table 2: Hazard and Safety Information

CategoryRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
Inhalation May cause respiratory tract irritation.
Skin Contact May cause skin irritation.
Eye Contact May cause serious eye irritation.
Ingestion Harmful if swallowed.
Storage Store in a tightly closed container in a dry and cool place.

This information is based on general knowledge of similar chemical structures and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3,5-difluoro-2-nitrobenzoate is a strategically designed chemical intermediate that offers synthetic chemists a reliable entry point for constructing complex molecules. Its value lies in the orthogonal reactivity of its functional groups—the readily reducible nitro group, the stable ester, and the pharmacokinetically advantageous fluorine atoms. Understanding the principles behind its synthesis and subsequent transformations enables researchers in drug discovery and materials science to leverage its full potential in creating novel and functional chemical entities.

References

Foundational

An In-depth Technical Guide to Methyl 3,5-difluoro-2-nitrobenzoate: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 3,5-difluoro-2-nitrobenzoate, a fluorinated arom...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3,5-difluoro-2-nitrobenzoate, a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and spectroscopic analysis of analogous structures, this document will delve into the molecule's structural features, propose a robust synthetic pathway, and outline a detailed characterization protocol. The insights provided herein are intended to empower researchers to effectively synthesize, identify, and utilize this compound in their research and development endeavors.

Molecular Structure and Physicochemical Properties

Methyl 3,5-difluoro-2-nitrobenzoate is a substituted benzene derivative characterized by the presence of a methyl ester, a nitro group, and two fluorine atoms. The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, making it a valuable intermediate in organic synthesis.

PropertyPredicted Value
Molecular Formula C₈H₅F₂NO₄
Molecular Weight 217.13 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
CAS Number Not readily available in public databases

The core of the molecule is a benzene ring, with substituents at positions 1, 2, 3, and 5. The fluorine atoms at positions 3 and 5 are strong electron-withdrawing groups, which, along with the adjacent nitro group at position 2, significantly influence the reactivity of the aromatic ring. The methyl ester at position 1 provides a handle for further chemical transformations.

Caption: 2D structure of Methyl 3,5-difluoro-2-nitrobenzoate.

Synthesis Pathway

While a specific, published synthesis for Methyl 3,5-difluoro-2-nitrobenzoate is not readily found, a reliable two-step synthetic route can be proposed based on established organic chemistry transformations. The synthesis commences with the nitration of 3,5-difluorobenzoic acid, followed by the esterification of the resulting 3,5-difluoro-2-nitrobenzoic acid.

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification 3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoic Acid Reagents1 HNO₃ / H₂SO₄ 3,5-Difluorobenzoic_Acid->Reagents1 3,5-Difluoro-2-nitrobenzoic_Acid 3,5-Difluoro-2-nitrobenzoic Acid Reagents1->3,5-Difluoro-2-nitrobenzoic_Acid 3,5-Difluoro-2-nitrobenzoic_Acid_2 3,5-Difluoro-2-nitrobenzoic Acid Reagents2 CH₃OH / H₂SO₄ (cat.) 3,5-Difluoro-2-nitrobenzoic_Acid_2->Reagents2 Product Methyl 3,5-difluoro-2-nitrobenzoate Reagents2->Product

Caption: Proposed two-step synthesis of Methyl 3,5-difluoro-2-nitrobenzoate.

Experimental Protocol

Step 1: Synthesis of 3,5-Difluoro-2-nitrobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 3,5-difluorobenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask, maintaining the temperature between 0 and 10°C. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solid product, 3,5-difluoro-2-nitrobenzoic acid, will precipitate out.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Methyl 3,5-difluoro-2-nitrobenzoate

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the synthesized 3,5-difluoro-2-nitrobenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3,5-difluoro-2-nitrobenzoate. The product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the synthesized Methyl 3,5-difluoro-2-nitrobenzoate would rely on a combination of spectroscopic techniques. The expected spectral data, inferred from analogous compounds, are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one singlet in the aliphatic region.

  • Aromatic Protons (H-4 and H-6): Due to the unsymmetrical substitution pattern, the two aromatic protons are not chemically equivalent and will likely appear as a complex multiplet or two distinct signals in the downfield region (δ 7.5-8.5 ppm). The coupling with the adjacent fluorine atoms will further split these signals.

  • Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group is expected to appear in the upfield region (δ 3.9-4.1 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will resonate at a characteristic downfield chemical shift (δ 160-165 ppm).

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons attached to the fluorine atoms will show characteristic C-F coupling. The carbon bearing the nitro group will also have a distinct chemical shift.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear in the upfield region (δ 50-55 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. The spectrum of Methyl 3,5-difluoro-2-nitrobenzoate is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling patterns will provide valuable information about their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

  • N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group, one for the asymmetric stretch (around 1520-1560 cm⁻¹) and one for the symmetric stretch (around 1340-1380 cm⁻¹).

  • C-F Stretch: Absorption bands corresponding to the C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (217.13). Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and the entire methyl ester group (-COOCH₃).

Reactivity and Synthetic Applications

The presence of multiple functional groups makes Methyl 3,5-difluoro-2-nitrobenzoate a versatile building block in organic synthesis.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring towards nucleophilic attack. The fluorine atoms, particularly the one ortho to the nitro group, are potential leaving groups in SNAr reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of substituted aromatic compounds.

SNAr_Reaction Start Methyl 3,5-difluoro-2-nitrobenzoate Nucleophile Nu⁻ Start->Nucleophile Product Substituted Product Nucleophile->Product SNAr

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,5-difluoro-2-nitrobenzoate

Foreword: The Strategic Importance of Methyl 3,5-difluoro-2-nitrobenzoate Methyl 3,5-difluoro-2-nitrobenzoate is a key building block in contemporary medicinal chemistry and drug development. Its trifunctional nature—a m...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Methyl 3,5-difluoro-2-nitrobenzoate

Methyl 3,5-difluoro-2-nitrobenzoate is a key building block in contemporary medicinal chemistry and drug development. Its trifunctional nature—a methyl ester, a nitro group, and a difluorinated aromatic ring—offers a versatile platform for the synthesis of complex pharmaceutical intermediates. The strategic placement of the fluorine atoms can significantly enhance the metabolic stability and binding affinity of drug candidates, while the nitro and ester groups provide reactive handles for a variety of chemical transformations. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, grounded in established chemical principles and supported by detailed experimental insights.

Strategic Synthesis: Navigating the Pathway to Methyl 3,5-difluoro-2-nitrobenzoate

The synthesis of Methyl 3,5-difluoro-2-nitrobenzoate can be approached via two primary retrosynthetic pathways. The choice between these routes is often dictated by the availability of starting materials, desired scale of production, and specific laboratory capabilities.

Pathway A: Nitration Followed by Esterification This is the more common and often preferred route, beginning with the nitration of 3,5-difluorobenzoic acid. This pathway is generally favored due to the often cleaner nitration of the free acid compared to its methyl ester.

Pathway B: Esterification Followed by Nitration This alternative route involves the initial protection of the carboxylic acid as a methyl ester, followed by the nitration of methyl 3,5-difluorobenzoate. While viable, this route can sometimes lead to a more challenging purification of the final product.

This guide will focus on the more prevalent Pathway A , providing a detailed mechanistic explanation and a comprehensive experimental protocol.

The Chemistry at its Core: A Mechanistic Deep Dive

The synthesis of Methyl 3,5-difluoro-2-nitrobenzoate via Pathway A is a two-step process, each governed by fundamental principles of organic chemistry.

Step 1: Electrophilic Aromatic Nitration of 3,5-Difluorobenzoic Acid

The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The reaction proceeds through the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1]

The carboxylic acid and the two fluorine atoms on the aromatic ring are deactivating, electron-withdrawing groups. However, the directing effects of these substituents are crucial. The carboxylic acid is a meta-director, while the fluorine atoms are ortho, para-directors. In this specific case, the position ortho to the carboxylic acid and flanked by the two fluorine atoms is the most sterically hindered and electronically deactivated. The nitration occurs at the 2-position, directed ortho to one fluorine and meta to the other, and most importantly, ortho to the carboxylic acid group. This regioselectivity is a key consideration in this synthesis.

Step 2: Fischer-Speier Esterification of 3,5-Difluoro-2-nitrobenzoic Acid

The conversion of the carboxylic acid to a methyl ester is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and elimination of water yield the methyl ester. The reaction is reversible, and an excess of methanol is often used to drive the equilibrium towards the product.

Visualizing the Synthesis: Reaction Pathway and Workflow

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification A 3,5-Difluorobenzoic Acid B 3,5-Difluoro-2-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C Methyl 3,5-difluoro-2-nitrobenzoate B->C CH₃OH, H⁺

Caption: Synthetic pathway for Methyl 3,5-difluoro-2-nitrobenzoate.

Experimental_Workflow cluster_nitration Nitration Stage cluster_esterification Esterification Stage start_nitration Dissolve 3,5-Difluorobenzoic Acid in conc. H₂SO₄ cool_nitration Cool to 0-5 °C start_nitration->cool_nitration add_nitrating_mix Slowly add nitrating mixture (HNO₃/H₂SO₄) cool_nitration->add_nitrating_mix react_nitration Stir at low temperature add_nitrating_mix->react_nitration quench_nitration Pour onto ice react_nitration->quench_nitration filter_nitration Filter and wash the precipitate quench_nitration->filter_nitration dry_intermediate Dry the intermediate filter_nitration->dry_intermediate start_esterification Suspend 3,5-Difluoro-2-nitrobenzoic Acid in Methanol dry_intermediate->start_esterification Intermediate Product add_catalyst Add acid catalyst (e.g., H₂SO₄) start_esterification->add_catalyst reflux Reflux the mixture add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor workup_esterification Work-up: Neutralization and Extraction monitor->workup_esterification purify Purify by column chromatography or recrystallization workup_esterification->purify characterize Characterize the final product purify->characterize

Caption: Experimental workflow for the two-step synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate, based on analogous reactions and general laboratory experience.

ParameterStep 1: NitrationStep 2: EsterificationOverall
Starting Material 3,5-Difluorobenzoic Acid3,5-Difluoro-2-nitrobenzoic Acid
Key Reagents Conc. HNO₃, Conc. H₂SO₄Methanol, Conc. H₂SO₄ (catalyst)
Typical Molar Ratio Substrate:HNO₃ (1:1.1 to 1.5)Substrate:Methanol (large excess)
Reaction Temperature 0-10 °CReflux (approx. 65 °C)
Typical Reaction Time 1-3 hours4-16 hours
Typical Yield 80-90%85-95%68-85%
Purity (crude) >90%>85%
Purification Method Filtration and washingColumn chromatography or recrystallization

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations involving concentrated acids should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 3,5-Difluoro-2-nitrobenzoic Acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 50 mL for a 10 g scale reaction).

  • Dissolution of Starting Material: Cool the sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 3,5-difluorobenzoic acid (e.g., 10.0 g) in portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid (e.g., 10 mL), while cooling in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,5-difluorobenzoic acid over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring. A white to pale yellow precipitate will form.

  • Isolation and Washing: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The resulting 3,5-difluoro-2-nitrobenzoic acid is typically of sufficient purity for the next step.

Step 2: Synthesis of Methyl 3,5-difluoro-2-nitrobenzoate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the dried 3,5-difluoro-2-nitrobenzoic acid (e.g., from the previous step) in an excess of methanol (e.g., 100 mL for a 10 g scale).

  • Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL) to the suspension.

  • Esterification Reaction: Heat the mixture to reflux and maintain the reflux for 4-16 hours. The reaction is typically monitored by TLC until the starting material is consumed.[2]

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent such as ethyl acetate (e.g., 150 mL).

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic. This step neutralizes the acidic catalyst and any unreacted carboxylic acid.

  • Further Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude Methyl 3,5-difluoro-2-nitrobenzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as methanol or ethanol.

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Trustworthiness and Self-Validation

The protocols described above are based on well-established and robust chemical transformations. The self-validating nature of this synthesis lies in the ability to monitor each step effectively.

  • Reaction Monitoring: The progress of both the nitration and esterification steps can be reliably tracked using Thin-Layer Chromatography (TLC), allowing for a clear determination of the reaction endpoint.

  • Intermediate Characterization: The intermediate, 3,5-difluoro-2-nitrobenzoic acid, can be isolated and characterized to ensure its identity and purity before proceeding to the next step.

  • Final Product Analysis: The purity of the final product, Methyl 3,5-difluoro-2-nitrobenzoate, can be definitively assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), in conjunction with spectroscopic methods.

By following these analytical checkpoints, a researcher can have high confidence in the quality of the synthesized material.

Conclusion

The synthesis of Methyl 3,5-difluoro-2-nitrobenzoate is a critical process for the advancement of various drug discovery programs. The presented two-step pathway, involving nitration followed by esterification, offers a reliable and scalable route to this important intermediate. A thorough understanding of the underlying reaction mechanisms, careful control of reaction parameters, and diligent in-process monitoring are paramount to achieving a high yield and purity of the final product. This guide provides the necessary technical insights and practical protocols to enable researchers to successfully synthesize this valuable compound.

References

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (2020). U.S. Patent No. 11,001,552 B2. Google Patents.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (2020). Chinese Patent No. CN111319985A. Google Patents.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Starting Materials for Methyl 3,5-difluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3,5-difluoro-2-nitrobenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility st...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-difluoro-2-nitrobenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the unique arrangement of its functional groups: a methyl ester, a nitro group, and two fluorine atoms on the benzene ring. This combination allows for a diverse range of subsequent chemical transformations, making it a valuable starting material in medicinal chemistry and drug development. The fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, while the nitro group can be readily converted to an amine, opening up a plethora of synthetic possibilities. This guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of Methyl 3,5-difluoro-2-nitrobenzoate, with a focus on the underlying chemical principles and practical experimental considerations.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and commonly employed synthetic route to Methyl 3,5-difluoro-2-nitrobenzoate involves a two-step process: the nitration of 3,5-difluorobenzoic acid, followed by the esterification of the resulting 3,5-difluoro-2-nitrobenzoic acid.

Synthesis_Pathway cluster_0 Starting Material Synthesis cluster_1 Core Synthesis 3,5-Difluorotoluene 3,5-Difluorotoluene 3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoic Acid 3,5-Difluorotoluene->3,5-Difluorobenzoic_Acid Oxidation 1,3-Difluorobenzene 1,3-Difluorobenzene 1,3-Difluorobenzene->3,5-Difluorobenzoic_Acid Carboxylation 3,5-Difluoro-2-nitrobenzoic_Acid 3,5-Difluoro-2-nitrobenzoic Acid 3,5-Difluorobenzoic_Acid->3,5-Difluoro-2-nitrobenzoic_Acid Nitration Methyl_3,5-difluoro-2-nitrobenzoate Methyl 3,5-difluoro-2-nitrobenzoate 3,5-Difluoro-2-nitrobenzoic_Acid->Methyl_3,5-difluoro-2-nitrobenzoate Esterification

Caption: Primary synthetic pathway to Methyl 3,5-difluoro-2-nitrobenzoate.

Part 1: Synthesis of the Key Starting Material: 3,5-Difluorobenzoic Acid

The availability of high-purity 3,5-difluorobenzoic acid is crucial for the successful synthesis of the target molecule. There are two primary, well-established methods for its preparation.

Method A: Oxidation of 3,5-Difluorotoluene

This method involves the oxidation of the methyl group of 3,5-difluorotoluene to a carboxylic acid.

Causality of Experimental Choices:

  • Starting Material: 3,5-Difluorotoluene is a commercially available and relatively inexpensive starting material.

  • Oxidizing Agent: A strong oxidizing agent is required to convert the benzylic methyl group to a carboxylic acid. A common choice is potassium permanganate (KMnO₄) under basic conditions, followed by acidification. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

Experimental Protocol: Oxidation of 3,5-Difluorotoluene

  • To a solution of 3,5-difluorotoluene in a mixture of pyridine and water, add potassium permanganate portion-wise.

  • Heat the mixture to reflux for several hours until the purple color of the permanganate has discharged.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrates and remove the pyridine by distillation.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the 3,5-difluorobenzoic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Method B: Carboxylation of 1,3-Difluorobenzene

This route involves the formation of an organometallic intermediate from 1,3-difluorobenzene, which is then carboxylated.

Causality of Experimental Choices:

  • Starting Material: 1,3-Difluorobenzene is another readily available precursor.

  • Reaction Type: A Grignard reaction or an organolithium-based approach is typically used. The strong nucleophilicity of the organometallic intermediate allows for the attack on the electrophilic carbon of carbon dioxide (dry ice).

  • Anhydrous Conditions: These reactions are highly sensitive to moisture, which would quench the organometallic intermediate. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Experimental Protocol: Carboxylation of 1,3-Difluorobenzene via Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromo-3,5-difluorobenzene in anhydrous diethyl ether to the magnesium turnings.

  • Once the Grignard reagent formation is initiated (as evidenced by a color change and gentle reflux), add the remaining solution of 1-bromo-3,5-difluorobenzene dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath and slowly pour it over crushed dry ice.

  • Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-difluorobenzoic acid.

ParameterMethod A: OxidationMethod B: Carboxylation
Starting Material 3,5-Difluorotoluene1-Bromo-3,5-difluorobenzene
Key Reagents Potassium permanganateMagnesium, Dry Ice
Typical Yield Moderate to HighGood to High
Key Considerations Removal of MnO₂Strict anhydrous conditions

Part 2: Nitration of 3,5-Difluorobenzoic Acid

The introduction of the nitro group at the C2 position of 3,5-difluorobenzoic acid is a critical step that dictates the final structure of the target molecule.

Mechanistic Insights and Regioselectivity

The nitration of 3,5-difluorobenzoic acid is an electrophilic aromatic substitution reaction. The electrophile is the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[1]

The regioselectivity of the reaction is governed by the directing effects of the substituents on the benzene ring. The carboxylic acid group is a meta-director and a deactivating group. The fluorine atoms are ortho, para-directors but are also deactivating. In this case, the position ortho to the carboxylic acid and meta to both fluorine atoms (C2 and C6) and the position para to one fluorine and meta to the other (C4) are the most likely sites for nitration. The strong activation of the ortho position to the carboxylic acid by the fluorine atoms, coupled with the deactivating effect of the carboxyl group on the other positions, leads to the preferential formation of 3,5-difluoro-2-nitrobenzoic acid.

Nitration_Mechanism 3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoic Acid Intermediate Wheland Intermediate 3,5-Difluorobenzoic_Acid->Intermediate + NO₂⁺ Nitronium_Ion NO₂⁺ 3,5-Difluoro-2-nitrobenzoic_Acid 3,5-Difluoro-2-nitrobenzoic Acid Intermediate->3,5-Difluoro-2-nitrobenzoic_Acid - H⁺

Caption: Simplified mechanism of the nitration of 3,5-difluorobenzoic acid.

Experimental Protocol: Nitration of 3,5-Difluorobenzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 0 °C.

  • Slowly add 3,5-difluorobenzoic acid to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3,5-difluorobenzoic acid over a period of 1-2 hours, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 3,5-difluoro-2-nitrobenzoic acid is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Dry the product under vacuum.

ParameterValue
Starting Material 3,5-Difluorobenzoic Acid
Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Temperature 0-5 °C
Typical Yield 85-95%
Purity >98% (after washing)

Part 3: Esterification of 3,5-Difluoro-2-nitrobenzoic Acid

The final step in the primary synthetic route is the conversion of the carboxylic acid to a methyl ester via Fischer esterification.

Mechanism of Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The reaction is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[2]

Experimental Protocol: Fischer Esterification of 3,5-Difluoro-2-nitrobenzoic Acid

  • To a solution of 3,5-difluoro-2-nitrobenzoic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3,5-difluoro-2-nitrobenzoate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterValue
Starting Material 3,5-Difluoro-2-nitrobenzoic Acid
Reagents Anhydrous Methanol, Concentrated Sulfuric Acid (catalyst)
Reaction Condition Reflux
Typical Yield 90-98%
Purity >97% (after purification)[3]

Characterization of Methyl 3,5-difluoro-2-nitrobenzoate

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons and signals in the aromatic region corresponding to the protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

  • FTIR: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the ester, the asymmetric and symmetric stretching of the nitro group, and the C-F stretching vibrations.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

Safety Considerations

The synthesis of Methyl 3,5-difluoro-2-nitrobenzoate involves the use of hazardous materials, and appropriate safety precautions must be taken.

  • Concentrated Acids: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Nitration Reaction: The nitration reaction is highly exothermic and can be explosive if not properly controlled. The temperature must be carefully monitored and maintained within the specified range.

  • Solvents: Organic solvents such as diethyl ether and ethyl acetate are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of Methyl 3,5-difluoro-2-nitrobenzoate is a well-established process that relies on the availability of 3,5-difluorobenzoic acid as a key starting material. The nitration of this precursor followed by Fischer esterification provides an efficient and high-yielding route to the desired product. Careful control of reaction conditions, particularly during the nitration step, is essential for achieving high purity and yield. This in-depth guide provides the necessary technical information for researchers and scientists to successfully prepare this valuable building block for applications in drug discovery and development.

References

  • PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
  • Pharmaffiliates. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • sga.profnit.org.br. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • OUCI. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. Retrieved from [Link]

  • Chegg. (2018, March 25). Solved Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

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Exploratory

The Strategic Role of Methyl 3,5-difluoro-2-nitrobenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Key Building Block In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into mole...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.[1] Within this context, Methyl 3,5-difluoro-2-nitrobenzoate has emerged as a pivotal building block, offering a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical utility, and critical role of Methyl 3,5-difluoro-2-nitrobenzoate in medicinal chemistry, with a particular focus on its application in the development of targeted therapies such as kinase inhibitors.

Physicochemical Properties and Strategic Advantages

Methyl 3,5-difluoro-2-nitrobenzoate (CAS: 910123-09-0) is a crystalline solid with the molecular formula C₈H₅F₂NO₄.[2] Its structure is characterized by a benzene ring substituted with a methyl ester, a nitro group, and two fluorine atoms at the 3 and 5 positions. This specific arrangement of functional groups is not arbitrary; it is a calculated design that imparts significant strategic advantages in multi-step organic synthesis.

PropertyValueReference
CAS Number 910123-09-0[3]
Molecular Formula C₈H₅F₂NO₄[2]
Molecular Weight 217.13 g/mol [2]
Appearance White to off-white crystalline solid[3]
Purity Typically ≥95%[3]

The two fluorine atoms meta to the nitro group and ortho/para to the ester functionality enhance the molecule's electrophilicity and modulate the pKa of the corresponding carboxylic acid, influencing its reactivity. The true synthetic power of this molecule, however, lies in the nitro group. Positioned ortho to the ester, the nitro group is a versatile precursor to an amine functionality. This transformation is central to its application in medicinal chemistry, as the resulting 2-amino-3,5-difluorobenzoic acid scaffold is a common feature in a variety of pharmacologically active compounds.[4]

Synthesis of Methyl 3,5-difluoro-2-nitrobenzoate: A Step-by-Step Protocol

The synthesis of Methyl 3,5-difluoro-2-nitrobenzoate is typically achieved through a two-step process: the nitration of a readily available starting material, 3,5-difluorobenzoic acid, followed by Fischer esterification.

Step 1: Nitration of 3,5-Difluorobenzoic Acid

This electrophilic aromatic substitution introduces the nitro group at the 2-position, directed by the activating, ortho,para-directing fluorine atoms and the deactivating, meta-directing carboxylic acid group.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-difluorobenzoic acid in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 3,5-difluoro-2-nitrobenzoic acid, is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Drying: Dry the product under vacuum to obtain the crude 3,5-difluoro-2-nitrobenzoic acid.

Step 2: Fischer Esterification

The resulting 3,5-difluoro-2-nitrobenzoic acid is then converted to its methyl ester via Fischer esterification.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 3,5-difluoro-2-nitrobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,5-difluoro-2-nitrobenzoate. The product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow Start 3,5-Difluorobenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 3,5-Difluoro-2-nitrobenzoic Acid Nitration->Intermediate Esterification Fischer Esterification (Methanol, H₂SO₄) Intermediate->Esterification Product Methyl 3,5-difluoro-2-nitrobenzoate Esterification->Product

Caption: Synthetic workflow for Methyl 3,5-difluoro-2-nitrobenzoate.

Application in Medicinal Chemistry: A Gateway to Bioactive Molecules

The primary role of Methyl 3,5-difluoro-2-nitrobenzoate in medicinal chemistry is as a key intermediate for the synthesis of more complex molecules, particularly those containing a 2-amino-3,5-difluorobenzoic acid core. This is achieved through the reduction of the nitro group to an amine.

Reduction of the Nitro Group: Unveiling the Amino Functionality

The conversion of the nitro group to an amine is a critical step that opens up a plethora of synthetic possibilities.

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 3,5-difluoro-2-nitrobenzoate in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at atmospheric or slightly elevated pressure.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-amino-3,5-difluorobenzoate, which can be used in the next step without further purification or purified by column chromatography.

Transformation_to_Amine Starting_Material Methyl 3,5-difluoro-2-nitrobenzoate Reduction Reduction (H₂, Pd/C) Starting_Material->Reduction Product Methyl 2-amino-3,5-difluorobenzoate Reduction->Product Further_Synthesis Amide Coupling, Cyclization Reactions, etc. Product->Further_Synthesis

Caption: Key transformation to the versatile amino-benzoate intermediate.

Case Study: Application in the Synthesis of Kinase Inhibitors

While specific, publicly available examples of marketed drugs that directly use Methyl 3,5-difluoro-2-nitrobenzoate are not readily found, its structural motif is highly relevant to the synthesis of kinase inhibitors, such as those targeting BRAF. For instance, the BRAF inhibitor Dabrafenib (GSK2118436) features a related difluoroaniline moiety.[6] The 2-amino-3,5-difluorobenzoic acid scaffold derived from Methyl 3,5-difluoro-2-nitrobenzoate is an ideal precursor for constructing the core of such inhibitors. The amine can be acylated or used in cyclization reactions to build the heterocyclic systems common in kinase inhibitors, while the ester can be hydrolyzed and coupled with other fragments.

The 3,5-difluoro substitution pattern is particularly advantageous in this context. These fluorine atoms can form favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing the binding affinity and selectivity of the inhibitor.[1] Furthermore, the presence of these fluorine atoms can block sites of metabolism, leading to improved pharmacokinetic properties.

Conclusion: A Versatile and Indispensable Tool in Drug Discovery

Methyl 3,5-difluoro-2-nitrobenzoate is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and efficient entry point to the valuable 2-amino-3,5-difluorobenzoic acid scaffold. Its synthesis from readily available starting materials is straightforward, and its key functional groups offer a high degree of synthetic flexibility. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of Methyl 3,5-difluoro-2-nitrobenzoate is essential for the rational design and efficient synthesis of the next generation of targeted therapeutics. As the demand for more effective and safer drugs continues to grow, the importance of versatile and strategically designed building blocks like Methyl 3,5-difluoro-2-nitrobenzoate will only increase.

References

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Foundational

electrophilic nitration of methyl 3,5-difluorobenzoate

An In-depth Technical Guide to the Electrophilic Nitration of Methyl 3,5-Difluorobenzoate Abstract This technical guide provides a comprehensive overview of the , a key transformation for synthesizing valuable intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Nitration of Methyl 3,5-Difluorobenzoate

Abstract

This technical guide provides a comprehensive overview of the , a key transformation for synthesizing valuable intermediates in pharmaceutical and materials science research.[1][2] We delve into the underlying mechanistic principles, focusing on the competing directing effects of the fluoro and methyl ester substituents that govern the reaction's regioselectivity. A detailed, field-proven experimental protocol is presented, covering reagent handling, reaction execution, product isolation, and purification. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical application of this important synthetic reaction.

Introduction: Significance of Fluorinated Nitroaromatics

Nitroaromatic compounds are foundational pillars in industrial chemistry, serving as precursors to a vast array of dyes, polymers, pharmaceuticals, and agrochemicals.[3][4][5] The introduction of fluorine atoms into these structures often imparts unique and beneficial properties, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are highly desirable in drug discovery.[2][6][7][8] The targeted synthesis of molecules like methyl 3,5-difluoro-2-nitrobenzoate provides a versatile molecular scaffold, where the nitro group can be readily converted to an amine, opening pathways to diverse and complex bioactive molecules.[6] This guide elucidates the chemical principles and practical steps required to achieve this synthesis efficiently and selectively.

Mechanistic Deep Dive: The Science of Regioselectivity

The nitration of methyl 3,5-difluorobenzoate is a classic example of electrophilic aromatic substitution (EAS), a reaction class governed by the electronic nature of the substituents on the aromatic ring.[9][10][11] The outcome of the reaction is determined by a delicate interplay between inductive and resonance effects, which control both the reaction rate and the position of the incoming nitro group.

Generation of the Nitronium Ion Electrophile

The reaction is initiated by the in-situ generation of the potent electrophile, the nitronium ion (NO₂⁺). This is achieved by reacting concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[3][9][10][12] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[13][14]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Competing Directing Effects

The regiochemical outcome of the nitration is dictated by the two types of substituents on the starting material: the two fluorine atoms and the methyl ester group.

  • Methyl Ester Group (-COOCH₃): This group is strongly electron-withdrawing through both induction and resonance. Consequently, it is a powerful deactivating group, slowing the rate of electrophilic substitution, and acts as a meta-director.[13][15][16][17] It directs incoming electrophiles to the C3 and C5 positions, which are already occupied.

  • Fluorine Atoms (-F): As halogens, fluorine atoms present a more complex scenario. Due to their high electronegativity, they are deactivating via the inductive effect.[18] However, they possess lone pairs of electrons that can be donated into the ring through resonance, a stabilizing interaction for the cationic intermediate (the sigma complex) formed during ortho and para attack.[15][19][20] This resonance donation makes halogens ortho, para-directors, despite their deactivating nature.[19]

Predicting the Major Product

In methyl 3,5-difluorobenzoate:

  • The fluorine at C3 directs incoming electrophiles to its ortho positions (C2, C4) and its para position (C6).

  • The fluorine at C5 directs to its ortho positions (C4, C6) and its para position (C2).

The positions activated by both fluorine atoms are C2, C4, and C6. The strong deactivating effect of the methyl ester group makes the reaction challenging, requiring forceful conditions. However, the directing influence of the two fluorine atoms ultimately controls the position of substitution. The nitration will preferentially occur at the positions least deactivated by the ester group and most stabilized by the fluorine atoms. Therefore, the primary product formed is methyl 3,5-difluoro-2-nitrobenzoate , with the nitro group being directed to a position that is ortho to one fluorine and para to the other.

The overall mechanism, from the generation of the electrophile to the formation of the final product, is visualized in the diagram below.

Electrophilic Nitration Mechanism Mechanism of Nitration cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Substitution HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ Protonation & Dehydration H2SO4 Sulfuric Acid (H₂SO₄) SigmaComplex Arenium Ion Intermediate (Sigma Complex) NO2+->SigmaComplex H2O H₂O HSO4- HSO₄⁻ Substrate Methyl 3,5-Difluorobenzoate Substrate->SigmaComplex π-attack on NO₂⁺ Product Methyl 3,5-Difluoro-2-nitrobenzoate SigmaComplex->Product Deprotonation by HSO₄⁻

Caption: The reaction mechanism for the electrophilic nitration.

Experimental Protocol: A Step-by-Step Guide

This protocol details a standard laboratory procedure for the nitration of methyl 3,5-difluorobenzoate.

Safety First: Concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents.[21] This procedure must be conducted in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves. All additions of acid should be performed slowly and with adequate cooling to manage the highly exothermic reactions.

Reagents and Equipment
Reagent/EquipmentPurpose
Methyl 3,5-difluorobenzoateStarting material
Concentrated Sulfuric Acid (98%)Catalyst and solvent
Concentrated Nitric Acid (70%)Nitrating agent source
Crushed Ice / Deionized WaterReaction quench and product precipitation
Methanol or EthanolRecrystallization solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor efficient mixing
Dropping funnelFor controlled addition of reagents
Ice-water bathTo maintain low reaction temperature
Büchner funnel and filter flaskFor vacuum filtration
Procedure

Part A: Preparation of the Nitrating Mixture

  • In a clean, dry conical flask, place 5 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath for approximately 10-15 minutes.

  • In a separate, dry test tube, measure 2 mL of concentrated nitric acid. Cool this test tube in the ice bath.

  • Using a glass pipette, add 2 mL of the cold concentrated sulfuric acid dropwise to the cold concentrated nitric acid with gentle swirling. Caution: Highly exothermic. [21][22]

  • Keep the resulting nitrating mixture in the ice-water bath until use.

Part B: Nitration Reaction

  • Weigh 2.5 g of methyl 3,5-difluorobenzoate and place it into a 100 mL round-bottom flask containing a magnetic stir bar.

  • Add 6 mL of concentrated sulfuric acid to the flask and stir until the substrate is fully dissolved.

  • Cool the flask thoroughly in an ice-water bath, ensuring the internal temperature is between 0-5 °C.

  • Using a dropping funnel, add the pre-prepared cold nitrating mixture dropwise to the stirred solution over 20-30 minutes. It is critical to maintain the reaction temperature below 10 °C to minimize the formation of byproducts.[16][23]

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 1 hour.

Part C: Product Isolation and Purification

  • Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with vigorous stirring. A white solid should precipitate.[16][23]

  • Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Press the solid as dry as possible on the filter.

  • Recrystallize the crude product from a minimal amount of hot methanol or ethanol.[16][23] Dissolve the solid in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven at a low temperature (~40-50 °C).

  • Determine the final mass, calculate the percentage yield, and characterize the product (e.g., by melting point, NMR).

Experimental_Workflow Experimental Workflow A Prepare Nitrating Mixture (HNO₃ + H₂SO₄ in ice bath) C Controlled Addition (Add nitrating mix to substrate at 0-10°C) A->C B Dissolve Substrate (Methyl 3,5-difluorobenzoate in H₂SO₄) B->C D Reaction (Stir at room temperature) C->D E Quench (Pour onto crushed ice) D->E F Isolate Crude Product (Vacuum filtration & water wash) E->F G Purify (Recrystallization from Methanol/Ethanol) F->G H Dry & Characterize (Vacuum oven, MP, NMR, Yield) G->H

Caption: A summary of the experimental workflow.

Expected Results and Characterization

The successful synthesis will yield methyl 3,5-difluoro-2-nitrobenzoate as a crystalline solid. The structure and purity should be confirmed using modern analytical techniques.

ParameterExpected Outcome
Appearance White to pale yellow crystalline solid
Yield Typically 60-80% (dependent on reaction control)
Melting Point A sharp melting point should be observed for the pure compound.
¹H NMR The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl ester singlet (~3.9 ppm). The aromatic region will be complex due to F-H coupling.
¹³C NMR The carbon NMR will show signals for all 8 unique carbons, with characteristic C-F coupling constants. The loss of symmetry compared to the starting material is a key indicator.[14]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the product's molecular weight (217.13 g/mol ).

Conclusion

The is a robust and reproducible method for producing a valuable synthetic intermediate. A thorough understanding of the directing effects of the substituents is paramount for predicting the regioselective outcome. By carefully controlling reaction conditions, particularly temperature, high yields of the desired 2-nitro isomer can be achieved. The protocol described herein provides a reliable foundation for researchers to successfully perform this transformation and utilize its product in the advancement of pharmaceutical and chemical research.

References

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Exploratory

Introduction: Strategic Importance in Medicinal Chemistry

An In-Depth Technical Guide to the Esterification of 3,5-Difluoro-2-Nitrobenzoic Acid 3,5-Difluoro-2-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid, serving as a critical building block in the synth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Esterification of 3,5-Difluoro-2-Nitrobenzoic Acid

3,5-Difluoro-2-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid, serving as a critical building block in the synthesis of complex organic molecules. Its derivatives, particularly its esters, are pivotal intermediates in the development of novel pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms and a nitro group on the benzene ring imparts unique electronic properties and metabolic stability to the final target molecules.

However, the very features that make this molecule attractive also present distinct chemical challenges for its transformation. The strong electron-withdrawing nature of the nitro and fluoro substituents deactivates the carboxyl group, making it less susceptible to nucleophilic attack compared to unsubstituted benzoic acid. This guide provides an in-depth analysis of the core principles and field-proven methodologies for the successful esterification of this challenging substrate, designed for researchers and professionals in drug development.

Pillar 1: Mechanistic Considerations & The Electronic Challenge

The esterification of a carboxylic acid is fundamentally an equilibrium process. The primary objective in any esterification strategy is to manipulate the reaction conditions to drive this equilibrium towards the product side. For 3,5-difluoro-2-nitrobenzoic acid, the electronic landscape of the starting material must be carefully considered. The ortho-nitro group and the two meta-fluoro atoms exert a powerful inductive and resonance electron-withdrawing effect. This effect reduces the nucleophilicity of the carbonyl oxygen, making its protonation—the key activation step in acid-catalyzed methods—more difficult. Consequently, forcing conditions or alternative activation strategies are often required to achieve high conversion rates.

Pillar 2: A Comparative Analysis of Synthetic Methodologies

The choice of esterification method depends critically on the stability of the substrate, the nature of the alcohol, and the desired scale of the reaction. Three primary strategies are presented here, each with a distinct activation mechanism and operational paradigm.

Methodology A: The Classic Approach - Fischer-Speier Esterification

The Fischer-Speier esterification is the archetypal acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is often the first method considered due to its operational simplicity and cost-effectiveness.

Causality & Experimental Rationale: The reaction is catalyzed by a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic attack by the alcohol.[3][4][5] The primary challenge is the reversible nature of the reaction.[5] To achieve high yields, the equilibrium must be shifted in favor of the ester. This is typically accomplished by one of two principles:

  • Mass Action: Using a large excess of the alcohol reactant, which also often serves as the solvent.[5]

  • Removal of Water: Continuously removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[5][6]

Given the deactivation of the carboxylic acid, microwave-assisted heating can be a powerful tool to accelerate the reaction and improve yields under sealed-vessel conditions.[7][8][9]

dot

Fischer_Esterification_Workflow Start Combine: - 3,5-Difluoro-2-nitrobenzoic Acid - Alcohol (Excess, as solvent) - Catalytic H₂SO₄ Heat Heat to Reflux (Conventional or Microwave) Start->Heat 1. Setup Equilibrium Reaction at Equilibrium: Acid + Alcohol <=> Ester + Water Heat->Equilibrium 2. Drive Reaction Workup Aqueous Workup: - Quench with Base (e.g., NaHCO₃) - Extract with Organic Solvent Equilibrium->Workup 3. Isolation Purify Purification: - Column Chromatography or - Recrystallization Workup->Purify 4. Refinement Product Isolated Ester Product Purify->Product 5. Final Product

Caption: Workflow for Fischer-Speier Esterification.

Field-Proven Protocol: Fischer Esterification of 3,5-Difluoro-2-nitrobenzoic Acid

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3,5-difluoro-2-nitrobenzoic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, 20-40 eq). The alcohol serves as both reactant and solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. If a precipitate forms, it can be collected by suction filtration.

  • Extraction: If the product is soluble, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester is then purified by flash column chromatography or recrystallization.[10]

Methodology B: The Mild Approach - Steglich Esterification

For substrates that are sensitive to the harsh acidic and high-temperature conditions of the Fischer method, the Steglich esterification offers a mild and highly effective alternative.[11][12]

Causality & Experimental Rationale: This method relies on a carbodiimide coupling agent, most commonly dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[13][14] The reaction is catalyzed by a nucleophilic catalyst, almost universally 4-dimethylaminopyridine (DMAP).[13] The mechanism proceeds as follows:

  • Activation: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.[11]

  • Catalysis: DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester").[11]

  • Ester Formation: The alcohol then attacks the acylpyridinium species to form the desired ester, regenerating the DMAP catalyst.

This pathway operates at or below room temperature and avoids the production of water.[2][13] The use of DMAP is crucial for efficient ester formation and to suppress a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[13]

dot

Steglich_Mechanism Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea DCC DCC (Carbodiimide) DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate ('Active Ester') O_Acylisourea->Acylpyridinium + DMAP DCU DCU (Urea Byproduct) O_Acylisourea->DCU + R'-OH DMAP DMAP (Catalyst) Ester R-COOR' (Ester Product) Acylpyridinium->Ester + R'-OH - DMAP Alcohol R'-OH (Alcohol)

Caption: Key intermediates in the DMAP-catalyzed Steglich Esterification.

Field-Proven Protocol: Steglich Esterification of 3,5-Difluoro-2-nitrobenzoic Acid

  • Reagent Preparation: To a solution of 3,5-difluoro-2-nitrobenzoic acid (1.0 eq), the alcohol (1.1-1.5 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)), cool the flask to 0°C in an ice bath.

  • Coupling Agent Addition: Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same solvent dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or HPLC.

  • Work-up (DCC): If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

  • Work-up (EDC): If EDC is used, no filtration is necessary. Proceed directly to aqueous work-up.

  • Extraction & Purification: Wash the filtrate or reaction mixture sequentially with dilute HCl (e.g., 1M), saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Methodology C: The Stereospecific Approach - Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including esters, under exceptionally mild, redox-neutral conditions.[15] Its most defining feature is the predictable and clean inversion of stereochemistry at a chiral alcohol center, making it indispensable in the synthesis of natural products and complex chiral molecules.[16][17]

Causality & Experimental Rationale: The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]

  • Betaine Formation: PPh₃ and DEAD react to form a betaine intermediate.[15]

  • Proton Transfer: This betaine deprotonates the carboxylic acid to form an ion pair.

  • Alcohol Activation: The alcohol is activated by the phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group.

  • Sₙ2 Displacement: The carboxylate anion acts as the nucleophile and displaces the activated alcohol via a backside Sₙ2 attack, resulting in the ester and triphenylphosphine oxide.[15][16]

The reaction's success is dependent on the pKa of the carboxylic acid, which should generally be below 13 to ensure it can be deprotonated by the betaine intermediate.[15] The strong electron-withdrawing groups on 3,5-difluoro-2-nitrobenzoic acid make it sufficiently acidic for this transformation.

Field-Proven Protocol: Mitsunobu Esterification of 3,5-Difluoro-2-nitrobenzoic Acid

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluoro-2-nitrobenzoic acid (1.2 eq), the alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring completion by TLC or HPLC.

  • Purification: Concentrate the reaction mixture directly onto silica gel. The purification can be challenging due to the presence of triphenylphosphine oxide and the hydrazine byproduct. Careful flash column chromatography is typically required to isolate the pure ester.

Pillar 3: Data Synthesis and Method Selection

The optimal esterification strategy is dictated by the specific requirements of the synthetic route. The following table provides a comparative summary to guide the decision-making process.

Parameter Fischer-Speier Esterification Steglich Esterification Mitsunobu Reaction
Conditions High Temperature, Strong AcidRoom Temperature, Neutral pH[18]0°C to Room Temperature, Neutral
Key Reagents H₂SO₄ or p-TsOH, Excess AlcoholDCC or EDC, DMAPPPh₃, DEAD or DIAD
Primary Advantage Low Cost, Simple ReagentsMild Conditions, Broad Substrate Scope[13]Stereochemical Inversion, Very Mild
Key Disadvantage Harsh Conditions, Equilibrium LimitedUrea Byproduct, Reagent CostByproduct Removal, Reagent Cost
Best Suited For Simple, robust primary/secondary alcohols on a large scale.Acid/base sensitive substrates, sterically hindered components.[11]Chiral secondary alcohols where inversion is desired; highly sensitive substrates.

dot

Logical_Flow Start Esterification of 3,5-Difluoro-2-nitrobenzoic Acid Question1 Is the alcohol chiral and is stereochemical inversion required? Start->Question1 Question2 Is the substrate or alcohol sensitive to strong acid or heat? Question1->Question2 No Mitsunobu Use Mitsunobu Reaction Question1->Mitsunobu  Yes Steglich Use Steglich Esterification Question2->Steglich  Yes Fischer Use Fischer-Speier Esterification Question2->Fischer No

Caption: Decision workflow for selecting an esterification method.

Conclusion

The esterification of 3,5-difluoro-2-nitrobenzoic acid, while complicated by the electronic properties of the aromatic ring, is readily achievable through a rational selection of synthetic methodology. For simple, robust alcohols, the classic Fischer-Speier esterification remains a viable and economical choice, especially when driven by microwave irradiation. For more delicate substrates containing acid- or heat-labile functional groups, the mild conditions of the Steglich esterification provide a superior alternative, avoiding harsh conditions and the formation of water. Finally, when precise stereochemical control is paramount, the Mitsunobu reaction offers an unparalleled ability to achieve esterification with complete inversion of configuration. By understanding the mechanistic underpinnings and practical considerations of each method, the research scientist can confidently and efficiently synthesize the target esters required for advancing drug discovery and development programs.

References

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
  • (n.d.).
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  • (2021, July 29).
  • (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Homework.Study.com.
  • (2017). Fischer Esterification of 3-ntrobenzoic acid. Truman ChemLab.
  • (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • (n.d.). Acid to Ester - Common Conditions.
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  • (1976, April 6). Esterification of nitrobenzoic acids.
  • (n.d.). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts.
  • (n.d.). Mitsunobu Reaction. Encyclopedia MDPI.
  • (n.d.). Mitsunobu reaction. Wikipedia.
  • (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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Foundational

An In-depth Technical Guide to the Solubility of Methyl 3,5-difluoro-2-nitrobenzoate in Organic Solvents

Abstract Methyl 3,5-difluoro-2-nitrobenzoate (CAS No. 910123-09-0) is a pivotal intermediate in contemporary pharmaceutical research and development.[1] Its efficacy in synthetic pathways is profoundly influenced by its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,5-difluoro-2-nitrobenzoate (CAS No. 910123-09-0) is a pivotal intermediate in contemporary pharmaceutical research and development.[1] Its efficacy in synthetic pathways is profoundly influenced by its solubility in various organic solvents, a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a predictive assessment of its behavior in a range of common organic solvents, and a detailed, field-proven experimental protocol for determining its thermodynamic solubility. We bridge theoretical molecular structure analysis with the practical application of the gold-standard shake-flask method, offering researchers, scientists, and drug development professionals a robust framework for solubility characterization.

Introduction: The Critical Role of Solubility in Drug Synthesis

In the synthesis of complex active pharmaceutical ingredients (APIs), intermediates like Methyl 3,5-difluoro-2-nitrobenzoate serve as foundational building blocks. The ability to dissolve such a compound in an appropriate solvent is paramount. Poor solubility can lead to challenges in process development, including heterogeneous reaction mixtures, low conversion rates, and difficulties in purification via crystallization or chromatography.[2] Conversely, a well-characterized solubility profile enables the rational selection of solvents for optimizing reaction conditions, ensuring homogeneity, and developing scalable, efficient purification and formulation strategies.[2]

This guide focuses on Methyl 3,5-difluoro-2-nitrobenzoate, a compound whose structural features—a nitro group, two fluorine atoms, and a methyl ester on a benzene ring—present a unique and informative case study in solubility science.

Theoretical Principles & Solubility Prediction

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a powerful predictive tool.

Molecular Structure and Polarity Analysis

Methyl 3,5-difluoro-2-nitrobenzoate (C₈H₅F₂NO₄, MW: 217.13 g/mol ) possesses several functional groups that dictate its overall polarity:

  • Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.

  • Fluoro Groups (-F): Two fluorine atoms act as strong electron-withdrawing groups, contributing to the molecule's overall polarity and dipole moment.

  • Benzene Ring: The aromatic ring itself is nonpolar.

The combination of a nonpolar aromatic core with multiple highly polar functional groups suggests that Methyl 3,5-difluoro-2-nitrobenzoate is a moderately polar molecule. While no experimental LogP value is publicly available, isomers such as Methyl 4,5-difluoro-2-nitrobenzoate and Methyl 2,6-difluoro-3-nitrobenzoate have calculated XLogP3 values of 1.9 and 1.8, respectively.[3][4] This further supports the classification of the target compound as moderately lipophilic (hydrophobic), indicating it will favor organic solvents over water.

Predictive Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of Methyl 3,5-difluoro-2-nitrobenzoate in a range of solvents. Solvents with polarity characteristics similar to the solute are expected to be the most effective.

SolventPolarity Index (Reichardt)Dielectric Constant (ε)Solvent TypePredicted SolubilityRationale
Hexane0.0091.88Nonpolar, AliphaticLowSignificant mismatch in polarity.
Toluene0.0992.38Nonpolar, AromaticModerateAromatic ring interaction may aid solubility, but polarity mismatch exists.
Dichloromethane (DCM)0.3099.08Polar, AproticHighPolarity is well-matched for dissolving moderately polar compounds.
Ethyl Acetate0.2286.02Polar, AproticHighThe ester functionality and moderate polarity make it a strong candidate.
Acetone0.35520.7Polar, AproticHighHigh polarity and ability to accept hydrogen bonds are favorable.
Acetonitrile0.46037.5Polar, AproticHighStrong dipole moment makes it an effective solvent for polar molecules.[5]
Isopropanol (IPA)0.54618.3Polar, ProticModerate to HighCan act as a hydrogen bond donor and acceptor.
Methanol0.76232.7Polar, ProticModerateHigh polarity may be slightly mismatched, but H-bonding is favorable.
Dimethyl Sulfoxide (DMSO)0.44446.7Polar, AproticVery HighExceptionally strong polar aprotic solvent, often capable of dissolving difficult compounds.[6]
Water1.00080.1Polar, ProticVery LowThe compound's lipophilic nature (LogP > 0) suggests poor aqueous solubility.[7]

Experimental Determination: The Shake-Flask Method

To move from prediction to quantitative data, a robust experimental method is required. The shake-flask method is recognized by regulatory bodies like the USP as the gold standard for determining thermodynamic (equilibrium) solubility.[8][9] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.

Causality Behind the Shake-Flask Protocol

The trustworthiness of this protocol lies in its design, which is built to achieve and measure a true thermodynamic equilibrium.

  • Using Excess Solid: Adding a sufficient excess of the solid compound ensures that the solvent becomes saturated and that undissolved solid remains present throughout the experiment, a prerequisite for equilibrium.[8]

  • Prolonged Agitation: Continuous agitation for an extended period (typically 24-72 hours) is critical to overcome kinetic barriers to dissolution and allow the system to reach a stable equilibrium state where the rate of dissolution equals the rate of precipitation.[2]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and defined temperature (e.g., 25 °C or 37 °C) is essential for reproducibility and relevance.[10]

  • Phase Separation: Complete removal of all undissolved solid particles by filtration or centrifugation before analysis is the most critical step to prevent overestimation of the solubility.

  • Validated Analytical Method: Using a validated and sensitive analytical technique like HPLC-UV or LC-MS ensures accurate quantification of the dissolved compound in the saturated solution.[2]

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sampling 3. Sampling & Phase Separation cluster_analysis 4. Analysis prep_vial Add excess Methyl 3,5-difluoro-2-nitrobenzoate to a vial add_solvent Add a precise volume of the organic solvent prep_vial->add_solvent agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours on an orbital shaker prep_vial->agitate centrifuge Centrifuge to pellet undissolved solids agitate->centrifuge filtrate Filter supernatant through a 0.22 µm syringe filter centrifuge->filtrate dilute Dilute the clear filtrate with mobile phase filtrate->dilute analyze Quantify concentration using validated HPLC-UV method dilute->analyze calibrate Compare against a standard calibration curve analyze->calibrate end end calibrate->end Report Solubility (e.g., mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Step-by-Step Experimental Protocol

Materials:

  • Methyl 3,5-difluoro-2-nitrobenzoate (solid, >95% purity)

  • Organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV or LC-MS system

Procedure:

  • Preparation of Vials: To a series of glass vials, add an excess amount of Methyl 3,5-difluoro-2-nitrobenzoate (e.g., 10-20 mg). The exact mass should be recorded, but the key is to ensure a visible excess of solid will remain at the end of the experiment.

  • Solvent Addition: Accurately pipette a specific volume (e.g., 2.0 mL) of the desired organic solvent into each vial. Prepare each solvent condition in triplicate to ensure statistical validity.[10]

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 RPM). Allow the slurries to equilibrate for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

  • Phase Separation: After equilibration, remove the vials and let them stand briefly to allow solids to settle.

    • a. Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • b. Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm chemical-resistant syringe filter into a clean collection vial. This step is critical to remove any remaining fine particulates.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS method. Determine the concentration of the solute by comparing the peak area to a standard curve prepared from known concentrations of Methyl 3,5-difluoro-2-nitrobenzoate.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically reported in mg/mL or mol/L.

Conclusion

While specific experimental data for the solubility of Methyl 3,5-difluoro-2-nitrobenzoate is not widely published, a thorough analysis of its molecular structure allows for strong qualitative predictions. The compound is expected to exhibit high solubility in moderately polar to polar aprotic organic solvents such as DMSO, acetone, acetonitrile, and ethyl acetate, with lower solubility in nonpolar solvents like hexane and very poor solubility in water. For drug development professionals requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology to generate such critical information. Adherence to this protocol will ensure the acquisition of high-quality, reproducible data essential for informed decision-making in process chemistry and pharmaceutical development.

References

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21928432, Methyl 4,5-difluoro-2-nitrobenzoate. Retrieved from [Link]

  • Kärkäs, S. B., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. Retrieved from [Link]

  • Kozak, D., et al. (2021). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ResearchGate. Retrieved from [Link]

  • Doron Scientific. (2023). Methyl 3,5-difluoro-2-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2759749, Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

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  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 43449035, Methyl 2,6-Difluoro-3-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13470961, Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 592761, Methyl 3-fluoro-4-nitrobenzoate. Retrieved from [Link]

  • ChemSrc. (2025). Methyl 4,5-difluoro-2-nitrobenzoate Price. Retrieved from [Link]

  • ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [Link]

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Exploratory

safety and handling of Methyl 3,5-difluoro-2-nitrobenzoate

An In-depth Technical Guide to the Safe Handling of Methyl 3,5-difluoro-2-nitrobenzoate This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 3,5-difluoro-2-nit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 3,5-difluoro-2-nitrobenzoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 3,5-difluoro-2-nitrobenzoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation. By fostering a deeper understanding of the compound's characteristics, we aim to empower scientific personnel to work safely and effectively, ensuring both personal safety and experimental integrity.

Compound Profile and Significance

Methyl 3,5-difluoro-2-nitrobenzoate is a fluorinated nitroaromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can enhance pharmacokinetic properties like metabolic stability and membrane permeability, while the nitro group is a versatile chemical handle, often reduced to an amine for further synthetic elaboration.[1] This dual functionality makes it a valuable building block in the synthesis of complex pharmaceutical candidates.[1]

Given its reactive functional groups, a thorough understanding of its properties is the foundation of safe handling. While specific toxicological data for this exact isomer is not extensively published, a robust safety profile can be constructed by analyzing data from structurally similar compounds and the known hazards of halogenated nitroaromatic compounds.

Table 1: Physicochemical Properties (Estimated from Isomers)

Property Value Source
Molecular Formula C₈H₅F₂NO₄ [2]
Molecular Weight ~217.13 g/mol [2][3]
Appearance Likely a solid (crystals) [4]

| Incompatible Materials | Strong oxidizing agents, strong bases |[4] |

Hazard Identification and Risk Assessment

The primary hazards associated with difluoronitrobenzoate esters are extrapolated from safety data sheets (SDS) of close structural isomers. The Globally Harmonised System (GHS) classifications for related compounds serve as a reliable guide for risk assessment.

Table 2: Anticipated GHS Hazard Classifications

Hazard Class Category Statement Source
Skin Corrosion/Irritation 2 Causes skin irritation [2][4]
Serious Eye Damage/Irritation 2 Causes serious eye irritation [2][4]
Specific Target Organ Toxicity (Single Exposure) 3 May cause respiratory irritation [4]

| Acute Toxicity (Oral) | 4 | Harmful if swallowed |[5][6] |

Causality of Hazards:

  • Irritation: The electron-withdrawing nature of the nitro and fluoro groups, combined with the ester functionality, makes the molecule reactive towards biological nucleophiles on the skin, eyes, and respiratory tract, leading to irritation.

  • Toxicity: Nitroaromatic compounds can be toxic, and their metabolic pathways can sometimes lead to the formation of reactive intermediates. While not classified as a known carcinogen, thorough investigation of toxicological properties has not been completed for many research chemicals of this class.[4][7]

Risk Assessment Workflow

Before any procedure, a formal risk assessment is mandatory. This process involves evaluating the quantity of material used, the nature of the operation (e.g., heating, pressurizing), and the potential for exposure.

A Start: Proposed Experiment with Methyl 3,5-difluoro-2-nitrobenzoate B Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant - Acutely Toxic A->B C Assess Exposure Potential: - Scale of reaction? - Aerosol generation? - Duration of handling? B->C D Select Controls (Hierarchy) C->D E 1. Engineering Controls: Fume Hood Required D->E F 2. Administrative Controls: - SOP Review - Training Verification E->F G 3. Personal Protective Equipment (PPE): - Gloves, Goggles, Lab Coat F->G H Final Review: Is the residual risk acceptable? G->H I Proceed with Experiment H->I Yes J Stop and Re-evaluate Controls H->J No A Spill Occurs B Assess Spill Size & Location A->B C Minor Spill (<1g, contained in hood) B->C Small & Contained D Major Spill (>1g or outside hood) B->D Large or Uncontained E 1. Alert personnel in area. 2. Don appropriate PPE. 3. Cover with absorbent material. 4. Gently sweep into waste container. 5. Decontaminate area. C->E F 1. Evacuate immediate area. 2. Alert others and call EHS. 3. Isolate the area. 4. Remove ignition sources. 5. Wait for trained responders. D->F

Caption: Decision tree for responding to a chemical spill.

Minor Spill Cleanup Protocol (Inside a Fume Hood):

  • Alert: Inform colleagues in the immediate area.

  • PPE: Ensure you are wearing appropriate PPE, including double gloves, goggles, and a lab coat.

  • Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleanup materials into the hazardous waste container.

  • Report: Report the incident to your supervisor. [8] For any major spill, evacuate the area immediately and contact your institution's emergency response or EHS department. [8]

References

  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Pharmaffiliates. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: Methyl 4-fluoro-3-nitrobenzoate.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET: Methyl 3-nitrobenzoate.
  • PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2022, April 15). SAFETY DATA SHEET: Methyl 2-nitrobenzoate.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Methyl 2-nitrobenzoate.
  • EHS. (2011, June 1). Material Safety Data Sheet: Methyl benzoate.
  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. National Center for Biotechnology Information.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.
  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories.
  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). Methyl 2-fluoro-5-nitrobenzoate.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 3,5-difluoro-2-nitrobenzoate

Introduction Methyl 3,5-difluoro-2-nitrobenzoate is a valuable substituted aromatic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. The presence of fluorin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,5-difluoro-2-nitrobenzoate is a valuable substituted aromatic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules. The nitro group offers a versatile handle for further chemical transformations, most commonly reduction to an amine, which can then be elaborated into a wide array of functional groups and heterocyclic systems.

This document provides a comprehensive guide for the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate, intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is based on a two-step synthetic sequence commencing with the commercially available 3,5-difluorobenzoic acid. The causality behind experimental choices and critical safety considerations are emphasized throughout.

Synthetic Strategy Overview

The synthesis of Methyl 3,5-difluoro-2-nitrobenzoate is achieved through a two-step process:

  • Electrophilic Aromatic Nitration: The regioselective nitration of 3,5-difluorobenzoic acid to yield 3,5-difluoro-2-nitrobenzoic acid.

  • Fischer Esterification: The acid-catalyzed esterification of 3,5-difluoro-2-nitrobenzoic acid with methanol to afford the target compound, Methyl 3,5-difluoro-2-nitrobenzoate.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 3,5-Difluorobenzoic Acid Intermediate 3,5-Difluoro-2-nitrobenzoic Acid Start->Intermediate Step 1: Nitration (HNO₃, H₂SO₄) FinalProduct Methyl 3,5-difluoro-2-nitrobenzoate Intermediate->FinalProduct Step 2: Esterification (CH₃OH, H₂SO₄) Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Mix Mix 3,5-difluoro-2-nitrobenzoic acid, methanol, and H₂SO₄ Reflux Heat to reflux for 4-6 hours Mix->Reflux Evaporate Remove excess methanol Reflux->Evaporate Cool to RT Extract Dissolve in Ethyl Acetate and wash Evaporate->Extract Dry Dry with Na₂SO₄ and filter Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify

Application

Synthesis of Methyl 3,5-difluoro-2-nitrobenzoate: A Detailed Mechanistic Guide and Protocol

An Application Note for Drug Development Professionals Abstract Methyl 3,5-difluoro-2-nitrobenzoate is a key building block in medicinal chemistry, serving as a versatile precursor for a variety of pharmacologically acti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Methyl 3,5-difluoro-2-nitrobenzoate is a key building block in medicinal chemistry, serving as a versatile precursor for a variety of pharmacologically active molecules. The strategic placement of its fluoro, nitro, and methyl ester functionalities allows for extensive synthetic manipulation. This document provides a comprehensive guide for its synthesis, detailing the underlying reaction mechanisms, a field-tested experimental protocol, and critical safety considerations. The synthesis is approached as a two-step process: the electrophilic aromatic nitration of 3,5-difluorobenzoic acid, followed by the acid-catalyzed Fischer esterification of the resulting 3,5-difluoro-2-nitrobenzoic acid.

Introduction and Synthetic Strategy

The synthesis of complex pharmaceutical intermediates requires a deep understanding of reaction mechanisms to ensure regiochemical control and high yields. Methyl 3,5-difluoro-2-nitrobenzoate is synthesized via a logical two-step sequence. The first step involves the nitration of the commercially available 3,5-difluorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution where the regiochemical outcome is dictated by the competing directing effects of the substituents. The second step is the Fischer esterification, a reliable method for converting the resulting carboxylic acid into its methyl ester using methanol under acidic conditions.

Part I: Electrophilic Aromatic Substitution - Nitration

The introduction of the nitro group onto the aromatic ring is achieved by utilizing a potent electrophile, the nitronium ion (NO₂⁺).

Generation of the Nitronium Ion

The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1][2][3]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[2]

The Reaction Mechanism and Regioselectivity

The core of this synthesis lies in controlling the position of the incoming nitro group. The starting material, 3,5-difluorobenzoic acid, has three substituents whose directing effects must be considered:

  • Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both resonance and induction.[2][4] It directs incoming electrophiles to the C5 position (which is already occupied by a fluorine atom).

  • Fluorine (-F): Halogens are deactivating via induction but are ortho, para-directors due to resonance, where their lone pairs can donate electron density to the ring. The two fluorine atoms at C3 and C5 direct incoming electrophiles to the C2, C4, and C6 positions.

The reaction yields 3,5-difluoro-2-nitrobenzoic acid, indicating that the nitro group is added at the C2 position. This outcome demonstrates that the ortho, para-directing influence of the fluorine atoms overrides the meta-directing effect of the carboxylic acid. The electrophile adds to the position that is ortho to both the carboxylic acid and one of the fluorine atoms (C3-F). This position is activated by the fluorine substituents, making it the most favorable site for electrophilic attack despite the overall deactivation of the ring.[4]

The mechanism proceeds in two steps:

  • Electrophilic Attack: The π-electron system of the difluorobenzoic acid attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4]

  • Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring.[1][4]

Caption: Workflow for the nitration of 3,5-difluorobenzoic acid.

Part II: Nucleophilic Acyl Substitution - Fischer Esterification

With the nitro group installed, the carboxylic acid is converted to a methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

The Reaction Mechanism

The reaction with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) proceeds through a nucleophilic acyl substitution pathway:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.

  • Nucleophilic Attack: A lone pair on the oxygen atom of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group (from methanol) to one of the original hydroxyl groups. This turns the hydroxyl group into a good leaving group (H₂O).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or methanol) to yield the final methyl ester product and regenerate the acid catalyst.

Caption: Mechanism of Fischer Esterification.

Experimental Protocol

This protocol is designed for researchers in a laboratory setting. All operations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)Equiv.
3,5-Difluorobenzoic Acid158.1010.0 g63.21.0
Concentrated H₂SO₄ (98%)98.08~50 mL + 1 mL--
Concentrated HNO₃ (70%)63.015.0 mL (~7.1 g)~112~1.8
Methanol (Anhydrous)32.04100 mL--
Dichloromethane (DCM)84.93As needed--
Saturated Sodium Bicarbonate-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate120.37As needed--
Ice-As needed--
Step-by-Step Procedure

Part A: Nitration of 3,5-Difluorobenzoic Acid

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice/water bath on a magnetic stir plate.

  • Acid Dissolution: Carefully add 40 mL of concentrated sulfuric acid to the flask. Once cooled to below 10°C, slowly add 10.0 g (63.2 mmol) of 3,5-difluorobenzoic acid in portions, ensuring the temperature remains below 15°C. Stir until all solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker or flask, carefully and slowly add 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, also cooled in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 30-40 minutes. Use a dropping funnel for this addition. Crucially, maintain the internal reaction temperature between 5°C and 15°C throughout the addition. [5][6]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes.

  • Work-up: Carefully pour the reaction mixture onto a large beaker containing approximately 200 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral (test with pH paper).

  • Drying: Dry the isolated white to pale-yellow solid (3,5-difluoro-2-nitrobenzoic acid) under vacuum. A typical yield is 85-95%.

Part B: Fischer Esterification

  • Setup: Place the dried 3,5-difluoro-2-nitrobenzoic acid from the previous step into a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction Mixture: Add 100 mL of anhydrous methanol to the flask, followed by the slow, careful addition of 1 mL of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ~100 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution ), and finally with brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude Methyl 3,5-difluoro-2-nitrobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pale-yellow solid. A typical yield for this step is 90-97%.

Safety and Handling

  • Concentrated Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents.[2] Always handle them in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical safety goggles. Always add acid to water (or, in this case, the reaction mixture) slowly, never the other way around.

  • Nitrating Mixture: The mixture of nitric and sulfuric acids is highly reactive. Prepare it cold and add it slowly to control the exothermic reaction.[5]

  • Nitro Compounds: Aromatic nitro compounds can be toxic and are often skin irritants. Handle the product with care.[7]

  • Solvents: Methanol is toxic and flammable. Dichloromethane is a volatile organic solvent. Handle all solvents in a well-ventilated fume hood.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Compare the experimental melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: The spectrum should show a singlet for the methyl ester protons (~4.0 ppm) and distinct signals in the aromatic region for the two ring protons.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (~163 ppm), the methyl carbon (~53 ppm), and the aromatic carbons, with splitting patterns due to C-F coupling.[1]

    • FT-IR: Look for strong characteristic absorptions for the C=O stretch of the ester (~1730 cm⁻¹), and the symmetric and asymmetric stretches of the NO₂ group (~1540 and 1350 cm⁻¹).[8]

References

  • Vertex AI Search. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D.
  • Aldrich. (2025). SAFETY DATA SHEET - Methyl 3-nitrobenzoate.
  • ChemicalBook. (2025). Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 2-methyl-3-nitrobenzoate.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 4-fluoro-3-nitrobenzoate.
  • sga.profnit.org.br. (n.d.). Nitration Of Benzoic Acid.
  • Chemadvisor, Inc. (2010). MSDS - METHYL-M-NITROBENZOATE.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
  • Practical Chemistry. (2008). Preparation of methyl 3-nitrobenzoate in two steps.
  • Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • RSC Publishing. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • YouTube. (2021). Nitration of benzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Google Patents. (n.d.). Esterification of nitrobenzoic acids - US3948972A.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 3,5-difluoro-2-nitrobenzoate to Methyl 2-amino-3,5-difluorobenzoate

Introduction: The Strategic Importance of Fluorinated Anilines The transformation of nitroaromatic compounds into their corresponding anilines via catalytic hydrogenation is a fundamental and widely utilized process in t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anilines

The transformation of nitroaromatic compounds into their corresponding anilines via catalytic hydrogenation is a fundamental and widely utilized process in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials.[1] Methyl 2-amino-3,5-difluorobenzoate, the target of this protocol, is a key building block in medicinal chemistry. The presence of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, membrane permeability, and binding affinity.[2] The selective reduction of the nitro group in methyl 3,5-difluoro-2-nitrobenzoate is a critical step in the synthesis of more complex bioactive molecules.[2]

This guide provides a comprehensive overview, detailed protocols, and expert insights into the catalytic hydrogenation of methyl 3,5-difluoro-2-nitrobenzoate. We will delve into the mechanistic underpinnings of this reaction, explore catalyst selection, and address the critical safety considerations inherent in this process.

Reaction Overview and Mechanistic Considerations

The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates. The generally accepted Haber-Lukashevich mechanism involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the desired amine.[1]

dot graph ReactionMechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Substrate [label="Ar-NO₂ (Methyl 3,5-difluoro-2-nitrobenzoate)"]; Nitroso [label="Ar-NO (Nitroso intermediate)"]; Hydroxylamine [label="Ar-NHOH (Hydroxylamine intermediate)"]; Product [label="Ar-NH₂ (Methyl 2-amino-3,5-difluorobenzoate)"];

Substrate -> Nitroso [label="+ H₂"]; Nitroso -> Hydroxylamine [label="+ H₂"]; Hydroxylamine -> Product [label="+ H₂"]; } केंदോട്ട Caption: Generalized pathway for the catalytic hydrogenation of a nitroaromatic compound.

A primary challenge in the hydrogenation of halogenated nitroaromatics is preventing the undesired side reaction of hydrodehalogenation, where the carbon-halogen bond is cleaved. The choice of catalyst and reaction conditions is paramount to ensure high chemoselectivity for the reduction of the nitro group while preserving the carbon-fluorine bonds.[3]

Catalyst Selection: A Critical Choice

The selection of the catalyst is the most critical parameter for a successful and selective hydrogenation. The most commonly used catalysts for nitro group reductions are Palladium on Carbon (Pd/C) and Raney Nickel.[4][5]

CatalystAdvantagesDisadvantagesSuitability for this Reaction
5-10% Palladium on Carbon (Pd/C) Highly active, efficient at lower pressures and temperatures, good for a wide range of functional groups.[4][5]Can be pyrophoric, especially after use.[5] May promote hydrodehalogenation under harsh conditions.High. Pd/C is a versatile and common choice for nitro reductions. Careful control of conditions is needed to avoid defluorination.
Raney® Nickel Less expensive than palladium, highly active, and often shows good selectivity for nitro group reduction.[3]Pyrophoric and must be handled as a slurry.[3] Activity can be variable.High. Raney Nickel is a robust catalyst for large-scale hydrogenations and is a viable alternative to Pd/C.
Platinum(IV) oxide (PtO₂, Adams' catalyst) Effective for a variety of reductions, including aromatic rings under more forcing conditions.Can be less selective for just the nitro group compared to Pd/C or Raney Ni.Moderate. While active, it may be less chemoselective for this specific transformation.

For the hydrogenation of methyl 3,5-difluoro-2-nitrobenzoate, both Pd/C and Raney Nickel are excellent starting points. This guide will provide protocols for both.

Experimental Protocols

Safety First: Essential Precautions for Catalytic Hydrogenation

Catalytic hydrogenation is a potentially hazardous procedure due to the use of flammable hydrogen gas, often under pressure, and pyrophoric catalysts.[1][2]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. All equipment must be properly grounded.

  • Pyrophoric Catalysts: Pd/C and Raney Nickel can ignite spontaneously upon exposure to air, especially when dry and containing adsorbed hydrogen.[5] Never allow the catalyst to dry in the air. The filtration step is particularly hazardous and must be performed carefully. The filter cake should be kept wet with solvent or water at all times and disposed of in a dedicated, properly labeled waste container.

  • Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic. This can lead to a rapid increase in temperature and pressure (a thermal runaway) if not controlled.[1] Ensure adequate cooling is available and add the hydrogen gas in a controlled manner.

  • Pressure Equipment: Use a hydrogenation vessel (e.g., a Parr shaker or autoclave) that is appropriately rated for the intended pressure and has been recently inspected. Ensure a blast shield is in place.

dot graph Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "Preparation" { rank=same; A [label="Charge Reactor with Substrate, Solvent, and Catalyst"]; B [label="Seal Reactor"]; }

subgraph "Reaction" { rank=same; C [label="Inert Gas Purge (e.g., N₂ or Ar)"]; D [label="Introduce Hydrogen Gas"]; E [label="Heat and Agitate"]; F [label="Monitor H₂ Uptake / Reaction Progress"]; }

subgraph "Work-up" { rank=same; G [label="Cool to Room Temperature"]; H [label="Vent H₂ and Purge with Inert Gas"]; I [label="Filter Catalyst (Caution: Pyrophoric!)"]; J [label="Isolate Product"]; }

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Reaction Complete"]; G -> H; H -> I; I -> J; } केंदോട്ട Caption: A typical experimental workflow for batch hydrogenation.

Protocol 1: Using Palladium on Carbon (Pd/C)

This protocol is a general guideline and may require optimization.

Materials and Reagents:

ReagentFormulaCAS No.Notes
Methyl 3,5-difluoro-2-nitrobenzoateC₈H₅F₂NO₄318-75-2Starting material
5% or 10% Palladium on Carbon (Pd/C)Pd/C7440-05-3Catalyst, handle with care (pyrophoric)
Methanol (MeOH) or Ethyl Acetate (EtOAc)CH₃OH / C₄H₈O₂67-56-1 / 141-78-6Anhydrous grade solvent
Hydrogen Gas (H₂)H₂1333-74-0High purity
Nitrogen (N₂) or Argon (Ar)N₂ / Ar7727-37-9 / 7440-37-1Inert gas for purging
Celite® (Diatomaceous earth)61790-53-2Filtration aid

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, add methyl 3,5-difluoro-2-nitrobenzoate (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add 5% Pd/C (typically 1-5 mol% Pd relative to the substrate). The catalyst should be wetted with a small amount of the reaction solvent before adding the bulk of the solvent to prevent it from becoming airborne.

  • Solvent Addition: Add the chosen solvent (e.g., Methanol or Ethyl Acetate) to a concentration of approximately 0.1-0.5 M.

  • Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with inert gas and then venting to a safe exhaust. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi). For more challenging reductions, higher pressures may be required.

  • Reaction: Begin vigorous stirring and, if necessary, heat the reaction to the desired temperature (e.g., room temperature to 50 °C). The progress of the reaction can be monitored by observing the uptake of hydrogen from the gas supply.

  • Completion and Work-up: Once hydrogen uptake ceases, stop the reaction, cool the vessel to room temperature, and carefully vent the excess hydrogen. Purge the reactor with inert gas 3-5 times.

  • Catalyst Filtration (Critical Step): Dilute the reaction mixture with more solvent if necessary. Prepare a pad of Celite® in a Büchner funnel and wet it with the solvent. Under a flow of inert gas, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Never allow the filter cake to run dry. Wash the filter cake with additional solvent.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude methyl 2-amino-3,5-difluorobenzoate. The product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Using Raney® Nickel

This protocol offers an alternative to palladium-based catalysts.

Materials and Reagents:

ReagentFormulaCAS No.Notes
Methyl 3,5-difluoro-2-nitrobenzoateC₈H₅F₂NO₄318-75-2Starting material
Raney® Nickel (slurry in water)Ni7440-02-0Catalyst, handle with care (pyrophoric)
Ethanol (EtOH) or Methanol (MeOH)C₂H₅OH / CH₃OH64-17-5 / 67-56-1Anhydrous grade solvent
Hydrogen Gas (H₂)H₂1333-74-0High purity
Nitrogen (N₂) or Argon (Ar)N₂ / Ar7727-37-9 / 7440-37-1Inert gas for purging
Celite® (Diatomaceous earth)61790-53-2Filtration aid

Procedure:

  • Catalyst Preparation: Decant the water from the Raney® Nickel slurry and wash the catalyst with the chosen reaction solvent (e.g., Ethanol) several times under an inert atmosphere.

  • Reactor Setup: In a suitable hydrogenation vessel, add the washed Raney® Nickel (typically 5-10% by weight relative to the substrate). Add the reaction solvent.

  • Substrate Addition: Add a solution of methyl 3,5-difluoro-2-nitrobenzoate (1.0 eq) in the reaction solvent to the vessel.

  • Sealing and Purging: Seal the reactor and purge the system with inert gas 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 3-5 atm or 45-75 psi).

  • Reaction: Begin vigorous stirring. The reaction is often run at room temperature but may be gently heated (e.g., to 40-60 °C) to increase the rate. Monitor the reaction by hydrogen uptake.

  • Completion and Work-up: Once the reaction is complete, cool to room temperature, vent the excess hydrogen, and purge with inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® under an inert atmosphere. Keep the Raney® Nickel filter cake wet at all times. Wash the cake with additional solvent.

  • Product Isolation: Remove the solvent from the combined filtrate under reduced pressure to obtain the crude product, which can be purified as needed.

Monitoring the Reaction

The progress of the hydrogenation can be monitored by several methods:

  • Hydrogen Uptake: In a closed system, the decrease in hydrogen pressure is a direct measure of reaction progress.

  • Thin Layer Chromatography (TLC): Periodically take aliquots from the reaction (after purging with inert gas), filter to remove the catalyst, and analyze by TLC to observe the disappearance of the starting material and the appearance of the product.

  • Spectroscopic Methods: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative analysis of reaction conversion. In research settings, in-situ monitoring with techniques like Raman spectroscopy can track the disappearance of the nitro group's characteristic vibrational bands.[6]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning or insufficient catalyst loading. The catalyst can be filtered and fresh catalyst added. Alternatively, increasing the hydrogen pressure or temperature may drive the reaction to completion.

  • Dehalogenation: The formation of byproducts lacking one or both fluorine atoms is a sign of hydrodehalogenation. This is more likely to occur at higher temperatures, higher pressures, or with prolonged reaction times. Using a more selective catalyst system, such as Pd/SnO₂/C, or adding a catalyst modifier might be necessary in such cases.[3]

  • Ester Reduction: Under very harsh conditions (high pressure and temperature), the methyl ester group could potentially be reduced to an alcohol. This is generally less favorable than nitro group reduction and can be avoided by using milder conditions.

Conclusion

The catalytic hydrogenation of methyl 3,5-difluoro-2-nitrobenzoate is a powerful method for the synthesis of the valuable intermediate, methyl 2-amino-3,5-difluorobenzoate. Success hinges on the careful selection of the catalyst and reaction conditions to ensure high chemoselectivity and yield, while strict adherence to safety protocols is essential to manage the inherent risks of this transformation. The protocols provided herein serve as a robust starting point for researchers and professionals in the field, enabling the efficient and safe production of this important fluorinated aniline.

References

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Scientific Reports. [Link]

  • Zhao, J., Ma, L., Xu, X.-L., Feng, F., & Li, X.-N. (2014). Synthesis of carbon-supported Pd/SnO₂ catalyst for highly selective hydrogenation of 2,4-difluoronitrobenzene. Chinese Journal of Catalysis, 35(3), 361-369. [Link]

  • Gao, Y., et al. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering, 9(17), 5971–5978. [Link]

  • El-Sawy, A. M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2596–2600. [Link]

  • Miller, H. B., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Catalysis, 4, 864–873. [Link]

  • Mao, J., et al. (2020). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(11), 1378. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 3,5-difluoro-2-nitrobenzoate

For: Researchers, scientists, and drug development professionals. Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, par...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide focuses on the application of a specific, electronically modified substrate: Methyl 3,5-difluoro-2-nitrobenzoate. The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences the substrate's reactivity, presenting both unique opportunities and challenges in Suzuki coupling.[4][5] This document provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and troubleshooting guidance to empower researchers in leveraging this versatile building block.

Mechanistic Insights: The Role of Fluoro and Nitro Substituents

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4][6] The key steps are oxidative addition, transmetalation, and reductive elimination.[4][6] The electronic nature of the aryl halide substrate profoundly impacts the rate-determining oxidative addition step.

  • Activation by Electron-Withdrawing Groups: The fluorine and nitro groups on the Methyl 3,5-difluoro-2-nitrobenzoate ring are strongly electron-withdrawing. This electronic deficiency activates the aryl halide (typically a bromide or chloride) towards oxidative addition to the Pd(0) catalyst.[4][5] This increased reactivity can often allow for milder reaction conditions compared to electron-rich or neutral aryl halides.

  • Potential for C-F and C-NO2 Activation: While the C-Br or C-Cl bond is the primary site for oxidative addition, highly active catalyst systems, particularly with nickel, have been shown to activate C-F and even C-NO2 bonds.[4][7][8] For the purposes of this guide, we will focus on conditions that selectively cleave the C-Br or C-Cl bond, as this is the most common and predictable pathway.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below. The base plays a crucial role in the transmetalation step by activating the organoboron species.[6][9]

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Methyl 3,5-difluoro-2-nitrobenzoate (Ar-X) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation R-B(OR)2 Organoboron Reagent R-B(OR)2->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Biaryl Product Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of Methyl 3,5-difluoro-2-nitrobenzoate derivatives. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[3]

Protocol 1: General Procedure for Coupling with Arylboronic Acids

This protocol is suitable for a wide range of arylboronic acids.

Materials:

  • Methyl 3-bromo-5-fluoro-2-nitrobenzoate (or corresponding chloride) (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%) or a more specialized ligand like SPhos or XPhos for hindered substrates.[10]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 mmol)[6]

  • Solvent: Toluene/Water (10:1 mixture, 11 mL) or Dioxane/Water[3]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a reaction vessel, add the Methyl 3-bromo-5-fluoro-2-nitrobenzoate, arylboronic acid, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[3]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst and phosphine ligand in the organic solvent.

  • Add the degassed solvent system and the catalyst solution to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).[11]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times, particularly for challenging couplings.

Materials:

  • Same as Protocol 1, but use a microwave-safe reaction vial.

Procedure:

  • In a microwave-safe vial, combine Methyl 3-bromo-5-fluoro-2-nitrobenzoate, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 100-140 °C for 15-60 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Experimental Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Aryl Halide, Boronic Acid, and Base inert Evacuate and backfill with Inert Gas reagents->inert catalyst Prepare Catalyst Solution inert->catalyst addition Add Solvent and Catalyst Solution catalyst->addition heating Heat and Stir (Conventional or Microwave) addition->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring extraction Cool, Dilute, and Extract monitoring->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Catalyst, Ligand, and Base Selection

The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling, especially with electronically modified and sterically hindered substrates.[6][10][12]

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that require an external ligand.[13] Pd(PPh₃)₄ is an air-stable Pd(0) complex that comes with its own ligand.[13]
Ligand PPh₃ (for simple couplings), Buchwald ligands (SPhos, XPhos, RuPhos for hindered substrates)[10]Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are highly effective for coupling sterically demanding substrates as they promote both oxidative addition and reductive elimination.[10][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation.[6] K₃PO₄ is often a good choice for hindered couplings.[10] Cs₂CO₃ is a stronger base that can be effective in challenging cases.
Solvent Toluene, Dioxane, THF (often with water)Aprotic solvents are generally preferred. The addition of water can sometimes accelerate the reaction.[10]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a Buchwald precatalyst), or switching to a stronger base. For sterically hindered substrates, specialized ligands like AntPhos or BI-DIME may be necessary.[10][12][15]

  • Side Reactions:

    • Homocoupling: Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[13] Ensure the reaction is thoroughly degassed.

    • Protodeborylation: The boronic acid can be protonated and removed from the catalytic cycle. Using anhydrous conditions and a non-protic solvent can minimize this.

    • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This is more common with electron-deficient substrates and can sometimes be suppressed by changing the solvent or base.[13]

  • Steric Hindrance: When coupling with ortho-substituted boronic acids or when the position ortho to the halide on the nitrobenzoate is substituted, steric hindrance can slow down the reaction. In these cases, using bulky, electron-rich phosphine ligands is crucial to facilitate the coupling.[12][14][16]

Conclusion

Methyl 3,5-difluoro-2-nitrobenzoate is a valuable and reactive substrate for Suzuki-Miyaura cross-coupling reactions. Its electron-deficient nature facilitates the key oxidative addition step, often allowing for efficient coupling under standard conditions. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, and base, researchers can effectively utilize this building block to synthesize a wide array of complex biaryl compounds for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Reddit. (2019, December 8). How resistant are Suzuki couplings to nitro groups? : r/chemhelp. [Link]

  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. [Link]

  • MDPI. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PMC - NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Heterocyclic Scaffolds from Methyl 3,5-difluoro-2-nitrobenzoate

Introduction: The Strategic Value of Methyl 3,5-difluoro-2-nitrobenzoate Methyl 3,5-difluoro-2-nitrobenzoate is a highly versatile and strategically important starting material in modern synthetic and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 3,5-difluoro-2-nitrobenzoate

Methyl 3,5-difluoro-2-nitrobenzoate is a highly versatile and strategically important starting material in modern synthetic and medicinal chemistry. Its utility stems from a unique convergence of reactive sites within a single, readily available scaffold. The presence of a nitro group, a methyl ester, and two fluorine atoms at specific positions on the benzene ring allows for a diverse range of chemical transformations.

  • The Nitro Group: Primarily serves as a precursor to an amino group through reduction. This in-situ generation of an aniline is a cornerstone for building fused heterocyclic systems.

  • The Fluorine Atoms: These atoms are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group.[1] The fluorine at the C-5 position (para to the nitro group) is particularly activated, offering a site for regioselective functionalization.[1] Fluorine itself is often a desirable element in pharmaceutical candidates, as it can enhance metabolic stability and binding affinity.[2]

  • The Methyl Ester: This group provides a handle for numerous modifications, including hydrolysis, amidation, or reactions at the alpha-carbon, enabling the introduction of functionalities required for subsequent cyclization steps.

This guide provides an in-depth exploration of the key synthetic pathways originating from this building block, complete with detailed protocols and the underlying chemical rationale for constructing valuable heterocyclic cores.

Core Synthetic Pathways

The synthetic utility of Methyl 3,5-difluoro-2-nitrobenzoate can be broadly categorized into two primary strategies: those leveraging the reductive cyclization of the nitro group and those exploiting the reactivity of the fluorine atoms via nucleophilic aromatic substitution.

G cluster_0 Strategy 1: Reductive Cyclization cluster_0_1 Pathway 1A cluster_1 Strategy 2: Nucleophilic Aromatic Substitution (SNAr) cluster_1_1 Pathway 2A start Methyl 3,5-difluoro-2-nitrobenzoate nitro_reduction Nitro Group Reduction (e.g., Fe/AcOH, H2/Pd-C) start->nitro_reduction snar SNAr at C-5 (para-position) start->snar intermediate_amine Methyl 2-amino-3,5-difluorobenzoate nitro_reduction->intermediate_amine Forms key aniline intermediate ester_mod Ester Modification (e.g., Claisen Condensation) intermediate_amine->ester_mod ketoester β-Ketoester Intermediate ester_mod->ketoester quinoline Substituted Quinolones ketoester->quinoline Reductive Cyclization snar_product 5-Substituted Intermediate snar->snar_product Introduction of Nucleophiles (Nu-H) nitro_reduction_2 Nitro Reduction snar_product->nitro_reduction_2 (if Nu = R-NH) diamine o-Phenylenediamine Derivative nitro_reduction_2->diamine benzimidazole Substituted Benzimidazoles diamine->benzimidazole Condensation (e.g., with R-CHO)

Figure 1: Core synthetic strategies from Methyl 3,5-difluoro-2-nitrobenzoate.

Strategy 1: Synthesis of Fluoro-Substituted Quinolones via Reductive Cyclization

The quinoline and quinolone scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[3] A powerful method for their synthesis is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group.[4] By modifying the ester group of our starting material and then performing an in-situ reductive cyclization, we can access this important heterocyclic family.

The overall workflow involves a preliminary step to introduce a β-carbonyl functionality, followed by a domino reaction that combines nitro reduction and intramolecular cyclization.

G A Methyl 3,5-difluoro- 2-nitrobenzoate B Step 1: Claisen Condensation (e.g., NaH, Ethyl Acetate) A->B C Intermediate: β-Ketoester B->C D Step 2: Domino Reduction-Cyclization (Fe, Acetic Acid) C->D E Product: 6,8-Difluoro-4-hydroxy- quinolin-2(1H)-one D->E

Figure 2: Workflow for the synthesis of a fluoro-substituted quinolone.
Protocol 1: Synthesis of 6,8-Difluoro-4-hydroxyquinolin-2(1H)-one

This two-step protocol first builds a β-ketoester intermediate which then undergoes a reductive cyclization to yield the quinolone product.

Step 1: Synthesis of Methyl 3-(3,5-difluoro-2-nitrophenyl)-3-oxopropanoate

  • Causality: This step utilizes a Claisen condensation to introduce the necessary active methylene and ketone functionality adjacent to the aromatic ring. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for deprotonating the α-carbon of ethyl acetate, which then acts as the nucleophile attacking the ester of the starting material.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 2.0 eq). Wash the NaH with dry hexanes (3x) to remove the oil.

    • Add dry tetrahydrofuran (THF) to the flask, followed by the dropwise addition of dry ethyl acetate (5.0 eq) at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of Methyl 3,5-difluoro-2-nitrobenzoate (1.0 eq) in dry THF dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to 0 °C and quench carefully by the slow addition of 1 M HCl (aq) until the pH is ~5-6.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the β-ketoester intermediate.

Step 2: Reductive Cyclization to 6,8-Difluoro-4-hydroxyquinolin-2(1H)-one

  • Causality: This is a domino reaction where the reduction of the nitro group to an amine is immediately followed by an intramolecular cyclization.[4] Iron powder in glacial acetic acid is a classic and cost-effective reagent system for this transformation.[3] The acidic medium facilitates the reduction, and the elevated temperature promotes the subsequent condensation and dehydration steps to form the stable heterocyclic ring.

  • Procedure:

    • In a round-bottom flask, dissolve the β-ketoester intermediate (1.0 eq) from Step 1 in glacial acetic acid.

    • Add iron powder (<100 mesh, 4.0-5.0 eq) portion-wise to the stirred solution. An exotherm and color change are typically observed.

    • Heat the mixture to 95-110 °C and stir for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it over a mixture of ice and water.

    • Filter the resulting precipitate through a pad of Celite®, washing with water and ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The resulting solid can be purified by recrystallization or trituration with a suitable solvent (e.g., ethanol or diethyl ether) to afford the pure quinolone product.

Compound Step Reagents Typical Yield Key ¹H NMR Signals (Expected)
β-Ketoester1NaH, Ethyl Acetate, THF60-75%δ 8.0-7.5 (m, Ar-H), 4.1 (s, -CH₂-), 3.9 (s, -OCH₃)
Quinolone Product2Fe, Acetic Acid70-85%δ 11.5 (br s, -NH), 7.5-7.0 (m, Ar-H), 5.9 (s, vinyl-H)

Strategy 2: Synthesis of Benzimidazoles via Sequential SNAr and Cyclization

Benzimidazoles are another critical heterocyclic motif in drug discovery.[5] The synthesis from our starting material relies on a logical sequence: reduction of the nitro group, nucleophilic substitution of the now ortho-fluorine atom to generate an o-phenylenediamine, and finally, condensation with a one-carbon synthon (like an aldehyde or formic acid) to form the imidazole ring.[6][7]

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: SNAr cluster_2 Step 3: Cyclization A Methyl 3,5-difluoro- 2-nitrobenzoate B H₂, Pd/C, MeOH A->B C Methyl 2-amino-3,5- difluorobenzoate B->C D R-NH₂, Base, DMSO C->D E o-Phenylenediamine Intermediate D->E F R'-CHO, Oxidant E->F G Substituted Benzimidazole F->G

Figure 3: Multi-step workflow for the synthesis of benzimidazoles.
Protocol 2: Synthesis of a 6-Fluoro-1-alkyl-2-aryl-1H-benzo[d]imidazole-4-carboxylate

This three-step protocol exemplifies the conversion of the starting material into a functionalized benzimidazole.

Step 1: Reduction to Methyl 2-amino-3,5-difluorobenzoate

  • Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines. It proceeds under mild conditions and typically results in high yields with simple work-up, avoiding the use of stoichiometric metal reductants.

  • Procedure:

    • Dissolve Methyl 3,5-difluoro-2-nitrobenzoate (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst (5-10 mol% Pd).

    • Seal the vessel, evacuate and backfill with hydrogen gas (H₂) from a balloon or connect to a Parr hydrogenator.

    • Stir the reaction vigorously at room temperature under a positive pressure of H₂ until TLC analysis indicates complete consumption of the starting material.

    • Carefully vent the hydrogen and purge the vessel with an inert gas (N₂ or Ar).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the aniline product, which is often pure enough for the next step.

Step 2: SNAr to form an o-Phenylenediamine Derivative

  • Causality: The fluorine atom at C-3 is now ortho to the newly formed amine and meta to the ester. While less activated than the C-5 fluorine was to the original nitro group, it can still be displaced by a primary amine nucleophile at elevated temperatures. A non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ is used to scavenge the HF byproduct. DMSO is a suitable polar aprotic solvent for SNAr reactions.[8]

  • Procedure:

    • In a sealed tube or microwave vial, combine the aniline from Step 1 (1.0 eq), a primary amine (R-NH₂, 1.5-2.0 eq), and a base such as K₂CO₃ (2.0 eq).

    • Add dimethyl sulfoxide (DMSO) as the solvent.

    • Seal the vessel and heat to 120-150 °C (conventional heating or microwave) for 12-24 hours.

    • Monitor the reaction by LC-MS or TLC.

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the o-phenylenediamine intermediate.

Step 3: Condensation and Oxidative Cyclization to the Benzimidazole

  • Causality: The condensation of an o-phenylenediamine with an aldehyde first forms a dihydro-benzimidazole intermediate, which must then be oxidized to the stable aromatic benzimidazole.[5] Various oxidants can be used; a simple and effective method is using an oxidant like H₂O₂ or simply stirring in the open air, which can be sufficient for some substrates.[9]

  • Procedure:

    • Dissolve the diamine from Step 2 (1.0 eq) and an aldehyde (R'-CHO, 1.1 eq) in a solvent like ethanol or acetonitrile.

    • Add a catalytic amount of an acid (e.g., acetic acid) or a suitable oxidant (e.g., H₂O₂). Several modern protocols utilize photocatalysts or metal catalysts for this step.[9][10]

    • Stir the reaction at room temperature or with gentle heating, open to the air, until the reaction is complete (as monitored by TLC).

    • Remove the solvent in vacuo.

    • Purify the residue by column chromatography or recrystallization to obtain the final benzimidazole product.

Reaction Stage Key Reagents Purpose Typical Yield
Nitro ReductionH₂, 10% Pd/CConverts -NO₂ to -NH₂>95%
SNArR-NH₂, K₂CO₃, DMSODisplaces ortho-F to form diamine40-60%
CyclizationR'-CHO, OxidantForms the imidazole ring65-90%

References

  • BenchChem. (2025). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde.
  • MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • PMC - NIH. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis.
  • Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine.
  • ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • PMC - NIH. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
  • PMC - NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • Phs-sourcing.com. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Application

Application Notes and Protocols for the Functionalization of Methyl 2-amino-3,5-difluorobenzoate

Introduction: A Versatile Fluorinated Building Block In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties. The strategic incorporation of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 2-amino-3,5-difluorobenzoate, derived from the corresponding nitro compound, methyl 3,5-difluoro-2-nitrobenzoate, is a valuable and versatile building block. Its trifunctional nature—a nucleophilic amine, an electrophilic ester, and a difluorinated aromatic ring—offers a rich platform for diverse chemical transformations, enabling the synthesis of complex molecular architectures for drug discovery and advanced materials.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and subsequent functionalization of methyl 2-amino-3,5-difluorobenzoate. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.

Part 1: Preparation of Methyl 2-amino-3,5-difluorobenzoate

The primary and most critical step is the reduction of the nitro group of methyl 3,5-difluoro-2-nitrobenzoate. The presence of electron-withdrawing fluorine atoms and a methyl ester group can influence the reactivity of the nitro group.[1] Several methods are effective for this transformation, with the choice often depending on available equipment, scale, and sensitivity of other functional groups.

Workflow for the Reduction of Methyl 3,5-difluoro-2-nitrobenzoate

G cluster_0 Starting Material cluster_1 Reduction Methods cluster_2 Product SM Methyl 3,5-difluoro-2-nitrobenzoate A Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) SM->A Select Method B Transfer Hydrogenation (Hydrazine Hydrate, Pd/C) SM->B Select Method C Metal/Acid Reduction (SnCl₂·2H₂O, EtOH or Fe/AcOH) SM->C Select Method P Methyl 2-amino-3,5-difluorobenzoate A->P B->P C->P

Caption: General workflow for the reduction of methyl 3,5-difluoro-2-nitrobenzoate.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[2] Palladium on carbon is a widely used catalyst for this purpose.

Materials:

  • Methyl 3,5-difluoro-2-nitrobenzoate

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube®) or a balloon hydrogenation setup

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable round-bottom flask, dissolve methyl 3,5-difluoro-2-nitrobenzoate (1.0 eq) in methanol or ethyl acetate (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and refill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield methyl 2-amino-3,5-difluorobenzoate, which can be used directly or purified further by recrystallization or column chromatography.

Part 2: Functionalization of the Amino Group

The resulting methyl 2-amino-3,5-difluorobenzoate is a versatile aniline derivative. The nucleophilicity of the amino group is somewhat attenuated by the electron-withdrawing fluorine atoms.[3] However, it readily participates in a variety of classical and modern cross-coupling reactions.

A. Acylation to Form Amides

The formation of an amide bond is a fundamental transformation. This can be readily achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent.

Protocol 2: General Procedure for Acylation with an Acyl Chloride

Materials:

  • Methyl 2-amino-3,5-difluorobenzoate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve methyl 2-amino-3,5-difluorobenzoate (1.0 eq) and the base in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Sulfonylation to Form Sulfonamides

Sulfonamides are a key functional group in many pharmaceutical agents. They are typically formed by reacting the amine with a sulfonyl chloride.

Protocol 3: General Procedure for Sulfonylation

Materials:

  • Methyl 2-amino-3,5-difluorobenzoate

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq)

  • Pyridine or triethylamine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve methyl 2-amino-3,5-difluorobenzoate (1.0 eq) in a mixture of DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride portion-wise.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography.

C. Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the arylation or heteroarylation of the amine.[4] This reaction has broad substrate scope and functional group tolerance.[4]

Workflow for Buchwald-Hartwig Amination

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Amine Methyl 2-amino-3,5-difluorobenzoate Catalyst Pd Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) Base Base (e.g., NaOtBu, Cs₂CO₃) Amine->Base ArylHalide Aryl/Heteroaryl Halide (Br, I, OTf) ArylHalide->Base P N-Aryl/Heteroaryl Product Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Base->P Solvent Solvent (e.g., Toluene, Dioxane)

Caption: Key components of the Buchwald-Hartwig amination reaction.

Protocol 4: Buchwald-Hartwig Amination with an Aryl Bromide

Materials:

  • Methyl 2-amino-3,5-difluorobenzoate

  • Aryl bromide (1.0-1.2 eq)

  • Pd₂(dba)₃ (1-5 mol%)

  • XPhos (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add the aryl bromide and methyl 2-amino-3,5-difluorobenzoate.

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

D. Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method to convert an aromatic amine into a variety of other functional groups (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate.[5][6] This transformation dramatically expands the synthetic utility of the starting amine.

Protocol 5: Sandmeyer Chlorination

Materials:

  • Methyl 2-amino-3,5-difluorobenzoate

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl) (1.2 eq)

Procedure:

  • Diazotization:

    • Suspend methyl 2-amino-3,5-difluorobenzoate (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of NaNO₂ in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve CuCl in concentrated HCl and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

    • Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 30-60 minutes until gas evolution ceases.

  • Work-up:

    • Cool the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the product by column chromatography to yield methyl 2-chloro-3,5-difluorobenzoate.

Safety Precautions

  • Methyl 3,5-difluoro-2-nitrobenzoate and its derivatives should be handled with care. Always use personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7]

  • Work in a well-ventilated fume hood. [7]

  • Catalytic hydrogenation with Pd/C and hydrogen gas is flammable and potentially explosive. Ensure proper grounding and use of an inert atmosphere when handling the dry catalyst.

  • Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

  • Reagents like acyl chlorides, sulfonyl chlorides, and strong bases are corrosive and/or toxic. Handle them with appropriate care.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
Methyl 3,5-difluoro-2-nitrobenzoateC₈H₅F₂NO₄217.13
Methyl 2-amino-3,5-difluorobenzoateC₈H₇F₂NO₂187.14[8]
Methyl 2-acetylamino-3,5-difluorobenzoateC₁₀H₉F₂NO₃229.18
Methyl 2-(phenylsulfonylamino)-3,5-difluorobenzoateC₁₄H₁₁F₂NO₄S343.31
Methyl 2-chloro-3,5-difluorobenzoateC₈H₄ClF₂O₂208.57

Conclusion

Methyl 2-amino-3,5-difluorobenzoate is a readily accessible and highly versatile intermediate for the synthesis of a wide array of functionalized aromatic compounds. The protocols detailed in these application notes provide a solid foundation for its preparation and subsequent chemical manipulation. By understanding the principles behind these transformations, researchers can leverage this powerful building block to accelerate their research in drug discovery and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21928432, Methyl 4,5-difluoro-2-nitrobenzoate. Retrieved December 17, 2024 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60836463, Methyl 2-amino-3,5-difluorobenzoate. Retrieved December 17, 2024 from [Link].

  • Hyunje, L. & Kang, M. (2014). Effect of electron withdrawing or electron donating groups on reduction of nitrobenzene. ResearchGate. Retrieved from [Link].

  • Vengatesh, G. & Pandurangan, N. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Current Organic Chemistry, 26.
  • Li, J., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(10), 11460-11469.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link].

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link].

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link].

  • PubChemLite. (n.d.). Methyl 2-amino-3,5-difluorobenzoate (C8H7F2NO2). Retrieved from [Link].

  • Appiah, K., et al. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • ChemSRC. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Retrieved from [Link].

  • Ali, I., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 3103-3132.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link].

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43449035, Methyl 2,6-Difluoro-3-nitrobenzoate. Retrieved December 17, 2024 from [Link].

  • Hangzhou Tianye Chemicals Co., Ltd. (n.d.). Methyl 2-amino-3,5-difluorobenzoate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21928432, Methyl 4,5-difluoro-2-nitrobenzoate. Retrieved December 17, 2024 from [Link].

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(5), 997-1004.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13470961, Methyl 2-fluoro-3-nitrobenzoate. Retrieved December 17, 2024 from [Link].

  • Journal of Chemical Research, Synopses. (1999). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses, (5), 350-351.
  • ChemWhat. (n.d.). Methyl 2-amino-3,6-difluorobenzoate. Retrieved from [Link].

  • ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link].

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link].

  • Al-Zaydi, K. M. (2012). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 1(4), 583-591.
  • CP Lab Safety. (n.d.). methyl 2-amino-3,5-difluorobenzoate, 95% Purity, C8H7F2NO2, 25 grams. Retrieved from [Link].

Sources

Method

large-scale synthesis of Methyl 3,5-difluoro-2-nitrobenzoate

An Application Guide for the Scalable Synthesis of Methyl 3,5-difluoro-2-nitrobenzoate Introduction: Methyl 3,5-difluoro-2-nitrobenzoate (CAS No. 910123-09-0) is a pivotal chemical intermediate, valued for its role as a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of Methyl 3,5-difluoro-2-nitrobenzoate

Introduction: Methyl 3,5-difluoro-2-nitrobenzoate (CAS No. 910123-09-0) is a pivotal chemical intermediate, valued for its role as a versatile building block in the synthesis of complex organic molecules.[1][2] Its trifunctionalized aromatic core, featuring fluoro, nitro, and methyl ester groups, makes it particularly significant in the field of pharmaceutical research and development. The fluorine atoms can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability, while the nitro and ester groups serve as synthetic handles for further molecular elaboration.[1] This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of this compound, grounded in established chemical principles and safety practices for industrial applications.

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route to Methyl 3,5-difluoro-2-nitrobenzoate is the electrophilic aromatic substitution (EAS) nitration of Methyl 3,5-difluorobenzoate. The success of this synthesis hinges on a precise understanding of the reaction mechanism and careful control of reaction parameters.

The Core Reaction: Electrophilic Nitration

The nitration is achieved using a classic "nitrating mixture" of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The role of sulfuric acid is not merely catalytic; it is a dehydrating agent and a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction.[3][4]

Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Aromaticity Restoration The electron-rich π-system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (such as HSO₄⁻ or H₂O) then abstracts a proton from the ring, restoring aromaticity and yielding the final product.[4]

Controlling Regioselectivity

In the starting material, Methyl 3,5-difluorobenzoate, the substituents direct the position of the incoming nitro group.

  • Fluorine Atoms: As halogens, they are deactivating yet ortho-, para-directing.

  • Methyl Ester Group (-COOCH₃): This is a deactivating and meta-directing group.[5]

The nitration occurs at the C2 position, which is ortho to both fluorine atoms and ortho to the methyl ester group. The strong activation of the C2 position by the two ortho-fluorine atoms, despite their deactivating nature, combined with the fact that nitration at C4 or C6 (meta to the ester) is sterically hindered and electronically less favorable, results in regioselective formation of the desired 2-nitro isomer.

Process Safety and Hazard Management

A rigorous approach to safety is paramount for the large-scale execution of this synthesis. The nitration reaction is highly exothermic and involves corrosive and oxidizing materials.

Key Hazards:

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive, causing severe skin burns and eye damage.[6] Reacts violently with water.

  • Concentrated Nitric Acid (HNO₃): Corrosive and a strong oxidizing agent.[6] Contact with organic materials can cause fire.

  • Exothermic Reaction: The nitration process generates significant heat. Uncontrolled temperatures can lead to a runaway reaction, producing unwanted byproducts (such as dinitro compounds) and creating a safety hazard.[7]

  • Product Hazards: While some related compounds are not classified as hazardous, the toxicological properties of Methyl 3,5-difluoro-2-nitrobenzoate have not been thoroughly investigated. It should be handled with care, avoiding dust generation, inhalation, and skin contact.[8]

Required Controls:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-resistant safety goggles, a face shield, and appropriate protective clothing.[8][9]

  • Engineering Controls: The entire procedure must be conducted in a well-ventilated chemical fume hood or a process enclosure.[9] The reaction vessel must be equipped with efficient cooling and agitation systems.

  • Waste Disposal: Acidic waste must be neutralized carefully before disposal. Dispose of all chemical waste in accordance with local and national regulations.[8][10]

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100g scale production. All equipment must be thoroughly dried before use.

Table 1: Reagents and Materials
Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.Notes
Methyl 3,5-difluorobenzoate369-26-6172.13100.0 g1.00Starting Material
Conc. Sulfuric Acid (98%)7664-93-998.08300 mL~9.4Solvent & Catalyst
Conc. Nitric Acid (70%)7697-37-263.0148.0 mL~1.5Nitrating Agent
Crushed Ice / Ice WaterN/A18.021.5 kg-For Quenching
Methanol67-56-132.04As needed-Recrystallization
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_acid 1. Charge Reactor with H₂SO₄ prep_sm 2. Add Methyl 3,5-difluorobenzoate prep_acid->prep_sm prep_cool 3. Cool to 0-5 °C prep_sm->prep_cool nit_add 5. Slow Addition of Nitrating Mix (T < 10 °C) prep_cool->nit_add nit_mix 4. Prepare Nitrating Mix (HNO₃ + H₂SO₄) nit_mix->nit_add nit_react 6. Stir at RT for 1-2 hours nit_add->nit_react work_quench 7. Quench on Ice nit_react->work_quench work_filter 8. Vacuum Filtration work_quench->work_filter work_wash 9. Wash with Cold Water work_filter->work_wash pur_recrys 10. Recrystallize from Methanol work_wash->pur_recrys pur_dry 11. Dry Product pur_recrys->pur_dry pur_analyze 12. QC Analysis (MP, NMR, etc.) pur_dry->pur_analyze

Caption: Workflow for the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate.

Step-by-Step Procedure
  • Reactor Setup: In a 1L, three-necked, round-bottom flask (or an appropriately sized jacketed reactor) equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 300 mL of concentrated sulfuric acid.

  • Initial Cooling: Begin stirring and cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Addition of Starting Material: Slowly add 100.0 g of Methyl 3,5-difluorobenzoate to the cold sulfuric acid. Ensure the temperature remains below 10 °C during the addition. A clear solution should form.

  • Preparation of Nitrating Mixture: In a separate beaker, cool 48.0 mL of concentrated nitric acid in an ice bath. Carefully and slowly add 50 mL of cold, concentrated sulfuric acid to the nitric acid with constant swirling. This pre-mixing step should be done cautiously to manage the exotherm. Cool this nitrating mixture back down to below 10 °C.

  • Nitration: Transfer the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the starting material over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 5-10 °C throughout the addition. [7] A more viscous mixture may form.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Quenching: Carefully pour the reaction mixture in a slow stream into a large beaker containing 1.5 kg of crushed ice with vigorous stirring. This will precipitate the crude product as a solid.[3][6]

  • Isolation: Allow the ice to melt completely. Isolate the solid product by vacuum filtration using a large Buchner funnel.[3]

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Drying (Initial): Press the solid as dry as possible on the funnel. The crude, damp product can now be taken for purification.

Purification by Recrystallization
  • Transfer the crude solid to a suitably sized Erlenmeyer flask.

  • Add a minimum amount of hot methanol to dissolve the solid completely. Using a hot plate with magnetic stirring is recommended.[11]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Filter the purified crystals using vacuum filtration, washing the cake with a small amount of ice-cold methanol to remove any remaining impurities.[7]

  • Dry the final product under vacuum at a temperature below 50 °C until a constant weight is achieved. The expected yield is typically in the range of 80-90%.

Quality Control and Characterization

The identity and purity of the final product must be confirmed through rigorous analytical testing.

Reaction Mechanism Diagram

G Start Methyl 3,5-difluorobenzoate Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Electrophilic Attack Nitronium NO₂⁺ Nitronium->Intermediate Product Methyl 3,5-difluoro-2-nitrobenzoate Intermediate->Product Deprotonation H2SO4 H₂SO₄ Intermediate->H2SO4 Base HSO₄⁻ Base->Intermediate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3,5-difluoro-2-nitrobenzoate

Introduction Methyl 3,5-difluoro-2-nitrobenzoate is a key intermediate in pharmaceutical research and development, valued for its unique arrangement of functional groups that serve as a versatile scaffold for complex mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,5-difluoro-2-nitrobenzoate is a key intermediate in pharmaceutical research and development, valued for its unique arrangement of functional groups that serve as a versatile scaffold for complex molecule synthesis. The presence of fluorine atoms can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.[1] This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common challenges and improve the yield and purity of this important compound.

There are two primary synthetic routes to Methyl 3,5-difluoro-2-nitrobenzoate:

  • Route A: Nitration of 3,5-difluorobenzoic acid followed by esterification.

  • Route B: Esterification of 3,5-difluorobenzoic acid followed by nitration of the resulting methyl ester.

Each pathway presents distinct advantages and challenges. This guide will address issues pertinent to both, enabling you to select and optimize the route best suited for your laboratory's capabilities and project requirements.

Synthetic Pathway Overview

The choice of synthetic route can significantly impact overall yield and impurity profiles. The following diagram illustrates the two primary pathways from the common starting material, 3,5-difluorobenzoic acid.

Synthetic_Pathways start 3,5-Difluorobenzoic Acid A1 3,5-Difluoro-2-nitrobenzoic Acid start->A1 Route A: Nitration B1 Methyl 3,5-difluorobenzoate start->B1 Route B: Esterification A_end Methyl 3,5-difluoro-2-nitrobenzoate A1->A_end Esterification B_end Methyl 3,5-difluoro-2-nitrobenzoate B1->B_end Nitration

Caption: Primary synthetic routes to Methyl 3,5-difluoro-2-nitrobenzoate.

Troubleshooting Guide: Question & Answer Format

This section addresses specific experimental issues in a direct Q&A format. The problems are categorized by the reaction step.

Category 1: Nitration Reaction Issues

Question 1: My nitration reaction shows low conversion of the starting material (either 3,5-difluorobenzoic acid or its methyl ester). What are the primary causes and solutions?

Answer: Low conversion in this nitration is a common issue, primarily because the benzene ring is strongly deactivated by two electron-withdrawing fluorine atoms and a carboxyl or ester group.[2][3] The electrophile (nitronium ion, NO₂⁺) struggles to attack the electron-deficient ring.

Here are the likely causes and corresponding solutions:

  • Insufficient Nitrating Power: A standard mixture of concentrated HNO₃ and H₂SO₄ may not be potent enough. The sulfuric acid acts as a catalyst by protonating nitric acid to generate the required nitronium ion.[3]

    • Solution 1 (Recommended): Increase the strength of the nitrating agent. Using fuming nitric acid (f-HNO₃) and/or oleum (sulfuric acid containing excess SO₃) in place of their concentrated counterparts can dramatically increase the concentration of the nitronium ion and drive the reaction forward. A patent for a similar compound, 5-fluoro-2-methyl-3-nitrobenzoic acid, highlights the successful use of fuming nitric acid and oleum to improve yield and purity.[4]

    • Solution 2: Adjust the acid ratio. Increase the molar equivalents of the nitrating mixture relative to the substrate. However, this can sometimes lead to an increase in byproducts if not carefully controlled.

  • Low Reaction Temperature: While essential for selectivity, a temperature that is too low can excessively slow the reaction rate with a deactivated substrate.

    • Solution: Carefully optimize the reaction temperature. While classic nitrations are often run at 0-15°C to prevent side reactions[5], a deactivated substrate may require slightly elevated temperatures (e.g., 25-40°C) to achieve a reasonable rate.[2] It is critical to monitor this closely, as higher temperatures significantly increase the risk of di-nitration.[3] A stepwise increase in temperature after the initial addition of the nitrating agent at a low temperature can be an effective strategy.

  • Insufficient Reaction Time: Deactivated substrates react slowly.

    • Solution: Increase the reaction time. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material before quenching the reaction. For some deactivated systems, reactions may require several hours to reach completion.[3]

Question 2: I am observing a significant amount of di-nitro or other isomeric byproducts. How can I improve the regioselectivity for the desired product?

Answer: The formation of undesired isomers and di-nitro compounds is typically a result of overly harsh reaction conditions.

  • Cause 1: High Temperature: This is the most common reason for loss of selectivity. Higher temperatures provide the activation energy needed to overcome the barrier for a second nitration or for nitration at less-favored positions.

    • Solution: Maintain strict temperature control, especially during the addition of the nitrating agent. A range of 0–10°C is a good starting point.[5][6] The addition should be done dropwise, allowing the cooling bath to dissipate the heat generated from the exothermic reaction.

  • Cause 2: Excess Nitrating Agent: Using a large excess of the nitrating mixture increases the probability of a second nitration event occurring after the first.

    • Solution: Use a modest excess of the nitrating agent. A stoichiometry of 1.1 to 1.3 equivalents of nitric acid is often sufficient. Precise control is key.

The following diagram outlines a decision-making process for troubleshooting the nitration step.

Nitration_Troubleshooting start Low Yield in Nitration Step q1 TLC/HPLC Analysis: Significant Starting Material? start->q1 low_conv Problem: Low Conversion q1->low_conv Yes impurities Problem: Di-nitro / Isomeric Impurities q1->impurities No sol_agent Solution: Use stronger nitrating agent (f-HNO₃ / Oleum) low_conv->sol_agent sol_temp_time Solution: Carefully increase temperature &/or reaction time low_conv->sol_temp_time sol_temp Solution: Maintain strict low temp control (0-10 °C) impurities->sol_temp sol_stoich Solution: Reduce equivalents of nitrating agent (1.1-1.3 eq) impurities->sol_stoich

Caption: Decision tree for troubleshooting common nitration issues.

Category 2: Esterification Reaction Issues

Question 3: My Fischer esterification of 3,5-difluoro-2-nitrobenzoic acid is incomplete, and the yield is poor.

Answer: Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] Its reversibility is the most common reason for incomplete conversion.

  • Cause 1: Equilibrium: The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials, hydrolyzing the newly formed ester.[7]

    • Solution 1 (Standard): Use a large excess of the alcohol (methanol). Since methanol is often used as the solvent, its high concentration shifts the equilibrium towards the product side according to Le Châtelier's principle. A common protocol uses 8-10 mL of methanol per gram of carboxylic acid.[7]

    • Solution 2: Remove water as it forms. While a Dean-Stark apparatus is common for this, it is not effective with low-boiling methanol. The best approach is to ensure all reagents and glassware are anhydrous. Using dry methanol and ensuring the starting carboxylic acid is completely dry are critical first steps.[7]

  • Cause 2: Ineffective Catalyst/Conditions: While sulfuric acid is a standard catalyst, the reaction may still be slow.

    • Solution 1: Increase reaction time and/or temperature. Refluxing for several hours (4-16 hours) is often necessary to reach equilibrium.[8][9]

    • Solution 2 (Alternative Method): Convert the carboxylic acid to a more reactive intermediate. Reacting the 3,5-difluoro-2-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the highly reactive acyl chloride. This intermediate then reacts rapidly and irreversibly with methanol to give the desired ester in high yield, often at room temperature or with gentle heating.[8][9] This two-step approach often provides higher and more consistent yields than Fischer esterification.

Question 4: I am experiencing product loss or hydrolysis during the work-up of my esterification reaction.

Answer: Hydrolysis of the ester product can occur during aqueous work-up, especially if basic conditions are used to neutralize the acid catalyst.

  • Cause: Saponification: Washing the reaction mixture with a strong base (like NaOH) to neutralize the catalytic H₂SO₄ can cause saponification (base-catalyzed hydrolysis) of the methyl ester back to the carboxylate salt.

    • Solution: Neutralize carefully with a mild, cold base. Use a saturated or dilute solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[8] Perform the washings at low temperature (e.g., in an ice bath) and work quickly to minimize contact time between the ester and the aqueous basic solution. After neutralization, wash with water and brine to remove residual salts.

FAQs - Frequently Asked Questions

Q: Which synthetic route is generally better, A or B?

A: The choice depends on several factors.

  • Route A (Nitrate then Esterify): This is often preferred. The strong deactivation of the ring by the -COOH group can make the initial nitration challenging but highly regioselective for the 2-position. The subsequent esterification is a standard transformation.

  • Route B (Esterify then Nitrate): The methyl ester is also a deactivating group, but slightly less so than the carboxylic acid. This can make the nitration step proceed more easily. However, there can be a risk of ester hydrolysis under the strongly acidic nitration conditions, which would complicate the reaction mixture. For this reason, Route A is often the more robust choice.

Q: What are the most critical safety precautions for this synthesis?

A: The nitration step is highly energetic and requires extreme caution.

  • Acid Handling: Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles/face shield. Crucially, always add acid to other liquids slowly, never the other way around, especially when preparing the nitrating mixture.

  • Exothermic Reaction: The nitration is highly exothermic. The reaction must be cooled in an ice/salt bath, and the nitrating agent must be added very slowly to maintain temperature control. A runaway reaction can lead to violent boiling and release of toxic NOx gases.

  • Quenching: The reaction should be quenched by pouring the acidic mixture slowly over a large amount of crushed ice with vigorous stirring. Never add water or ice directly to the concentrated acid mixture.

Q: How can I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of non-polar and polar solvents like Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate is a good starting point. A 3:1 or 4:1 ratio often works well.

  • Visualization: The starting materials and products are UV active due to the aromatic ring. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The product, Methyl 3,5-difluoro-2-nitrobenzoate, will be less polar than the carboxylic acid starting material (3,5-difluoro-2-nitrobenzoic acid) and thus will have a higher Rf value. It will be more polar than the non-nitrated ester (Methyl 3,5-difluorobenzoate) and have a lower Rf value.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform initial reactions on a small scale.

Protocol 1: Route A - Nitration of 3,5-Difluorobenzoic Acid & Subsequent Esterification

Step 1A: Synthesis of 3,5-Difluoro-2-nitrobenzoic Acid

ReagentMolar Mass ( g/mol )Amount (per 10g SM)MolesEquivalents
3,5-Difluorobenzoic Acid158.1110.0 g0.06321.0
Conc. Sulfuric Acid (98%)98.08~60 mL-Solvent/Catalyst
Fuming Nitric Acid (>90%)63.013.5 mL (~5.25 g)0.08331.3

Procedure:

  • In a flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (~60 mL).

  • Cool the flask in an ice/salt bath to -5 to 0°C.

  • Slowly add 3,5-difluorobenzoic acid (10.0 g) in portions, ensuring the temperature does not exceed 5°C. Stir until all solid is dissolved.

  • Add fuming nitric acid (3.5 mL) dropwise via an addition funnel over 30-45 minutes. Maintain the internal temperature strictly below 5°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:EtOAc with a few drops of acetic acid).

  • Very slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (~400 g).

  • A white precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash thoroughly with several portions of cold deionized water until the washings are neutral (check with pH paper).

  • Dry the solid in a vacuum oven. Yields of 3,5-difluoro-2-nitrobenzoic acid are typically high (>90%).

Step 1B: Esterification to Methyl 3,5-difluoro-2-nitrobenzoate (Thionyl Chloride Method)

ReagentMolar Mass ( g/mol )Amount (per 10g SM)MolesEquivalents
3,5-Difluoro-2-nitrobenzoic Acid203.1110.0 g0.04921.0
Thionyl Chloride (SOCl₂)118.974.3 mL (7.0 g)0.05891.2
Methanol (Anhydrous)32.04~100 mL-Solvent/Reagent
Dimethylformamide (DMF)73.092-3 drops-Catalyst

Procedure:

  • To a flask containing 3,5-difluoro-2-nitrobenzoic acid (10.0 g), add thionyl chloride (4.3 mL) and a catalytic amount of DMF (2-3 drops).

  • Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gas).

  • Heat the mixture gently to reflux (approx. 80°C) for 2-3 hours. The solid should dissolve, and gas evolution will cease upon completion.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Cool the resulting crude acyl chloride in an ice bath.

  • Slowly and carefully add anhydrous methanol (~100 mL). The reaction is exothermic.

  • After the initial exotherm subsides, allow the mixture to stir at room temperature for 1 hour.

  • Remove the methanol under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate (~150 mL) and wash with cold saturated NaHCO₃ solution (2 x 50 mL), then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a minimal amount of hot methanol or isopropanol to yield pure Methyl 3,5-difluoro-2-nitrobenzoate as a solid.

References

Optimization

common side products in the nitration of methyl 3,5-difluorobenzoate

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of methyl 3,5-dif...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of methyl 3,5-difluorobenzoate. As an electron-deficient substrate, this reaction presents unique challenges regarding regioselectivity and reaction efficiency. This document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your synthesis.

Section 1: Understanding the Reaction - A Conflict of Directing Effects

The nitration of methyl 3,5-difluorobenzoate is a classic example of electrophilic aromatic substitution on a deactivated and electronically conflicted ring system. Understanding the interplay of the substituents is the first step to troubleshooting and controlling the reaction outcome.

The two key substituent types on the ring are:

  • Methyl Ester (-COOCH₃): This is a moderately deactivating group due to its electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position.[1][2]

  • Fluorine (-F): As a halogen, fluorine is deactivating due to its strong inductive effect but is an ortho, para-director because its lone pairs can donate into the ring via resonance.[3][4]

On methyl 3,5-difluorobenzoate, these directing effects are in direct opposition. The ester at C1 directs towards C5 (already occupied by a fluorine) and C3 (also occupied). The fluorine atoms at C3 and C5, however, strongly direct towards the C2, C4, and C6 positions. This electronic conflict is the primary reason for the formation of a mixture of regioisomeric products.

Caption: Directing influences on the methyl 3,5-difluorobenzoate ring.

Section 2: Common Side Products and Their Identification

Navigating the side products of this reaction requires careful analysis. The table below summarizes the most common impurities, their causes, and recommended methods for identification.

Side Product CategorySpecific Example(s)Common CauseRecommended Identification Method
Regioisomers Methyl 3,5-difluoro-2-nitrobenzoateMethyl 3,5-difluoro-4-nitrobenzoateCompeting directing effects of the ester and fluoro substituents.[5][6]TLC (may show close spots), ¹H NMR, ¹⁹F NMR, GC-MS
Oxidation Products Nitrophenolic compoundsReaction temperature is too high; nitrating agent is too harsh or concentrated.[7]Dark brown or black reaction color; analysis by LC-MS.
Hydrolysis Product 3,5-Difluoronitrobenzoic acidsPresence of excess water in reagents or during aqueous workup, especially at elevated temperatures.Extraction with base, ¹H NMR (disappearance of methyl singlet, appearance of broad acid peak), LC-MS.
Dinitration Products Methyl 3,5-difluoro-x,y-dinitrobenzoateExcessively harsh conditions (high temperature, strong nitrating agent like fuming HNO₃/oleum).[8][9]TLC (low Rf spot), MS (higher molecular weight), ¹H NMR.
Unreacted Substrate Methyl 3,5-difluorobenzoateInsufficient reaction time, low temperature, or inadequate amount of nitrating agent.[10]TLC (spot co-elutes with starting material), ¹H NMR, GC-MS.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My TLC shows two or three major spots that are very close together. I suspect regioisomers. How can I improve selectivity towards one product?

Answer: This is the most common challenge with this substrate. The formation of both 2-nitro and 4-nitro isomers is electronically favored.

  • Causality: The C4 position is activated by two fluorine atoms ortho to it, while the C2/C6 positions are activated by one ortho fluorine and are sterically hindered by the adjacent bulky ester group.[5] This steric hindrance often makes the 4-nitro isomer the major product. However, substitution between two meta substituents is generally disfavored, which can lead to competitive formation of the 2-nitro isomer.[6]

  • Solutions:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., -10 to 0 °C) can enhance selectivity by favoring the pathway with the lower activation energy, which is often the formation of the sterically less hindered product.

    • Modify the Nitrating Agent: A bulkier nitrating agent might increase steric hindrance at the C2/C6 positions, potentially favoring C4 substitution. However, for deactivated rings, a strong nitrating agent (HNO₃/H₂SO₄) is typically necessary.

    • Accept and Separate: In many cases, forming a mixture is unavoidable. The most practical solution is to focus on an efficient purification method, such as flash column chromatography or recrystallization, to isolate the desired isomer.

Q2: The reaction mixture turned very dark, and my final yield after workup was extremely low. What went wrong?

Answer: A dark discoloration is a classic sign of oxidative side reactions.[7]

  • Causality: Nitric acid is a powerful oxidizing agent.[11] At elevated temperatures, it can oxidize the aromatic substrate, leading to decomposition and the formation of highly colored nitrophenolic and polymeric byproducts. Nitration reactions are highly exothermic, and poor temperature control can lead to a runaway reaction.[12]

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature at or below the recommended level (typically 0-10 °C) throughout the addition of the nitrating agent. Use an ice-salt bath if necessary.[10]

    • Slow, Controlled Addition: Add the nitrating agent dropwise to the substrate solution. This prevents localized "hot spots" where the temperature can spike, initiating decomposition.[10]

    • Ensure Proper Agitation: Vigorous stirring ensures that heat is dissipated efficiently throughout the reaction mixture.

Q3: I see a significant amount of my starting material in the crude product. How can I push the reaction to completion?

Answer: This indicates that the reaction conditions are not sufficiently forcing for this deactivated substrate.

  • Causality: The combined deactivating effects of two fluorine atoms and a methyl ester group make the aromatic ring very electron-poor and thus less reactive towards electrophilic attack.

  • Solutions:

    • Increase Reaction Time/Temperature: After the initial controlled addition of the nitrating agent at low temperature, allow the reaction to stir for a longer period or to slowly warm to room temperature. Monitor the progress carefully by TLC.

    • Use a Stronger Nitrating Agent: If a standard HNO₃/H₂SO₄ mixture is insufficient, using fuming nitric acid or adding oleum (fuming sulfuric acid) can increase the concentration of the active nitronium ion (NO₂⁺).[9] Caution: These are extremely corrosive and reactive reagents that significantly increase the exothermicity and risk of side reactions. This should be a last resort.

    • Check Reagent Stoichiometry: Ensure that at least one full equivalent of nitric acid is being used. A slight excess (1.1-1.2 equivalents) is often employed to ensure full conversion.

Section 4: Experimental Protocols

Protocol 1: Recommended Nitration of Methyl 3,5-Difluorobenzoate

This protocol is designed to favor the formation of the 4-nitro isomer while minimizing side products.

Safety: This procedure involves highly corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation:

    • In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,5-difluorobenzoate (1.0 eq) in concentrated sulfuric acid (H₂SO₄, ~3-4 mL per gram of substrate).

    • Cool the flask in an ice-salt bath to between -5 and 0 °C.

  • Nitrating Mixture Preparation:

    • In a separate, dry test tube or flask, carefully add concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, ~1 mL per gram of substrate).

    • Cool this "mixed acid" in an ice bath for at least 10 minutes.

  • Reaction:

    • Using a dropping funnel or a Pasteur pipette, add the cold mixed acid dropwise to the stirred solution of the substrate over 15-20 minutes.

    • CRITICAL: Monitor the internal temperature and ensure it does not rise above 5 °C.

    • After the addition is complete, let the reaction stir in the ice bath for an additional 30-60 minutes. Monitor by TLC (e.g., 20% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Workup:

    • Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. A white or pale-yellow solid should precipitate.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

    • Wash the solid with a small amount of cold methanol or ethanol to remove some impurities.[13]

  • Drying:

    • Dry the crude product under vacuum. The product will be a mixture of isomers, which can be separated by column chromatography.

Protocol 2: Purification via Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a silica gel column using a non-polar eluent like hexane.

  • Loading and Elution: Load the prepared slurry onto the top of the column. Elute with a solvent gradient, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity. The less polar 4-nitro isomer typically elutes before the 2-nitro isomer.

  • Fraction Collection: Collect fractions and analyze by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Section 5: Frequently Asked Questions (FAQs)

Q: How critical is the purity of the starting materials and acids? A: Extremely critical. Any water in the sulfuric or nitric acid will dilute the mixed acid, reducing the concentration of the active nitronium ion electrophile and potentially leading to incomplete reactions or hydrolysis of the ester. Use anhydrous-grade acids if possible.

Q: My product won't precipitate when I quench the reaction in ice water. What should I do? A: If the product oils out or remains in solution, it must be extracted.[8] Transfer the quenched mixture to a separatory funnel and extract several times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Q: Can I use potassium nitrate (KNO₃) instead of nitric acid? A: Yes, KNO₃ in concentrated H₂SO₄ is a common and effective alternative nitrating system. It can be easier to handle than concentrated nitric acid. The stoichiometry should be carefully calculated.

Section 6: Visualizations

G cluster_mech Mechanism: Formation of 2- and 4-Nitro Isomers cluster_intermediates Sigma Complexes (Resonance Stabilized) start Methyl 3,5-Difluorobenzoate nitronium NO₂⁺ (from HNO₃/H₂SO₄) int_4 Attack at C4 (Less Steric Hindrance) nitronium->int_4 Path A int_2 Attack at C2 (Sterically Hindered) nitronium->int_2 Path B deprotonation -H⁺ (Restore Aromaticity) prod_4 Methyl 3,5-difluoro-4-nitrobenzoate (Major Product) deprotonation->prod_4 from Path A prod_2 Methyl 3,5-difluoro-2-nitrobenzoate (Minor Product) deprotonation->prod_2 from Path B G cluster_troubleshooting Troubleshooting Workflow start Problem Observed p1 Multiple Spots on TLC start->p1 p2 Dark Reaction Color / Low Yield start->p2 p3 Starting Material Remains start->p3 s1 Isomeric Mixture -> Optimize Temp. -> Purify via Column p1->s1 Diagnosis s2 Oxidation -> Lower Temp. -> Slow Addition p2->s2 Diagnosis s3 Incomplete Reaction -> Increase Time/Temp -> Check Stoichiometry p3->s3 Diagnosis

Caption: A logical workflow for troubleshooting common nitration issues.

References

  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google P
  • Troubleshooting low yield in 5-Nitrovanillin nitr
  • Video: Directing and Steric Effects in Disubstituted Benzene Deriv
  • Directing Effects - Chemistry LibreTexts. (URL: )
  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • US2430421A - Process for the purification of mononitro aromatic compounds - Google P
  • US9115048B2 - Method and apparatus for purifying nitration products - Google P
  • DIRECTING EFFECTS IN DISUBSTITUTED BENZENESWhen two different groups are .. - Filo. (URL: )
  • Electrophilic substitution on disubstituted benzene rings - Chemistry Stack Exchange. (URL: )
  • 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry. (URL: )
  • 1 NITR
  • Di-nitration troubleshooting : r/Chempros - Reddit. (URL: )
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google P
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: )
  • Nitration of Methyl Benzoate | Process and Applic

Sources

Troubleshooting

Technical Support Center: Selective Mononitration of Methyl 3,5-Difluorobenzoate

Welcome to the technical support guide for the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate. This resource is designed for researchers, chemists, and process development professionals who are navigating the challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate. This resource is designed for researchers, chemists, and process development professionals who are navigating the challenges associated with the electrophilic nitration of this deactivated aromatic system. Our focus is to provide actionable troubleshooting advice and in-depth scientific explanations to help you minimize the formation of dinitrated byproducts and optimize your reaction for yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is dinitration a significant side reaction during the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate?

The starting material, Methyl 3,5-difluorobenzoate, is a highly deactivated aromatic ring. The methyl ester and the two fluorine atoms are all electron-withdrawing groups, which remove electron density from the π-system.[1] Consequently, the ring is less nucleophilic and requires forcing conditions (e.g., strong acids, elevated temperatures) to undergo electrophilic aromatic substitution with the nitronium ion (NO₂⁺).[2][3]

While the initial mononitration is challenging, the introduction of the first nitro group further deactivates the ring. However, under the harsh conditions required to initiate the first reaction, there is often enough energy to overcome the activation barrier for a second nitration, leading to the formation of dinitrated impurities. The balance between achieving a reasonable reaction rate for mononitration and preventing the subsequent dinitration is the core challenge of this synthesis.

Q2: My analysis shows a high percentage of dinitrated product. What are the most likely causes?

Excessive dinitration is almost always linked to a loss of control over the reaction's kinetic profile. The three primary causes are:

  • Elevated Reaction Temperature: Nitration is a highly exothermic reaction.[4] If the heat generated is not efficiently removed, the internal temperature can rise significantly. Higher temperatures drastically increase the rate of both the first and second nitration, but often favor the higher activation energy pathway of dinitration.[5][6] Localized "hot spots" due to poor mixing or rapid addition of reagents are a common culprit.

  • Excess of Nitrating Agent: Using a large excess of nitric acid creates a high concentration of the active electrophile, the nitronium ion (NO₂⁺). This increases the statistical probability of a second nitration event occurring on the already-formed mononitro product before the reaction can be quenched.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to the slow but steady formation of the dinitrated product, even if the initial mononitration is complete.

Q3: What is the most effective strategy for controlling the reaction temperature?

Precise temperature control is the single most critical parameter for ensuring selectivity.[2][4] A multi-faceted approach is required:

  • Cooling Bath: Use an efficient cooling bath capable of maintaining a consistent internal temperature. An ice-salt bath (-10 to 0°C) or a cryocooler is recommended over a simple ice-water bath. The goal is to keep the internal reaction temperature between 0°C and 5°C during the addition of the nitrating agent.[7]

  • Controlled Rate of Addition: The nitrating mixture (mixed acid) must be added slowly, dropwise, to the solution of the substrate in sulfuric acid. This ensures that the rate of heat generation never exceeds the cooling system's capacity to dissipate it.[2] A pressure-equalizing dropping funnel is ideal for this purpose.

  • Vigorous Stirring: Ensure efficient mixing to prevent localized temperature spikes and maintain a homogenous concentration of reagents.

  • Internal Thermometer: Always monitor the internal reaction temperature, not the bath temperature.

Q4: How do I determine the optimal stoichiometry for the nitrating agent?

For selective mononitration, it is crucial to use nitric acid as the limiting or near-stoichiometric reagent. A slight excess is often employed to ensure the complete consumption of the starting material, but a large excess should be avoided.

A recommended starting point is 1.05 to 1.10 molar equivalents of nitric acid relative to the Methyl 3,5-difluorobenzoate. This provides a sufficient concentration of the nitronium ion for an efficient reaction without creating an overwhelming driving force for dinitration.

Q5: Are there alternative nitrating agents that offer better selectivity than the standard HNO₃/H₂SO₄ mixed acid?

Yes. When mixed acid proves difficult to control, several alternative systems can provide milder conditions or enhanced selectivity.[8]

  • Acetyl Nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride, this is a milder nitrating agent that can improve selectivity in sensitive systems.[9][10] The reaction is typically performed at low temperatures in an inert solvent.

  • Nitronium Salts: Stable nitronium salts like nitronium tetrafluoroborate (NO₂BF₄) can be used in aprotic solvents.[8] This avoids the highly acidic and oxidizing conditions of mixed acid, often leading to cleaner reactions, albeit at a higher cost.

  • Metal Nitrates: Certain metal nitrates, when activated, can serve as selective nitrating agents. For example, bismuth subnitrate in the presence of thionyl chloride has been shown to be effective for mononitration.[11]

Troubleshooting Guide

Symptom / Observation Probable Cause(s) Recommended Solution(s)
High percentage of dinitro product 1. Reaction temperature too high. 2. Excess of nitrating agent. 3. Rate of addition too fast.1. Lower the reaction temperature to 0-5°C. 2. Use only 1.05-1.1 eq. of nitric acid. 3. Add the nitrating mixture dropwise over a longer period (e.g., 30-60 min).[12]
Low conversion / Incomplete reaction 1. Reaction temperature is too low. 2. Insufficiently strong nitrating conditions. 3. Water present in reagents.1. After addition is complete, allow the reaction to slowly warm to room temperature and monitor by TLC/HPLC. 2. Consider using fuming sulfuric acid (oleum) as the solvent for a stronger acidic medium.[13] 3. Ensure all glassware is dry and use anhydrous grade acids.
Reaction mixture turns dark brown/black 1. Oxidation of the aromatic ring or product. 2. Decomposition of nitric acid at elevated temperatures.1. Immediately lower the temperature. 2. Ensure the rate of addition is sufficiently slow.[2] 3. Check the purity of the starting material; impurities can catalyze decomposition.
Sudden, uncontrolled temperature spike 1. Rate of heat generation exceeds heat removal. 2. Insufficient cooling capacity.1. IMMEDIATE ACTION: Cease addition of reagents and apply maximum cooling. 2. For future runs, reduce the reaction scale, use a more efficient cooling bath, and slow the rate of addition significantly.[2]

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction pathway to Methyl 3,5-difluoro-2-nitrobenzoate and the competing pathway that leads to the undesired dinitrated byproduct.

Nitration_Pathway SM Methyl 3,5-Difluorobenzoate TS1 TS1 SM->TS1 + NO₂⁺ Product Methyl 3,5-Difluoro-2-nitrobenzoate (Desired Product) TS1->Product  (Lower Activation Energy) TS2 TS2 Product->TS2 + NO₂⁺ (Forcing Conditions) Byproduct Dinitrated Product (Undesired) TS2->Byproduct  (Higher Activation Energy) Reagent HNO₃ / H₂SO₄ (NO₂⁺) Reagent->TS1 Reagent->TS2

Caption: Reaction scheme for the nitration of Methyl 3,5-Difluorobenzoate.

Detailed Experimental Protocol: Selective Mononitration

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.

Reagents & Equipment:

  • Methyl 3,5-difluorobenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Internal thermometer

  • Pressure-equalizing dropping funnel

  • Ice-salt bath or cryocooler

Procedure:

  • Preparation of the Substrate Solution:

    • To a clean, dry three-neck flask equipped with a magnetic stir bar and internal thermometer, add Methyl 3,5-difluorobenzoate (1.0 eq.).

    • Begin vigorous stirring and cool the flask in an ice-salt bath to an internal temperature of 0°C.

    • Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate) while maintaining the internal temperature below 10°C. Stir until the substrate is fully dissolved. Cool the resulting solution back down to 0°C.

  • Preparation of the Nitrating Mixture (Mixed Acid):

    • In a separate, dry beaker or flask cooled in an ice bath, add concentrated sulfuric acid (approx. 1 volume).

    • Slowly, with stirring, add concentrated nitric acid (1.05 eq.). Caution: This is an exothermic process. Prepare this mixture in advance and allow it to cool to 0°C before use.[14]

  • Nitration Reaction:

    • Transfer the cold nitrating mixture to the dropping funnel.

    • Add the nitrating mixture dropwise to the stirred substrate solution over a period of 30-60 minutes.

    • Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the entire addition. [7] If the temperature rises above 5°C, pause the addition until it cools.

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.

    • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Caution: This quench is highly exothermic.

    • The solid product should precipitate out of the aqueous solution.

    • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Wash the cake with a small amount of ice-cold methanol or ethanol to remove residual acids and some impurities.[15]

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure Methyl 3,5-difluoro-2-nitrobenzoate.

References

  • Firouzabadi, H., Iranpoor, N., & Zolfigol, M. A. (2005). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 10(5), 573–579. [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2059–2071. [Link]

  • Pratama, A. B., et al. (2020). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. AIP Conference Proceedings, 2243, 020011. [Link]

  • Lu, M., et al. (2012). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Journal of Molecular Catalysis A: Chemical, 355, 162-167. [Link]

  • Wikipedia. (n.d.). Nitration. Wikipedia. [Link]

  • Various Authors. (2024). Why is mononitration of phenol carried out at low temperatures? Chemistry Stack Exchange. [Link]

  • Smith, K., et al. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 63(24), 8448–8454. [Link]

  • Albright, L. F., & Mills, P. L. (Eds.). (1996). Nitration: Recent Developments and Processes. ACS Symposium Series, 623. [Link]

  • A-Level Chemistry. (n.d.). Electrophilic substitution-Nitration of aromatic rings. A-Level Chemistry. [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. [Link]

  • OC Chem Tube. (2019). Nitration of Aromatic Compounds. YouTube. [Link]

  • Various Authors. (2018). Why is nitration done at comparatively low temperatures? Quora. [Link]

  • Various Authors. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid? Quora. [Link]

  • Li, J., et al. (2014). Nitration of Deactivated Aromatic Compounds. ResearchGate. [Link]

  • Various Authors. (2024). Aromatic nitration under various conditions. ResearchGate. [Link]

  • University of California, Irvine. (n.d.). Nitration of Methyl Benzoate. UCI Department of Chemistry. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Macromolecular Chemistry. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. [Link]

  • Google Patents. (n.d.). Preparation method of 3-methoxy-2-nitrobenzoate.
  • Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Studylib. (n.d.). Nitration of Aromatics: EAS & Methyl Benzoate. Studylib. [Link]

Sources

Optimization

purification challenges of Methyl 3,5-difluoro-2-nitrobenzoate

Technical Support Center: Methyl 3,5-difluoro-2-nitrobenzoate Welcome to the technical support guide for Methyl 3,5-difluoro-2-nitrobenzoate. This document is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3,5-difluoro-2-nitrobenzoate

Welcome to the technical support guide for Methyl 3,5-difluoro-2-nitrobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The unique electronic properties conferred by the two fluorine atoms and the ortho-nitro group make this compound a valuable building block, but also introduce specific challenges in its purification. This guide provides troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Part 1: Understanding the Core Purification Challenges

The purification of Methyl 3,5-difluoro-2-nitrobenzoate is often complicated by impurities stemming from its synthesis. The most common synthetic routes are the nitration of methyl 3,5-difluorobenzoate or the esterification of 3,5-difluoro-2-nitrobenzoic acid.

Common Impurities & Their Origin:

  • Isomeric Byproducts: During the nitration of the aromatic ring, electrophilic attack can occur at positions other than C2, leading to the formation of regioisomers (e.g., Methyl 3,5-difluoro-4-nitrobenzoate). While the directing effects of the functional groups favor the 2-position, reaction conditions can influence selectivity.[1]

  • Dinitrated Species: Aggressive nitrating conditions (high temperature or excess nitric acid) can lead to the introduction of a second nitro group on the aromatic ring.[1][2]

  • Unreacted Starting Material: Incomplete nitration or esterification will leave residual methyl 3,5-difluorobenzoate or 3,5-difluoro-2-nitrobenzoic acid.

  • Hydrolysis Product: The ester group is susceptible to hydrolysis back to the carboxylic acid (3,5-difluoro-2-nitrobenzoic acid), especially if the reaction workup involves harsh acidic or basic conditions.[3][4]

The structural similarity of isomeric impurities and the different polarity of the starting materials and hydrolysis product necessitate a multi-step or carefully optimized purification strategy.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of Methyl 3,5-difluoro-2-nitrobenzoate in a question-and-answer format.

Diagram: General Troubleshooting Workflow

G start Crude Product Analysis (TLC, ¹H NMR) issue Problem Identified? start->issue oil Product is an Oil / Fails to Solidify issue->oil Yes multi_spots Multiple Spots on TLC issue->multi_spots Yes low_mp Low / Broad Melting Point issue->low_mp Yes success Product Meets Purity Specs (>99%) issue->success No action_triturate Action: Triturate with Hexane or Cold Ether oil->action_triturate Cause: Residual Solvent / Oils action_recrystallize Action: Screen Solvents & Recrystallize multi_spots->action_recrystallize Cause: Gross Impurities action_final_recrys Action: Final Slow Recrystallization low_mp->action_final_recrys Cause: Minor Impurities action_triturate->start action_column Action: Flash Column Chromatography action_recrystallize->action_column Isomers Still Present? action_column->start action_final_recrys->success

Caption: A troubleshooting decision tree for common purification issues.

Q1: My crude product is a persistent yellow oil and will not solidify upon cooling. What is the cause and how can I fix it?

A1: This is a common issue, often caused by one of three factors:

  • Residual Solvent: Traces of reaction solvents (e.g., sulfuric acid) or extraction solvents can inhibit crystallization.

  • Isomeric Impurities: The presence of regioisomers can create a eutectic mixture, which has a lower melting point than any of the individual components and may exist as an oil at room temperature.

  • High Impurity Load: A significant amount of unreacted starting material or other byproducts can suppress the crystallization of the desired product.

Troubleshooting Steps:

  • Trituration: First, try stirring the oil vigorously with a cold, non-polar solvent like hexanes or heptane. This will often wash away less polar impurities and can induce crystallization of your product.

  • Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane (DCM) or ethyl acetate, add silica gel, and evaporate the solvent under reduced pressure. The resulting dry powder can then be subjected to column chromatography.

  • Forced Crystallization: If you have a pure seed crystal, add it to the oil. Alternatively, try scratching the inside of the flask with a glass rod at the solvent-air interface, which can create nucleation sites for crystal growth.

Q2: My TLC plate shows multiple spots after the reaction workup. How do I know which spot is my product?

A2: The polarity of the different components is key to interpreting the TLC. Methyl 3,5-difluoro-2-nitrobenzoate is a relatively polar molecule.

  • Product Spot: Your desired product will likely have a moderate Rf value in a standard mobile phase like 20-30% ethyl acetate in hexanes.

  • Starting Material (Methyl 3,5-difluorobenzoate): This will be significantly less polar than the product and will have a much higher Rf value.

  • Isomeric Byproducts: These will have polarities very similar to your product, appearing as spots with nearly identical Rf values. They are the most challenging to separate.

  • Hydrolysis Product (3,5-difluoro-2-nitrobenzoic acid): The carboxylic acid is highly polar and will either remain on the baseline (Rf ≈ 0) or show significant streaking.

Validation Strategy: Run co-spots on your TLC plate. Spot your crude mixture, the starting material (if available), and a spot where both are applied on top of each other. This will confirm the identity of the starting material spot in your crude lane.

Q3: I performed a recrystallization, but my ¹H NMR still shows the presence of isomeric impurities. What should I do?

A3: While recrystallization is excellent for removing impurities with different solubility profiles, it is often inefficient at separating closely related isomers.[5] When isomers co-crystallize, flash column chromatography is the most effective next step.[6][7]

Causality: Column chromatography separates molecules based on their differential adsorption to the stationary phase (e.g., silica gel) and solubility in the mobile phase. Even minor structural differences between isomers can be exploited to achieve separation. The electron-withdrawing nitro group and fluorine atoms create a specific dipole moment and steric environment for your target molecule, which will interact with the silica gel differently than its isomers.

See Protocol 2 for a detailed methodology on performing flash column chromatography.

Q4: My product appears pure by NMR (>98%), but the melting point is broad (e.g., 72-76 °C) and lower than the literature value. Is this acceptable?

A4: A broad and depressed melting point is a classic indicator of impurity, even if it's not readily quantifiable by NMR.[8] NMR spectroscopy may not detect impurities below a certain threshold (~1-2%), or the impurity signals may be hidden under other peaks.

Recommended Action: A final, slow recrystallization is advised.[9] Dissolve the product in the minimum amount of a suitable hot solvent and allow it to cool to room temperature undisturbed over several hours, followed by cooling in an ice bath. Slow crystal growth is critical for forming a more perfect crystal lattice, which excludes impurities more effectively.[5]

Part 3: Detailed Purification Protocols

Protocol 1: Optimized Recrystallization for Bulk Purity Enhancement

This protocol is designed to remove the majority of non-isomeric impurities from the crude product.

1. Solvent Screening (Small Scale): a. Place ~20-30 mg of your crude material into several small test tubes. b. Add a few drops of a test solvent from the table below to each tube. c. Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature. d. Gently heat the tubes that did not show good solubility. The ideal solvent will fully dissolve your compound when hot. e. Allow the hot solutions to cool slowly. The best solvent will yield a high quantity of crystalline precipitate.

Solvent SystemPolarityTypical Use Case
Methanol or EthanolHighGood for removing non-polar, "oily" impurities.
IsopropanolMediumOften provides a good balance of solubility.
Ethyl Acetate / HexanesTunableStart with a high ratio of hexanes and add ethyl acetate until dissolved when hot.
TolueneLowUseful if the product is less polar.

2. Recrystallization Procedure: a. Place the crude solid into an appropriately sized Erlenmeyer flask with a stir bar. b. Add the chosen solvent sparingly until a slurry is formed. c. Heat the mixture on a hotplate with stirring. Add more hot solvent in small portions until the solid is just completely dissolved. Using the minimum amount of solvent is crucial for maximizing yield.[5] d. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities. e. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. f. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization. g. Collect the crystals by vacuum filtration using a Buchner funnel.[10] h. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. i. Dry the crystals under vacuum. Analyze for purity via TLC and melting point.

Protocol 2: Flash Column Chromatography for Isomer Separation

This technique is essential when recrystallization fails to remove isomeric impurities.

1. Determine the Mobile Phase: a. Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your product an Rf value of 0.25 - 0.35 . The impurity spots should be resolved from the main spot.

2. Prepare the Column: a. Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column with silica gel as a slurry in the mobile phase. Ensure there are no air bubbles or cracks.

3. Load the Sample: a. Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel (2-3x the mass of your product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11] b. Wet Loading: Dissolve the sample in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

4. Run the Column: a. Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. b. Collect fractions continuously in test tubes. c. Monitor the separation by spotting fractions onto TLC plates. d. Combine the fractions that contain only the pure product.

5. Isolate the Product: a. Evaporate the solvent from the combined pure fractions under reduced pressure. b. Dry the resulting solid under high vacuum to remove all solvent traces.

Diagram: Purification Workflow

G crude Crude Product (Oil or Solid) recrys Protocol 1: Bulk Recrystallization crude->recrys analysis1 Purity Check 1 (TLC, MP) recrys->analysis1 column Protocol 2: Flash Chromatography analysis1->column Isomers Present final_product Final Pure Product (>99%) analysis1->final_product Purity OK analysis2 Purity Check 2 (TLC of Fractions) column->analysis2 combine Combine Pure Fractions & Evaporate analysis2->combine Fractions Pure combine->final_product

Caption: Standard workflow from crude reaction mixture to high-purity final product.

Part 4: Purity Assessment Methods

Verifying the purity of your final product is a critical step. A combination of methods should be used for an authoritative assessment.

Analytical MethodPrincipleInformation ProvidedTypical Acceptance Criteria
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid.A sharp melting point (range < 2 °C) indicates high purity.Matches literature value.
¹H and ¹⁹F NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei.Confirms chemical structure and detects proton/fluorine-containing impurities.[7]Absence of impurity signals.
HPLC-UV Separates components based on partitioning between phases, with UV detection.[12]Provides a quantitative measure of purity (Area %). Can detect non-protonated impurities.>99.0% Area Purity.
LC-MS Combines HPLC separation with mass spectrometry.Confirms the molecular weight of the main peak and can help identify unknown impurity peaks.[7][13]Correct mass for the main peak.

References

Troubleshooting

Technical Support Center: A Guide to Removing Isomeric Impurities from Methyl 3,5-difluoro-2-nitrobenzoate

Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with isomeric purity during the syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with isomeric purity during the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address these specific separation challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of Methyl 3,5-difluoro-2-nitrobenzoate. We focus not just on the "how" but the fundamental "why" behind each strategic choice.

Q1: What is the primary isomeric impurity I should expect, and why does it form?

Answer: The most common isomeric impurity is Methyl 3,5-difluoro-4-nitrobenzoate .

The formation of this regioisomer is a direct consequence of the principles of electrophilic aromatic substitution.[1][2] The synthesis typically involves the nitration of Methyl 3,5-difluorobenzoate. The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group (-NO₂).

  • Fluorine Atoms (-F): The two fluorine atoms at positions 3 and 5 are ortho, para-directors. They are deactivating overall due to their high electronegativity (inductive effect) but can donate electron density through resonance, which directs incoming electrophiles to the positions ortho and para to them.[3][4]

  • Methyl Ester Group (-COOCH₃): This group is a meta-director and is deactivating.

Considering the starting material, Methyl 3,5-difluorobenzoate, the positions available for nitration are C2, C4, and C6. Both the C3-F and C5-F atoms direct the incoming nitro group to these positions.

  • Attack at C2 or C6: Yields the desired product, Methyl 3,5-difluoro-2-nitrobenzoate.

  • Attack at C4: Yields the primary impurity, Methyl 3,5-difluoro-4-nitrobenzoate.

Because all three positions are activated by the fluorine atoms, the formation of a mixture is almost inevitable, making purification a critical downstream step.

Q2: How can I accurately determine the isomeric ratio in my crude product before attempting purification?

Answer: A quantitative assessment of your crude material is essential for selecting the right purification strategy. The two most effective methods are ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • ¹H NMR Spectroscopy: This is the most direct method. The aromatic protons on the desired 2-nitro isomer and the undesired 4-nitro isomer will have distinct chemical shifts and coupling patterns. By integrating the respective signals, you can calculate the molar ratio of the isomers with high accuracy.

  • GC-MS: This technique separates the isomers based on their boiling points and interaction with the GC column. The separated compounds are then identified by their mass spectra.[5] This method is excellent for detecting trace-level impurities and confirming molecular weights.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate the isomers based on their polarity differences.[6][7] Specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, can offer enhanced resolution for positional isomers of fluorinated aromatic compounds.[8][9]

Q3: My initial crystallization attempt failed or yielded an oil. What are the key parameters to optimize for separating these specific isomers by recrystallization?

Answer: Recrystallization is often the most efficient method for purification on a larger scale, but its success is highly dependent on exploiting the subtle differences in solubility and crystal lattice energy between the isomers.[10] If your initial attempt failed, a systematic approach is required.

The key is to find a solvent system where the desired Methyl 3,5-difluoro-2-nitrobenzoate has significantly lower solubility than the 4-nitro isomer at low temperatures, but both are soluble at high temperatures.

Causality: The 2-nitro isomer has the bulky nitro and ester groups adjacent to each other. This proximity can influence its crystal packing and polarity compared to the more symmetric 4-nitro isomer, leading to different solubilities.

Troubleshooting Steps:

  • Solvent Screening: Test a range of solvents with varying polarities. Start with small-scale tests in vials. See Table 2 for suggestions.

  • Optimize Temperature Gradient: Ensure you are using the minimum amount of hot solvent to fully dissolve the crude product.[11] Cooling should be slow and undisturbed to promote the formation of pure crystals. Rapid cooling can trap impurities.

  • Consider a Two-Solvent System: If a single solvent doesn't work, try a binary mixture. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop of the good solvent to clarify and then cool slowly.[12]

  • Purity Check: After filtration, analyze a small sample of the crystals and the mother liquor by TLC or GC-MS to determine if the separation was successful.

Q4: Recrystallization isn't providing the desired purity (>99%). What is a reliable column chromatography protocol to separate these isomers?

Answer: When recrystallization is insufficient, flash column chromatography is the method of choice for achieving high purity, especially on a lab scale.[13][14] The separation relies on the differential adsorption of the isomers to a stationary phase (like silica gel) based on their polarity.

Principle of Separation: The 4-nitro isomer, with its nitro group para to the ester, is generally more polar and will interact more strongly with the silica gel. The desired 2-nitro isomer is typically less polar and will elute from the column first.

A Self-Validating Protocol:

  • TLC Analysis (Method Development):

    • Dissolve a small sample of the crude mixture in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system of increasing polarity (e.g., start with 95:5 Hexane:Ethyl Acetate, then 90:10, 85:15).

    • The goal is to find a solvent system that gives good separation between the two spots, with a retention factor (Rf) for the lower-eluting spot (your desired product) of approximately 0.25-0.35.

  • Column Preparation:

    • Choose a column size appropriate for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).

    • Pack the column with silica gel as a slurry in the chosen mobile phase.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to get a dry powder.

    • Carefully add this dry-loaded sample to the top of the packed column.

    • Begin eluting with the mobile phase determined from your TLC analysis.

  • Fraction Collection and Analysis:

    • Collect small fractions and monitor them by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Confirmation:

    • Obtain a final ¹H NMR and/or GC-MS of the isolated product to confirm its identity and isomeric purity.

Visual Troubleshooting Workflow

This flowchart provides a logical path to guide your purification strategy based on initial analytical results.

Purification_Workflow start Crude Product (Methyl 3,5-difluoro-2-nitrobenzoate) analyze Analyze Isomeric Ratio (¹H NMR or GC-MS) start->analyze decision Isomeric Purity > 98%? analyze->decision decision2 Impurity > 10%? decision->decision2  No stop Product Meets Spec decision->stop  Yes recryst Attempt Optimized Recrystallization (Protocol 2) decision2->recryst  No (<10%) chrom Perform Flash Column Chromatography (Protocol 3) decision2->chrom  Yes reanalyze Re-analyze Purity recryst->reanalyze chrom->reanalyze final_prod Pure Product (>99.5%) reanalyze->final_prod

Caption: Decision workflow for purifying Methyl 3,5-difluoro-2-nitrobenzoate.

Data Summary Tables

Table 1: Properties of Target Compound and Key Isomeric Impurity

PropertyMethyl 3,5-difluoro-2-nitrobenzoate (Product)Methyl 3,5-difluoro-4-nitrobenzoate (Impurity)Rationale for Difference
IUPAC Name Methyl 3,5-difluoro-2-nitrobenzoateMethyl 3,5-difluoro-4-nitrobenzoatePositional difference of the nitro group.
Molecular Weight 217.12 g/mol 217.12 g/mol Identical as they are isomers.
Expected Polarity Less PolarMore PolarThe proximity of the nitro and ester groups in the 2-isomer can lead to a smaller net dipole moment than the 4-isomer.
Expected ¹H NMR Signals Distinct aromatic doublet and triplet signals.A single aromatic singlet signal.The symmetry of the 4-nitro isomer makes its two aromatic protons (C2, C6) chemically equivalent.

Table 2: Suggested Starting Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
Alcohols Isopropanol, Ethanol, MethanolGood polarity range. Often shows a steep solubility curve with temperature.[15][16]
Esters Ethyl AcetateMedium polarity solvent.
Alkanes Heptane, HexaneNonpolar. Often used as the "poor" solvent in a two-solvent system with a more polar solvent.
Mixtures Isopropanol/Water, Ethanol/HeptaneAllows for fine-tuning of solvent polarity to maximize the solubility difference between isomers.[12]

Detailed Experimental Protocols

Protocol 1: Purification by Optimized Recrystallization

This protocol outlines a systematic approach to purification via single-solvent recrystallization.

  • Solvent Selection: Based on small-scale screening (see Table 2), select a solvent in which the crude product is sparingly soluble at room temperature but fully soluble when heated (e.g., isopropanol).

  • Dissolution: Place the crude solid (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the selected solvent in portions (e.g., start with 20 mL) and heat the mixture to a gentle boil with stirring.

  • Create a Saturated Solution: Continue adding small volumes of the hot solvent dropwise until all the solid has just dissolved. Adding excess solvent will reduce your yield.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for selective crystallization.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Determine the melting point of the dried crystals and analyze their purity by ¹H NMR or GC-MS. The mother liquor should be enriched in the undesired 4-nitro isomer.

Protocol 2: Purification by Preparative Flash Column Chromatography

This protocol provides a reliable method for separating the isomers when recrystallization is ineffective.

  • Mobile Phase Selection: Using TLC, determine the optimal mobile phase. A common starting point for compounds of this nature is a mixture of Hexane and Ethyl Acetate. Aim for an Rf of ~0.3 for the desired, less polar 2-nitro isomer.

  • Column Packing:

    • For 5.0 g of crude material, use approximately 250 g of silica gel (60 Å, 40-63 µm particle size).

    • Prepare a slurry of the silica gel in the mobile phase and pour it into the column.

    • Use gentle pressure (air or nitrogen) to pack the bed uniformly, ensuring no cracks or channels form.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 5.0 g of crude product in a minimal amount of a suitable solvent (e.g., 15-20 mL of dichloromethane).

    • Add ~10 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully layer this powder on top of the packed column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, maintaining a steady flow rate.

    • Collect fractions (e.g., 20-25 mL per fraction) in test tubes or vials.

  • Monitoring:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize the plate to identify which fractions contain the pure product. The desired 2-nitro isomer should elute before the more polar 4-nitro isomer.

  • Isolation and Validation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the final product under high vacuum.

    • Confirm identity and purity (>99.5%) by ¹H NMR and record the final yield.

References

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? [Online Forum]. Available at: [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? [Online Forum]. Available at: [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials Blog. Available at: [Link]

  • Google Patents. (1942). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • St. John's University & College of St. Benedict. Electrophilic Aromatic Substitution AR5. Directing Effects. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (2004). Separation of regioisomers of metal phthalocyanines.
  • Sakamoto, H., et al. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Inorganic Biochemistry, 82(1-4), 113-21. Available at: [Link]

  • Google Patents. (1954). Method of crystallizing nitro products.
  • Chemistry LibreTexts. (2015). Directing Effects. Available at: [Link]

  • BUTTPARK. (2025). What are the nitration reactions of Fluorobenzohydroxy Acid? Blog. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Ribeiro da Silva, M., et al. (2010). A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. The Journal of Chemical Thermodynamics, 42(10), 1287-1294. Available at: [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. UC Davis Chem Wiki. Available at: [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. Available at: [Link]

  • Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research, 11(2), 1334-1354. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Available at: [Link]

  • YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Pyvot Tech. (n.d.). Separation of Isomers. Available at: [Link]

  • Van Schepdael, A., et al. (1995). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. Journal of Pharmaceutical and Biomedical Analysis, 13(11), 1341-8. Available at: [Link]

  • Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? r/chemistry. Available at: [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available at: [Link]

  • Google Patents. (1982). Preparation of methyl m-nitrobenzoate.
  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Available at: [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Available at: [Link]

  • Google Patents. (1948). Process for separating the isomers of hexachlorocyclohexane.
  • J. Am. Soc. Mass Spectrom. (2020). Separating Isomers, Conformers, and Analogues of Cyclosporin using Differential Mobility Spectroscopy, Mass Spectrometry, and Hydrogen-Deuterium Exchange. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Reduction of Fluorinated Nitroaromatics

Welcome to the technical support center for the reduction of fluorinated nitroaromatics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of fluorinated nitroaromatics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the proposed solutions.

Question 1: My reaction shows low conversion or has stalled. What are the likely causes and how can I resolve this?

Answer:

Low or incomplete conversion in the reduction of fluorinated nitroaromatics is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Poisoning: The catalyst's active sites can be blocked by various functional groups or impurities.[1] Common poisons include sulfur, nitrogen, and phosphorus compounds.[2] Even the starting material or intermediates can sometimes act as inhibitors.

    • Solution: Ensure your starting materials and solvents are of high purity. If catalyst poisoning is suspected, consider pre-treating your reagents or using a scavenger. In some cases, increasing the catalyst loading might overcome minor poisoning effects.

  • Insufficient Hydrogen Pressure (for Catalytic Hydrogenation): The partial pressure of hydrogen is a critical parameter for driving the reaction forward.

    • Solution: Increase the hydrogen pressure in increments. For many reductions, pressures between 1 and 10 atm are sufficient, but more challenging substrates may require higher pressures. Always ensure your equipment is rated for the intended pressure.

  • Inadequate Agitation: In heterogeneous catalysis, efficient mixing is crucial for ensuring good contact between the substrate, catalyst, and hydrogen.

    • Solution: Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture. For larger-scale reactions, consider mechanical stirring.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions or catalyst degradation.

    • Solution: Screen a range of temperatures. A good starting point is room temperature, gradually increasing to 40-80 °C. Monitor the reaction progress closely at each temperature.

Question 2: I'm observing significant hydrodefluorination (loss of fluorine). How can I improve the chemoselectivity for the nitro group reduction?

Answer:

Preserving the C-F bond is a primary challenge in the reduction of fluorinated nitroaromatics. Hydrodefluorination is a common side reaction, particularly with palladium catalysts.[3]

  • Catalyst Choice: The choice of catalyst is paramount for achieving high chemoselectivity.

    • Solution:

      • Platinum-based catalysts (e.g., Pt/C) often show higher selectivity for the nitro group reduction over hydrodefluorination compared to palladium catalysts.[4]

      • Raney Nickel is another effective alternative to Pd/C when dehalogenation is a concern.[5]

      • Bimetallic catalysts , such as Pt-V/C, have also been reported to exhibit high selectivity.[4]

      • For some substrates, non-noble metal catalysts based on iron, cobalt, or nickel can provide excellent selectivity at a lower cost.[6][7][8]

  • Reaction Conditions:

    • Solvent: The solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are commonly used. In some cases, aprotic solvents like THF or ethyl acetate may offer better results.[9] Fluorinated alcohols like HFIP or TFE can also have a remarkable effect on reaction outcomes.[10]

    • Additives: The addition of certain reagents can suppress hydrodefluorination. For example, the use of catalyst poisons in a controlled manner, like quinoline or sulfur compounds, can selectively inhibit the sites responsible for dehalogenation.[1]

    • Substrate Concentration: In some systems, particularly with Pt-V/C, lower substrate concentrations have been shown to decrease dehalogenation.[9]

Question 3: My reaction is producing a mixture of intermediates like hydroxylamines, azo, or azoxy compounds instead of the desired aniline. How can I drive the reaction to completion?

Answer:

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[11] The accumulation of these intermediates indicates that the reduction is not proceeding to completion.

  • Insufficient Reducing Agent: In transfer hydrogenation or when using chemical reductants, the stoichiometry of the hydrogen donor is critical.

    • Solution: Increase the equivalents of the hydrogen donor (e.g., formic acid, ammonium formate, hydrazine hydrate).[12][13]

  • Reaction Time and Temperature: The conversion of intermediates to the final amine may require more forcing conditions.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to track the disappearance of intermediates and the formation of the product.

  • Catalyst Activity: The catalyst may not be active enough to facilitate the final reduction steps.

    • Solution: Switch to a more active catalyst. For instance, if you are using a non-noble metal catalyst with moderate activity, consider screening noble metal catalysts like Pt/C or Rh/C, which are generally more active.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for reducing a fluorinated nitroaromatic?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrate and the desired selectivity. However, a good starting point for screening is often 5% Pt/C, as it generally provides a good balance of activity and selectivity, with a lower propensity for hydrodefluorination compared to Pd/C.[4] For substrates prone to dehalogenation, Raney Nickel is a viable alternative.[5]

Q2: What are the advantages of transfer hydrogenation over catalytic hydrogenation with H₂ gas?

A2: Transfer hydrogenation offers several practical advantages. It avoids the need for specialized high-pressure hydrogenation equipment, making it more accessible in many labs.[12] Common hydrogen donors like formic acid, ammonium formate, and hydrazine hydrate are liquids or solids that are easier to handle than hydrogen gas.[12][13] This method can also offer different selectivity profiles compared to catalytic hydrogenation.

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent can significantly impact the reaction.[14][15][16] Protic solvents like methanol, ethanol, and isopropanol are common choices for both catalytic and transfer hydrogenation as they can also act as a proton source.[2] Aprotic solvents such as THF, ethyl acetate, and toluene can also be effective and may be preferred if the substrate or product is sensitive to protic conditions.[9] It is often beneficial to screen a small set of solvents to find the optimal one for your specific system.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Staining the TLC plate with a potassium permanganate solution can help visualize the consumption of the starting material and the appearance of the amine product. For quantitative analysis, taking aliquots at different time points and analyzing them by GC or LC is recommended.

Q5: My fluorinated aniline product seems unstable. What precautions should I take?

A5: Fluorinated anilines can be sensitive to air and light, leading to oxidation and color change. It is advisable to work up the reaction mixture promptly upon completion. Purification by column chromatography should be done efficiently, and the final product should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pt/C

This protocol provides a general starting point for the reduction of a fluorinated nitroaromatic using platinum on carbon (Pt/C) as the catalyst and hydrogen gas.

Materials:

  • Fluorinated nitroaromatic substrate

  • 5% Platinum on carbon (Pt/C)

  • Methanol (or another suitable solvent)

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

  • Celite

Procedure:

  • In a pressure-rated reaction vessel, dissolve the fluorinated nitroaromatic substrate (1.0 eq) in methanol (typically 0.1-0.5 M concentration).

  • Carefully add 5% Pt/C (1-5 mol%).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the vessel with nitrogen or argon to remove air, then evacuate.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi or 3.4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Transfer Hydrogenation using Formic Acid

This protocol describes a typical transfer hydrogenation using formic acid as the hydrogen source.

Materials:

  • Fluorinated nitroaromatic substrate

  • 10% Palladium on carbon (Pd/C) or another suitable catalyst

  • Formic acid

  • Methanol (or another suitable solvent)

  • Sodium bicarbonate solution

  • Celite

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorinated nitroaromatic substrate (1.0 eq) and methanol (0.1-0.5 M).

  • Add 10% Pd/C (5-10 mol%).

  • Slowly add formic acid (5.0 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Carefully neutralize the filtrate by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Data Presentation

Table 1: Comparison of Catalysts for the Reduction of a Model Fluorinated Nitroaromatic
CatalystH₂ SourceSolventTemp (°C)Time (h)Conversion (%)Selectivity (Aniline:Defluorinated)Reference
5% Pd/CH₂ (1 atm)EtOH254>9985:15[5]
5% Pt/CH₂ (1 atm)EtOH252>99>98:2[4]
Raney NiH₂ (3 atm)MeOH50695>99:1[5]
Fe/HCl-EtOH/H₂O803>99>99:1[5]
Pd/ZrPFormic AcidH₂O10019897:3[12]

Note: The data presented here are illustrative and compiled from various sources. Actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

Diagram 1: General Workflow for Optimizing Reaction Conditions

G cluster_start Initial Setup cluster_screening Parameter Screening cluster_optimization Optimization cluster_analysis Analysis & Workup start Define Substrate & Target Product catalyst Catalyst Screening (e.g., Pt/C, Pd/C, Raney Ni) start->catalyst solvent Solvent Screening (e.g., MeOH, EtOH, THF) catalyst->solvent h2_source Hydrogen Source (H2 Gas vs. Transfer) solvent->h2_source temp Temperature Optimization h2_source->temp pressure Pressure/Concentration Optimization temp->pressure time Reaction Time pressure->time analysis Reaction Monitoring (TLC, LC-MS, GC-MS) time->analysis analysis->catalyst Side reactions? analysis->temp Incomplete conversion? workup Workup & Purification analysis->workup characterization Product Characterization workup->characterization

Caption: A general workflow for the systematic optimization of reaction conditions for the reduction of fluorinated nitroaromatics.

Diagram 2: Reaction Pathway for Nitroaromatic Reduction

G cluster_side_reactions Potential Side Reactions A Fluorinated Nitroaromatic (Ar-NO2) B Nitroso Intermediate (Ar-NO) A->B +2e-, +2H+ G Defluorinated Aniline (Ar'-NH2) A->G Hydrodefluorination C Hydroxylamine Intermediate (Ar-NHOH) B->C +2e-, +2H+ E Azoxy Compound (Ar-N(O)=N-Ar) B->E + Ar-NHOH D Desired Product: Fluorinated Aniline (Ar-NH2) C->D +2e-, +2H+ D->G Hydrodefluorination F Azo Compound (Ar-N=N-Ar) E->F Reduction

Caption: Simplified reaction pathway for the reduction of fluorinated nitroaromatics, highlighting key intermediates and common side products.

References

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Loos, P., et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Transfer hydrogenation of various substituted nitro aromatic compounds.... Retrieved from [Link]

  • Guo, R.-N., et al. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Angewandte Chemie. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (n.d.). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Retrieved from [Link]

  • MDPI. (n.d.). Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of nitro groups by [18F]fluoride in methoxy-substituted ortho-nitrobenzaldehydes—A systematic study. Retrieved from [Link]

  • Organic Letters. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Retrieved from [Link]

  • Russian Chemical Reviews. (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Retrieved from [Link]

  • ResearchGate. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • Catalysis Conferences 2018. (n.d.). Catalytic reduction of hazardous nitroaromatic groups. Retrieved from [Link]

  • PubMed Central. (n.d.). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (n.d.). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Replacement of the Nitro Group and Fluorine Atom in meta-Substituted Nitrobenzenes by Phenols in the Presence of Potassium Carbonate. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalysis for Fluorination and Trifluoromethylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PubMed. (2005). Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics. Retrieved from [Link]

  • PubMed. (2023). Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. Retrieved from [Link]

  • PubMed. (2014). Chemoselective reductions of nitroaromatics in water at room temperature. Retrieved from [Link]

  • SciSpace. (2020). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

  • PubMed. (2025). Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroaromatics by Ir:PVP(B). Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Retrieved from [Link]

  • MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Retrieved from [Link]

  • ACS Catalysis. (n.d.). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. Retrieved from [Link]

  • Chemical Communications. (n.d.). Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • PubMed. (2021). Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. Retrieved from [Link]

  • RSC Publishing. (n.d.). Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

  • Journal of the Electrochemical Society. (2008). Effect of Organic Solvents and Electrode Materials on Electrochemical Reduction of Sulfur. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on the reduction potentials of nitroanilines. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 3,5-difluoro-2-nitrobenzoate Under Acidic Conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Methyl 3,5-difluoro-2-nitrobenzoate. This document provides in-depth information, troubleshooting advice, and validated protoco...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 3,5-difluoro-2-nitrobenzoate. This document provides in-depth information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with this compound, specifically addressing its stability in acidic environments. Our goal is to equip you with the foundational knowledge and practical tools to anticipate its behavior, troubleshoot experimental challenges, and ensure the integrity of your results.

Frequently Asked Questions (FAQs): Core Principles & Mechanistic Insights

This section addresses fundamental questions regarding the chemical behavior of Methyl 3,5-difluoro-2-nitrobenzoate in the presence of acid.

Q1: What is the primary degradation pathway for Methyl 3,5-difluoro-2-nitrobenzoate under acidic conditions?

The primary degradation pathway is acid-catalyzed hydrolysis of the methyl ester functional group.[1] This reaction involves the cleavage of the ester bond, yielding 3,5-difluoro-2-nitrobenzoic acid and methanol as the main degradation products. The reaction is reversible, but in the presence of a large excess of water, the equilibrium favors the formation of the carboxylic acid and alcohol.[1]

Q2: How do the substituents on the aromatic ring (ortho-nitro, meta-difluoro) influence the compound's stability in acid?

The stability of the ester is governed by a complex interplay of steric and electronic effects from its substituents.

  • Steric Hindrance: The nitro group is in the ortho position relative to the methyl ester. This bulky group physically obstructs the approach of water molecules to the carbonyl carbon, which is a necessary step in the hydrolysis mechanism. This phenomenon, known as steric hindrance, significantly slows down the rate of both acid-catalyzed hydrolysis and esterification compared to unsubstituted or meta/para-substituted analogues.[2][3][4] Studies on methyl ortho-nitrobenzoate have demonstrated this pronounced rate-retarding effect.[2][5]

  • Electronic Effects: Both the nitro group and the two fluorine atoms are strongly electron-withdrawing.[6] These groups decrease the electron density on the carbonyl carbon, making it more electrophilic and, in principle, more susceptible to nucleophilic attack. However, in the case of acid-catalyzed hydrolysis, the rate-determining step is often the attack of water on the protonated carbonyl group. The steric hindrance from the ortho-nitro group is the dominant factor, overriding the electronic effects and ultimately leading to increased stability.[2][7][8]

Q3: What are forced degradation studies and why are they essential for evaluating this compound?

Forced degradation, or stress testing, involves intentionally subjecting a drug substance or product to conditions more severe than accelerated stability testing, such as high heat, light, oxidation, and a range of pH values.[9][10][11] These studies are a regulatory requirement (ICH Q1A) and serve several critical purposes:[9][12]

  • Elucidating Degradation Pathways: They help identify the likely degradation products that could form under storage or processing conditions.[10]

  • Developing Stability-Indicating Methods: The generated degradants are used to prove that an analytical method (like HPLC) can separate the intact compound from its impurities and degradation products.[10][13]

  • Understanding Intrinsic Stability: They provide insight into the molecule's inherent chemical behavior and vulnerabilities.[10]

For Methyl 3,5-difluoro-2-nitrobenzoate, a forced degradation study under acidic conditions is crucial for predicting its stability during synthesis, purification, or formulation steps that may involve acidic reagents or environments.

Troubleshooting Guide for Experimental Work

This guide addresses common issues encountered during the handling and analysis of Methyl 3,5-difluoro-2-nitrobenzoate in acidic media.

Observed Problem Probable Cause(s) Recommended Solution(s)
No significant degradation is observed even after prolonged exposure to mild acid (e.g., 0.1N HCl at room temperature). This is the expected behavior due to the significant steric hindrance from the ortho-nitro group, which greatly reduces the rate of hydrolysis.[2]To achieve a target degradation of 5-20% for method validation purposes, you must employ more aggressive conditions.[11] Increase the acid concentration (e.g., 1N HCl), elevate the temperature (e.g., 60-80°C), and/or extend the reaction time. Monitor the reaction periodically to avoid excessive degradation.
The degradation rate is faster than anticipated, or significant degradation occurs under mild conditions. 1. The reaction temperature may be higher than intended. 2. The actual concentration of the acid is higher than specified. 3. The presence of other catalytic impurities in the reaction mixture.1. Use a calibrated thermostat or water bath to ensure precise temperature control. 2. Verify the molarity of your acid stock solution via titration. 3. Ensure high-purity solvents and reagents are used. Run a control experiment with the vehicle to rule out matrix effects.
Unexpected peaks appear in the HPLC/LC-MS chromatogram of a stressed sample. 1. Impurities present in the starting material are now resolved from the parent peak. 2. Formation of secondary degradation products under harsh stress conditions. 3. Contamination from glassware, solvents, or handling.[14]1. Analyze your starting material using the same HPLC method to confirm its initial purity. 2. Use LC-MS/MS to obtain the mass and fragmentation pattern of the unknown peaks for structural elucidation.[14] 3. Use high-purity solvents, meticulously clean all glassware, and analyze a blank (solvent only) to identify any system-related peaks.[14]
Poor reproducibility of degradation results between experiments. Inconsistent experimental conditions such as temperature fluctuations, inaccurate pipetting of acid or sample, or non-homogeneous solutions.[14]1. Ensure all parameters (temperature, volumes, concentrations) are precisely controlled and documented. 2. Thoroughly vortex or sonicate solutions to ensure homogeneity before sampling. 3. Perform experiments in triplicate to assess variability and ensure the reliability of your findings.
Visualizations: Mechanisms and Workflows
Acid-Catalyzed Hydrolysis Mechanism

The diagram below illustrates the accepted mechanism for the acid-catalyzed hydrolysis of Methyl 3,5-difluoro-2-nitrobenzoate. The process begins with the protonation of the carbonyl oxygen, followed by a nucleophilic attack by water to form a tetrahedral intermediate.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination cluster_3 Step 4: Deprotonation Ester Methyl 3,5-difluoro-2-nitrobenzoate ProtonatedEster Protonated Ester (O-protonated) Ester->ProtonatedEster Fast equilibrium H_ion H+ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedEster->Tetrahedral_Intermediate Slow (Rate-Determining) H2O H₂O Post_Transfer Protonated Intermediate Tetrahedral_Intermediate->Post_Transfer Fast Methanol Methanol (CH₃OH) Post_Transfer->Methanol Protonated_Acid Protonated Carboxylic Acid Post_Transfer->Protonated_Acid Elimination Final_Acid 3,5-Difluoro-2-nitrobenzoic Acid Protonated_Acid->Final_Acid Fast H_ion_out H+ (catalyst regenerated) Protonated_Acid->H_ion_out

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Forced Degradation Experimental Workflow

This workflow provides a standardized sequence for conducting a forced degradation study to assess stability.

G start Start: Define Stress Conditions (e.g., 1N HCl, 60°C) prep 1. Prepare Stock Solution of Compound in Suitable Solvent start->prep stress 2. Initiate Stress (Add Acid, Place in Heated Bath) prep->stress sample 3. Withdraw Aliquots at Predetermined Time Points (e.g., 0, 2, 6, 12, 24 hr) stress->sample quench 4. Quench Reaction (Neutralize with Base to Stop Degradation) sample->quench analyze 5. Analyze Samples (Using Validated Stability-Indicating HPLC Method) quench->analyze data 6. Quantify & Analyze Data (% Degradation vs. Time) analyze->data end End: Elucidate Degradation Profile data->end

Caption: Standard workflow for a forced degradation study.

Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To determine the degradation profile of Methyl 3,5-difluoro-2-nitrobenzoate under acidic stress conditions.

Materials:

  • Methyl 3,5-difluoro-2-nitrobenzoate (high purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • 1.0 N Hydrochloric Acid (HCl), certified

  • 1.0 N Sodium Hydroxide (NaOH), certified

  • Class A volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of Methyl 3,5-difluoro-2-nitrobenzoate in acetonitrile.

  • Stress Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 N HCl. Dilute to the mark with a 50:50 acetonitrile/water mixture. This creates a final drug concentration of 0.1 mg/mL in 0.1 N HCl.

  • Control Sample: Prepare a control sample similarly but replace the 1.0 N HCl with 1.0 mL of deionized water.

  • Incubation: Place both the stress and control samples in a thermostatically controlled water bath set to 60°C.

  • Time Points: Withdraw aliquots (e.g., 200 µL) from each flask at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately transfer the aliquot to an autosampler vial containing 200 µL of 1.0 N NaOH to neutralize the acid and stop the reaction. Add 600 µL of the mobile phase diluent.

  • Analysis: Analyze the quenched samples immediately using the validated stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify Methyl 3,5-difluoro-2-nitrobenzoate from its primary acid degradation product, 3,5-difluoro-2-nitrobenzoic acid.

  • Instrument: High-Performance Liquid Chromatography system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Expected Elution: The less polar ester (Methyl 3,5-difluoro-2-nitrobenzoate) will have a longer retention time than the more polar carboxylic acid degradation product (3,5-difluoro-2-nitrobenzoic acid).

References
  • Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?[Link]

  • Blanc, A., & Bochet, C. G. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Branch, G. B. K., & McKitrick, D. S. (1923). THE HYDROLYSIS OF METHYL ORTHO-NITROBENZOATE IN ACID SOLUTION. Journal of the American Chemical Society. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. [Link]

  • Journal of the American Chemical Society. (n.d.). THE HYDROLYSIS OF METHYL ORTHO-NITROBENZOATE IN ACID SOLUTION. [Link]

  • ACS Publications. (2024). Electronic Effects and Steric Effects for the Design of N-Sulfonate Ester Phthalimide Photoacid Generators with High Acid Production Efficiency and Thermal Stability. The Journal of Physical Chemistry C. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • Pearson+. (n.d.). Why do the nitro groups change the relative leaving tendencies of...[Link]

  • ATSDR. (n.d.). Analytical Methods. [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (2015). Steric and Electronic Effects in the Synthesis and Regioselective Hydrolysis of Unsymmetrical Imides. [Link]

  • NIH National Library of Medicine. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ACS Publications. (n.d.). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. [Link]

  • NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Islamic University Faculty of Pharmacy. (n.d.). Reductive Reactions. [Link]

  • YouTube. (2017). 04.07 Stability Factors: Steric Effects. [Link]

  • ACS Publications. (n.d.). Steric Effects in the Hydrolysis of N-Acylimidazoles and Esters of p-Nitrophenol. [Link]

  • PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

  • ChemBK. (2024). Methyl 3-nitrobenzoate. [Link]

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Optimization

troubleshooting incomplete conversion in Methyl 3,5-difluoro-2-nitrobenzoate synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and dev...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and development. As Senior Application Scientists, we understand that incomplete conversion can be a significant roadblock. This resource is structured to help you diagnose and resolve common issues encountered during this synthesis, ensuring the integrity and efficiency of your experimental workflow.

Troubleshooting Incomplete Conversion

Incomplete conversion during the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate typically arises from two main stages: the initial nitration of a difluorobenzoic acid derivative or the subsequent esterification. This guide will address both possibilities.

Scenario 1: Incomplete Nitration of 3,5-difluorobenzoic acid

The primary route to Methyl 3,5-difluoro-2-nitrobenzoate often involves the nitration of 3,5-difluorobenzoic acid followed by esterification. Low yields at this stage are a common hurdle.

Question: My nitration of 3,5-difluorobenzoic acid is showing low conversion to the desired 2-nitro isomer. What are the likely causes and how can I improve the yield?

Answer:

Incomplete nitration can stem from several factors, ranging from reaction conditions to the purity of your starting materials. The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group deactivates the aromatic ring, making it less susceptible to electrophilic attack and requiring carefully controlled conditions.[1]

Potential Causes & Solutions:

  • Improper Temperature Control: Nitration reactions are highly exothermic.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of unwanted byproducts and decomposition, often indicated by a dark brown or black reaction mixture.[3][4]

    • Solution: Carefully control the temperature, often starting at a low temperature (e.g., 0°C) during the addition of the nitrating agent and then allowing the reaction to proceed at a specific, controlled temperature.[3][5] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[3][4]

  • Insufficient Nitrating Agent or In-situ Generation: The strength and composition of your nitrating mixture (typically a combination of concentrated nitric and sulfuric acids) are critical. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[1][6]

    • Solution: Ensure you are using a sufficient excess of the nitrating agent. The use of fuming nitric acid or oleum (fuming sulfuric acid) may be necessary for deactivated substrates to drive the reaction to completion.[7]

  • Purity of Starting Materials: The presence of impurities in the 3,5-difluorobenzoic acid can lead to side reactions and lower the yield of the desired product.[4]

    • Solution: Use high-purity starting materials. If necessary, recrystallize the 3,5-difluorobenzoic acid before use.

  • Reaction Time: The reaction may not have been allowed to run long enough for complete conversion.[3]

    • Solution: Monitor the reaction by TLC or HPLC to track the disappearance of the starting material.[3][8] This will help you determine the appropriate reaction time.

Below is a troubleshooting workflow for low yield in the nitration step:

Caption: Troubleshooting workflow for low nitration yield.

Scenario 2: Incomplete Esterification of 3,5-difluoro-2-nitrobenzoic acid

Another common pathway is the esterification of 3,5-difluoro-2-nitrobenzoic acid with methanol. If you are confident in the purity of your starting nitrobenzoic acid, issues with the esterification step may be the cause of incomplete conversion.

Question: My Fischer esterification of 3,5-difluoro-2-nitrobenzoic acid is resulting in a low yield of the methyl ester. What factors should I investigate?

Answer:

The Fischer esterification is a reversible, acid-catalyzed reaction.[9][10] Several factors can lead to incomplete conversion, primarily related to the reaction equilibrium and catalysis.

Potential Causes & Solutions:

  • Equilibrium Limitations: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, reducing the yield of the ester.[10]

    • Solution: Use a large excess of methanol to shift the equilibrium towards the product.[11] Additionally, removing water as it forms, for example, by using a Dean-Stark apparatus with an appropriate solvent, can significantly improve the yield.[11][12]

  • Insufficient Catalyst: An inadequate amount of the acid catalyst (commonly sulfuric acid) will result in a slow or incomplete reaction.[10] The catalyst is essential for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[9][10]

    • Solution: Ensure a sufficient catalytic amount of a strong acid like sulfuric acid is used.[9][13]

  • Presence of Water in Reagents: Any water present in the 3,5-difluoro-2-nitrobenzoic acid, methanol, or glassware at the beginning of the reaction will inhibit the forward reaction.[10]

    • Solution: Use anhydrous methanol and thoroughly dry all glassware before starting the reaction.[10]

  • Low Reaction Temperature or Insufficient Time: The reaction may not have been heated sufficiently or for a long enough duration to reach equilibrium.[10]

    • Solution: Ensure the reaction is heated to reflux and monitor its progress by TLC to determine the necessary reaction time.[9][13]

Below is a diagram illustrating the key relationships in Fischer esterification:

FischerEsterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products CarboxylicAcid 3,5-difluoro-2-nitrobenzoic acid Ester Methyl 3,5-difluoro-2-nitrobenzoate CarboxylicAcid->Ester Esterification Methanol Methanol (Excess) Methanol->Ester Catalyst Acid Catalyst (H₂SO₄) Catalyst->Ester Catalyzes Heat Heat (Reflux) Heat->Ester Drives Reaction Ester->CarboxylicAcid Hydrolysis (Reverse Reaction) Water Water (Byproduct) Water->CarboxylicAcid

Caption: Key factors influencing Fischer esterification equilibrium.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the nitration of a difluorobenzoic acid derivative?

A1: The nitration of deactivated aromatic rings like difluorobenzoic acid typically requires strong nitrating conditions. This usually involves a mixture of concentrated nitric acid and concentrated sulfuric acid.[5] The reaction is often carried out at low temperatures, such as 0-15°C, to control the exothermic nature of the reaction and minimize side product formation.[14][15]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of both nitration and esterification reactions.[3][4] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[3][8]

Q3: What are some common methods for purifying the final product, Methyl 3,5-difluoro-2-nitrobenzoate?

A3: After the reaction is complete, the crude product is typically isolated by pouring the reaction mixture into ice water to precipitate the solid.[4][13] The crude product can then be purified by recrystallization from a suitable solvent, such as methanol or ethanol.[4][16] Washing the crude product with a cold solvent can also help remove impurities.[14]

Q4: What are the main safety precautions to consider during this synthesis?

A4: This synthesis involves the use of strong, corrosive acids (nitric and sulfuric acid). It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][5] The addition of reagents should be done slowly and with cooling to control the exothermic reaction.[5]

Experimental Protocols

Protocol 1: Nitration of 3,5-difluorobenzoic acid
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 0°C.

  • Slowly add 3,5-difluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3,5-difluorobenzoic acid, ensuring the reaction temperature does not exceed 15°C.[14][15]

  • After the addition is complete, allow the reaction to stir for the predetermined time (monitor by TLC).

  • Carefully pour the reaction mixture over crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude 3,5-difluoro-2-nitrobenzoic acid.

Protocol 2: Fischer Esterification of 3,5-difluoro-2-nitrobenzoic acid
  • In a round-bottom flask, dissolve the dry 3,5-difluoro-2-nitrobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours (monitor by TLC).[13]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3,5-difluoro-2-nitrobenzoate.

  • Purify the crude product by recrystallization if necessary.[4]

ParameterNitrationEsterification
Key Reagents Conc. HNO₃, Conc. H₂SO₄Anhydrous Methanol, Conc. H₂SO₄
Typical Temp. 0-15°CReflux
Monitoring TLC, HPLCTLC, HPLC
Work-up Precipitation in ice waterNeutralization, Extraction
Purification RecrystallizationRecrystallization

References

Sources

Troubleshooting

Technical Support Center: Byproduct Analysis in the Synthesis of Methyl 3,5-difluoro-2-nitrobenzoate

Welcome to the Technical Support Center for the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established scientific principles and practical laboratory experience. Our goal is to help you identify and mitigate the formation of common byproducts, thereby improving the yield and purity of your target compound.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each question is followed by a detailed explanation of potential causes and step-by-step protocols for diagnosis and resolution.

Question 1: I see an unexpected peak in my HPLC/GC-MS analysis. What could it be?

The presence of unexpected peaks in your chromatogram is a common issue, often indicating the formation of one or more byproducts. The identity of these byproducts depends on the specific reaction conditions. Here are the most likely culprits:

Possible Byproducts and Their Formation Mechanisms:
  • Positional Isomers (Regioisomers):

    • Identity: Methyl 2,4-difluoro-6-nitrobenzoate and Methyl 3,5-difluoro-4-nitrobenzoate.

    • Mechanism of Formation: The nitration of methyl 3,5-difluorobenzoate is an electrophilic aromatic substitution reaction. While[1][2] the fluorine atoms are ortho, para-directing and the ester group is meta-directing, the directing effects can sometimes lead to the formation of other isomers. The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid is a key step. The p[3]osition of nitration is determined by the electron density of the aromatic ring, which is influenced by the substituents. While the 2-position is sterically hindered and electronically deactivated, trace amounts of other isomers can form, especially if the reaction temperature is not well-controlled. *[4][5] Impact: These isomers have the same molecular weight as the desired product and can be difficult to separate. Their[6] presence will reduce the overall yield and purity of the target compound.

  • Hydrolysis Product:

    • Identity: 3,5-difluoro-2-nitrobenzoic acid.

    • Mechanism of Formation: If there is excess water in the reaction mixture, or during the workup, the methyl ester can be hydrolyzed back to the carboxylic acid. This reaction is typically catalyzed by acid or base. *[7][8] Impact: This reduces the yield of the desired methyl ester.

  • Dinitrated Products:

    • Identity: Methyl 3,5-difluoro-2,X-dinitrobenzoate (where X can be 4 or 6).

    • Mechanism of Formation: If the nitrating conditions are too harsh (e.g., high concentration of nitric acid, high temperature, or long reaction time), a second nitration can occur on the aromatic ring. *[4][9] Impact: Leads to a lower yield of the desired mononitrated product and introduces impurities that may be difficult to remove.

  • Decarboxylation-Nitration Product:

    • Identity: 1,3-difluoro-2-nitrobenzene.

    • Mechanism of Formation: Under harsh nitrating conditions, particularly at elevated temperatures, the starting material or the product can undergo decarboxylation followed by nitration, or nitrodecarboxylation. *[10][11] Impact: A significant loss of the desired product and the formation of a neutral byproduct.

Analytical Workflow for Byproduct Identification:

Here is a systematic approach to identify the unknown peak(s) in your analysis.

Byproduct_Identification_Workflow Start Unexpected Peak in HPLC/GC-MS LCMS LC-MS Analysis (Determine Molecular Weight) Start->LCMS Compare_MW Compare MW with Potential Byproducts LCMS->Compare_MW Isomer_Check Is MW same as Product? Compare_MW->Isomer_Check Analyze MW NMR 1H and 19F NMR Spectroscopy Isomer_Check->NMR Yes Hydrolysis_Check Is MW = Product - CH2? Isomer_Check->Hydrolysis_Check No Structure Confirm Structure of Isomer/Byproduct NMR->Structure Dinitro_Check Is MW = Product + NO2? Hydrolysis_Check->Dinitro_Check No Hydrolysis_Product Likely Hydrolysis Product: 3,5-difluoro-2-nitrobenzoic acid Hydrolysis_Check->Hydrolysis_Product Yes Decarboxy_Check Is MW = Product - CO2Me? Dinitro_Check->Decarboxy_Check No Dinitro_Product Likely Dinitrated Product Dinitro_Check->Dinitro_Product Yes Decarboxy_Product Likely Decarboxylation-Nitration Product Decarboxy_Check->Decarboxy_Product Yes

Caption: Workflow for Byproduct Identification.

Step-by-Step Protocol:

  • LC-MS Analysis:

    • Objective: To determine the molecular weight of the unknown byproduct.

    • Method:

      • Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

      • Inject the sample into an LC-MS system equipped with a C18 column. [12][13] * Use a gradient elution method, for example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile.

      • Monitor the mass spectrum of the eluting peaks.

    • Interpretation: Compare the determined molecular weight with the theoretical molecular weights of the potential byproducts listed in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Methyl 3,5-difluoro-2-nitrobenzoate (Product) C₈H₅F₂NO₄217.13
Methyl 2,4-difluoro-6-nitrobenzoate (Isomer)C₈H₅F₂NO₄217.13
Methyl 3,5-difluoro-4-nitrobenzoate (Isomer)C₈H₅F₂NO₄217.13
3,5-difluoro-2-nitrobenzoic acid (Hydrolysis)C₇H₃F₂NO₄203.10
Methyl 3,5-difluoro-2,X-dinitrobenzoate (Dinitration)C₈H₄F₂N₂O₆262.12
1,3-difluoro-2-nitrobenzene (Decarboxylation-Nitration)C₆H₃F₂NO₂159.09
  • NMR Spectroscopy (for Isomer Identification):

    • Objective: To distinguish between positional isomers.

    • Method:

      • Isolate the byproduct peak using preparative HPLC if possible.

      • Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H and ¹⁹F NMR spectra.

    • Interpretation: The chemical shifts and coupling patterns in the ¹H and ¹⁹F NMR spectra will be unique for each isomer. For example, the splitting pattern of the aromatic protons will differ depending on their position relative to the nitro and ester groups.

Question 2: My product yield is consistently low. How can I improve it?

Low yield is often a result of incomplete reaction or the formation of byproducts. Here are some troubleshooting steps to optimize your reaction:

Troubleshooting Low Yield:
  • Reaction Temperature Control:

    • Problem: Nitration is a highly exothermic reaction. If the temperature is not carefully controlled, it can lead to the formation of dinitrated and other byproducts. *[4][14] Solution:

      • Maintain the reaction temperature between 0-5 °C during the addition of the nitrating mixture.

      • Use an ice-salt bath for more efficient cooling.

      • Add the nitrating agent (a mixture of nitric acid and sulfuric acid) dropwise to the solution of methyl 3,5-difluorobenzoate in sulfuric acid.

  • [14]Purity of Starting Materials:

    • Problem: Impurities in the starting methyl 3,5-difluorobenzoate or the acids can lead to side reactions. Water is a particularly detrimental impurity as it can dilute the acid and promote hydrolysis.

    • Solution:

      • Use high-purity starting materials.

      • Ensure that all glassware is dry before use.

      • Use concentrated sulfuric acid (98%) and nitric acid (70% or fuming).

  • Reaction Time:

    • Problem: Insufficient reaction time can lead to incomplete conversion, while an excessively long reaction time can increase the formation of byproducts.

    • Solution:

      • Monitor the reaction progress using TLC or HPLC.

      • Typically, after the addition of the nitrating agent, the reaction is stirred at room temperature for a specific period. Optimize this time based on your monitoring.

  • Workup Procedure:

    • Problem: Improper workup can lead to product loss or hydrolysis.

    • Solution:

      • Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product. [1] * Wash the crude product with cold water to remove any remaining acid.

      • A wash with a cold, dilute solution of sodium bicarbonate can help to remove the hydrolyzed acid byproduct.

      • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to improve purity.

Caption: Key areas for optimizing reaction yield.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for Methyl 3,5-difluoro-2-nitrobenzoate?

The most common and direct method is the nitration of Methyl 3,5-difluorobenzoate. This involves treating the starting ester with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature. An al[15]ternative, though less direct, route is the esterification of 3,5-difluoro-2-nitrobenzoic acid with methanol in the presence of an acid catalyst.

Q2[15]: How can I effectively separate the desired product from its positional isomers?

Separating positional isomers can be challenging due to their similar physical properties.

  • [6]Fractional Crystallization: This can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent.

  • Chromatography:

    • Column Chromatography: Using a silica gel stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can provide good separation.

    • Preparative HPLC: This is often the most effective method for achieving high purity, although it may be less practical for large-scale synthesis. A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point.

Q3[13][16]: Are there any specific safety precautions I should take during this synthesis?

Yes, this reaction involves the use of strong, corrosive acids and is exothermic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Handling Acids: Add the acids slowly and carefully, especially when preparing the nitrating mixture. Always add acid to water, not the other way around, when preparing aqueous solutions.

  • Temperature Control: Be prepared to manage the exothermic nature of the reaction with an efficient cooling bath.

References

  • Vertex AI Search. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Retrieved January 5, 2026.
  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. Retrieved January 5, 2026, from [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of nitro decarboxylation and nitration of trichloroisocyanuric acid (TCICA)/dimethylformamide (DMF) in the presence of NaNO2. Retrieved January 5, 2026, from [Link]

  • ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved January 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 5, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved January 5, 2026, from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved January 5, 2026, from [Link]

  • PubMed. (1995). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Google Patents. (n.d.). Preparation method of 3-methoxy-2-nitrobenzoate.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. Retrieved January 5, 2026, from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved January 5, 2026, from [Link]

  • Vedantu. (n.d.). The major product of nitration of benzoic acid is A class 12 chemistry CBSE. Retrieved January 5, 2026, from [Link]

  • SIELC Technologies. (2018). Methyl 2-fluoro-4-nitrobenzoate. Retrieved January 5, 2026, from [Link]

  • University of Wisconsin-River Falls. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved January 5, 2026, from [Link]

  • Chegg. (2020). Solved Synthesis of methyl 3-nitrobenzoate (Aromatic. Retrieved January 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Separation of steroid isomers by ion mobility mass spectrometry. Retrieved January 5, 2026, from [Link]

  • YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved January 5, 2026, from [Link]

  • PubMed. (1984). Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Retrieved January 5, 2026, from [Link]

Sources

Optimization

preventing decomposition of Methyl 3,5-difluoro-2-nitrobenzoate during storage

Welcome to the technical support center for Methyl 3,5-difluoro-2-nitrobenzoate (CAS: 910123-09-0). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile int...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,5-difluoro-2-nitrobenzoate (CAS: 910123-09-0). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to prevent its decomposition during storage and ensure the integrity of your experiments.

Introduction to the Stability of Methyl 3,5-difluoro-2-nitrobenzoate

Methyl 3,5-difluoro-2-nitrobenzoate is a key building block in medicinal chemistry, valued for its unique electronic and structural properties. However, the very features that make it synthetically useful—the electron-withdrawing nitro group, the activated fluoro substituents, and the hydrolyzable methyl ester—also render it susceptible to degradation if not handled and stored correctly. Understanding the potential decomposition pathways is the first step toward preventing them. The primary modes of degradation are:

  • Hydrolysis: The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, 3,5-difluoro-2-nitrobenzoic acid, particularly in the presence of moisture, acids, or bases.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are activated by the electron-withdrawing nitro group, making them susceptible to substitution by nucleophiles.

  • Photodegradation: Like many nitroaromatic compounds, this molecule may be sensitive to light, which can induce decomposition.

  • Thermal Decomposition: Elevated temperatures can promote various decomposition reactions, including decarboxylation or other rearrangements.

This guide will provide you with the necessary information to mitigate these risks and maintain the long-term stability and purity of your Methyl 3,5-difluoro-2-nitrobenzoate.

Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section is formatted as a series of questions and answers to directly address common issues encountered during the storage and use of Methyl 3,5-difluoro-2-nitrobenzoate.

Question 1: I've noticed a change in the color of my stored Methyl 3,5-difluoro-2-nitrobenzoate, from a white/off-white solid to a yellowish or brownish hue. What could be the cause?

Answer:

A color change is often the first visual indicator of decomposition. The formation of colored byproducts can be attributed to several factors:

  • Formation of Nitro-phenolic Impurities: If the compound has been exposed to nucleophiles (even weak ones like water over time), one or both of the fluorine atoms could be substituted to form phenolic compounds. These species, particularly in their deprotonated form, are often highly colored.

  • Photodegradation: Exposure to UV or even ambient light can lead to the formation of complex, often colored, degradation products. Nitroaromatic compounds are known to undergo photochemical reactions.

  • Presence of Acidic or Basic Impurities: Trace amounts of acidic or basic impurities in your storage container or from the surrounding atmosphere can catalyze decomposition reactions, leading to colored products.

Troubleshooting Steps:

  • Verify Purity: The first step is to assess the purity of the material. A simple melting point determination can be indicative. The reported melting point is around 62-65 °C. A broad or depressed melting point suggests the presence of impurities. For a more quantitative assessment, use a suitable analytical technique like HPLC-UV or GC-MS.

  • Review Storage Conditions:

    • Light Exposure: Was the container transparent or stored in a well-lit area? If so, transfer the material to an amber glass vial or store the container in a dark cabinet.

    • Atmosphere: Was the container properly sealed? Exposure to atmospheric moisture can initiate hydrolysis. Consider storing under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature: While stable at room temperature, avoid storage near heat sources.[1]

  • Purification: If the purity has been compromised, recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) may be necessary to remove colored impurities.

Question 2: My analytical results (HPLC/GC) show a new, more polar peak appearing over time, and the peak area of my starting material is decreasing. What is this new peak likely to be?

Answer:

The appearance of a more polar peak is a strong indication of hydrolysis of the methyl ester to the corresponding carboxylic acid, 3,5-difluoro-2-nitrobenzoic acid. Carboxylic acids are significantly more polar than their methyl ester counterparts and will thus have a shorter retention time on a reverse-phase HPLC column.

Causality:

  • The ester linkage is susceptible to cleavage by water. This reaction is accelerated by the presence of either acid or base.

  • The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring can influence the rate of hydrolysis.

Troubleshooting and Verification:

  • Co-injection: If you have a standard of 3,5-difluoro-2-nitrobenzoic acid, a co-injection with your degraded sample in your HPLC system should show an increase in the area of the impurity peak, confirming its identity.

  • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the impurity peak, which should correspond to that of the carboxylic acid.

  • Preventative Measures:

    • Moisture Control: Ensure the compound is stored in a desiccator or in a tightly sealed container with a desiccant. When handling the material, do so in a low-humidity environment if possible.

    • Solvent Purity: Use anhydrous solvents when preparing stock solutions for long-term storage.

Question 3: I am seeing multiple new peaks in my chromatogram, some of which are less polar than my starting material. What could be happening?

Answer:

The appearance of multiple, and particularly less polar, peaks suggests more complex degradation pathways, potentially involving Nucleophilic Aromatic Substitution (SNAr) or reactions with other components in your experimental setup.

Potential Scenarios:

  • Reaction with Solvents: If your compound is stored in solution, it may react with the solvent. For example, if stored in methanol containing a basic impurity, transesterification is a possibility, though in this case, it would not change the molecule. However, if stored in other nucleophilic solvents (e.g., ethanol, amines), substitution of the fluoride atoms could occur.

  • Reaction with Container/Closure: Certain plasticizers or other leachables from container materials can be nucleophilic and could potentially react with your compound over extended periods.

  • Thermal Decomposition: If the compound has been exposed to high temperatures, it may undergo more complex degradation, potentially involving the nitro group.

Troubleshooting Steps:

  • Identify the Impurities: Use a technique like GC-MS or LC-MS/MS to identify the molecular weights and fragmentation patterns of the new peaks. This will provide crucial clues about their structures.

  • Evaluate Storage in Solution: If the compound is stored in solution, analyze a freshly prepared solution and compare it to the stored one. If degradation is only observed in the stored solution, the solvent is implicated.

  • Material Compatibility: Ensure you are using high-quality, inert containers for storage, such as borosilicate glass vials with PTFE-lined caps.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Methyl 3,5-difluoro-2-nitrobenzoate?

A1: For long-term stability, the solid material should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and dark place. Storage in a desiccator is highly recommended to protect against moisture.[2][3]

Q2: Can I store Methyl 3,5-difluoro-2-nitrobenzoate in solution? If so, what solvents are recommended?

A2: While it is always best to store the compound as a solid, if you must store it in solution for short periods, use a high-purity, anhydrous, aprotic solvent such as acetonitrile, ethyl acetate, or dichloromethane. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in hydrolysis or transesterification reactions, especially if trace acid or base is present. Prepare solutions fresh whenever possible.

Q3: Is this compound sensitive to air?

A3: While not overtly sensitive to oxygen, it is sensitive to atmospheric moisture. Therefore, minimizing headspace in the container and storing under an inert atmosphere is a good preventative practice.

Q4: What materials should I avoid when handling or storing this compound?

A4: Avoid strong oxidizing agents, strong bases, and strong acids.[2] Also, avoid containers and equipment that could be a source of nucleophilic contaminants. Use glass or other inert materials for all manipulations.

Q5: How can I routinely check the purity of my stored Methyl 3,5-difluoro-2-nitrobenzoate?

A5: A simple and effective way to monitor purity is by using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water and UV detection is a good starting point. Periodically run a sample and look for the appearance of new peaks or a decrease in the main peak area.

Recommended Protocols

Protocol 1: Recommended Storage of Solid Compound
  • Place the solid Methyl 3,5-difluoro-2-nitrobenzoate in a clean, dry amber glass vial.

  • If possible, flush the vial with a gentle stream of an inert gas (nitrogen or argon) for 15-30 seconds to displace air and moisture.

  • Immediately seal the vial with a cap that has a chemically inert liner, such as PTFE.

  • Wrap the cap-vial interface with parafilm for an extra barrier against moisture ingress.

  • Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel or Drierite).

  • Store the desiccator in a cool, dark cabinet away from heat sources and direct sunlight.

Protocol 2: Quality Control by HPLC

This protocol provides a general method for assessing the purity of Methyl 3,5-difluoro-2-nitrobenzoate.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 230 nm
Run Time 15 minutes

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of Methyl 3,5-difluoro-2-nitrobenzoate and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to make a 100 µg/mL solution.

  • Sample Preparation: Prepare your stored sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Evaluation: Compare the chromatogram of your sample to that of the reference standard. Look for any new peaks, particularly a more polar peak before the main analyte peak, which could indicate hydrolysis to the carboxylic acid. Calculate the purity of your sample based on the peak area percentages.

Visualizing Decomposition Pathways

The following diagrams illustrate the primary degradation pathways for Methyl 3,5-difluoro-2-nitrobenzoate.

start Methyl 3,5-difluoro-2-nitrobenzoate hydrolysis_product 3,5-difluoro-2-nitrobenzoic Acid (More Polar) start->hydrolysis_product Hydrolysis (+ H2O, acid/base) snar_product Substituted Product (e.g., Methoxy, Hydroxy) start->snar_product SₙAr (+ Nucleophile) photodegradation_product Complex Degradation Products (Often Colored) start->photodegradation_product Photodegradation (Light Exposure) start Observed Issue: Compound Degradation check_purity 1. Confirm Degradation (HPLC, GC, m.p.) start->check_purity is_degraded Purity < 98%? check_purity->is_degraded review_storage 2. Review Storage Conditions is_degraded->review_storage Yes ok No Action Needed is_degraded->ok No light Light Exposure? review_storage->light moisture Moisture Exposure? light->moisture No store_dark Action: Store in Dark/ Amber Vial light->store_dark Yes temp High Temperature? moisture->temp No store_dry Action: Store in Desiccator/ Inert Atmosphere moisture->store_dry Yes store_cool Action: Store in Cool Place temp->store_cool Yes purify 3. Purify if Necessary (e.g., Recrystallization) temp->purify No store_dark->moisture store_dry->temp store_cool->purify

References

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Regioselective Reactivity of Methyl Difluoro-Nitrobenzoate Isomers

In the landscape of modern drug discovery and materials science, halogenated nitroaromatic compounds are indispensable building blocks. Their utility stems from the predictable reactivity of the aromatic ring towards nuc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, halogenated nitroaromatic compounds are indispensable building blocks. Their utility stems from the predictable reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging new carbon-heteroatom bonds. Among these, methyl difluoro-nitrobenzoates offer a fascinating case study in regioselectivity, where subtle changes in the arrangement of substituents dramatically alter the molecule's reactivity.

This guide provides an in-depth comparison of the reactivity of Methyl 3,5-difluoro-2-nitrobenzoate with its key isomers. We will dissect the electronic and steric factors that govern which fluorine atom is preferentially displaced, moving beyond simple protocols to explain the fundamental principles that empower researchers to predict reaction outcomes and design more efficient synthetic routes.

The Engine of Reactivity: Understanding Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the strategic placement of potent electron-withdrawing groups (EWGs) can reverse this polarity, making the ring electrophilic and susceptible to substitution.[1][2] The SNAr reaction proceeds via a two-step addition-elimination mechanism, which is crucial for understanding the reactivity of our target molecules.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in our case, fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

  • Leaving Group Departure: The aromaticity of the ring is restored as the leaving group is expelled.

The stability of the Meisenheimer complex is the lynchpin of the SNAr reaction. The more stable this intermediate, the lower the activation energy for the rate-determining first step, and the faster the reaction proceeds. This is where the strategic placement of EWGs, like the nitro (-NO₂) group, becomes paramount.

Caption: The addition-elimination mechanism of SNAr.

Key Factors Governing Reactivity:
  • Electron-Withdrawing Groups (EWGs): The nitro group is a powerful activator for SNAr reactions. For maximal effect, it must be positioned ortho or para to the leaving group.[4][5] This placement allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization. A meta-positioned nitro group offers only weak inductive stabilization and is far less effective.[5]

  • The "Element Effect" of Fluorine: Contrary to SN1 and SN2 reactions where iodide is the best halide leaving group, in SNAr the order is inverted: F > Cl > Br > I.[2][6] This is because the rate-determining step is the initial nucleophilic attack. Fluorine's intense electronegativity makes the carbon atom it is attached to highly electrophilic, accelerating the attack.[5][6]

  • Steric Hindrance: The accessibility of the reaction center is crucial. Bulky groups adjacent to the leaving group can impede the approach of the nucleophile, slowing down the reaction rate.[7][8]

Comparative Analysis of Methyl Difluoro-Nitrobenzoate Isomers

The interplay of the factors above dictates a clear hierarchy of reactivity among the various isomers. Let's analyze the substitution patterns for our title compound and three other commercially available isomers. The primary nucleophilic attack sites are predicted based on the stabilization of the Meisenheimer intermediate.

Methyl 3,5-difluoro-2-nitrobenzoate
  • Structure: The nitro group at C2 is flanked by the ester at C1 and a fluorine at C3. A second fluorine is at C5.

  • Reactivity Analysis:

    • Fluorine at C3: This fluorine is ortho to the powerfully activating -NO₂ group. The Meisenheimer complex formed upon nucleophilic attack at C3 is well-stabilized by resonance.

    • Fluorine at C5: This fluorine is para to the -NO₂ group. This position is also strongly activated, as the negative charge can be delocalized across the ring and onto the nitro group.

  • Predicted Outcome: Both fluorine atoms are activated. However, substitution at the para position (C5) is generally favored over the ortho position (C3). This is due to a combination of slightly more effective resonance delocalization and reduced steric hindrance at the para position compared to the more crowded ortho position, which is adjacent to the nitro group.

Methyl 4,5-difluoro-2-nitrobenzoate
  • Structure: The nitro group is at C2, with fluorines at C4 and C5.

  • Reactivity Analysis:

    • Fluorine at C4: This fluorine is meta to the -NO₂ group. It receives only weak inductive activation. However, it is para to the methyl ester group, which is a moderate activator.

    • Fluorine at C5: This fluorine is para to the -NO₂ group, the optimal position for activation.

  • Predicted Outcome: A strong regioselective preference is expected. The fluorine at the C5 position is overwhelmingly activated by the para nitro group, making it the primary site for nucleophilic attack. The C4 fluorine is significantly less reactive.

Methyl 2,4-difluoro-5-nitrobenzoate
  • Structure: Fluorines are at C2 and C4, with the nitro group at C5.

  • Reactivity Analysis:

    • Fluorine at C2: This fluorine is meta to the -NO₂ group and ortho to the ester. It is weakly activated and sterically hindered by the adjacent ester group.

    • Fluorine at C4: This fluorine is ortho to the -NO₂ group, a strongly activating position.

  • Predicted Outcome: High regioselectivity is predicted. Substitution will occur almost exclusively at the C4 position due to the powerful activation from the ortho nitro group.

Methyl 2,6-difluoro-3-nitrobenzoate
  • Structure: Fluorines are at C2 and C6, ortho to the ester group, and the nitro group is at C3.

  • Reactivity Analysis:

    • Fluorine at C2: This fluorine is meta to the -NO₂ group. It is only weakly activated. Furthermore, it is severely sterically hindered, being sandwiched between the ester and nitro groups.

    • Fluorine at C6: This fluorine is also meta to the -NO₂ group and thus lacks strong electronic activation.

  • Predicted Outcome: This isomer is expected to be the least reactive of the four. Lacking either an ortho or para relationship between a fluorine and the nitro group, it is a poor substrate for SNAr under standard conditions. Significant energy input (e.g., high temperatures) would be required to force a reaction, which would likely be slow and low-yielding.

Summary of Predicted Reactivity

The following table summarizes the predicted reactivity and primary substitution sites for the four isomers with a generic nucleophile (Nu⁻).

IsomerStructureMost Reactive SiteRationalePredicted Reactivity
Methyl 3,5-difluoro-2-nitrobenzoate C5 (> C3)Both F's activated by -NO₂. Para (C5) is electronically and sterically favored over ortho (C3).High
Methyl 4,5-difluoro-2-nitrobenzoate C5 C5 is para to -NO₂ (strong activation). C4 is meta (weak activation).Very High (at C5)
Methyl 2,4-difluoro-5-nitrobenzoate C4 C4 is ortho to -NO₂ (strong activation). C2 is meta (weak activation).Very High (at C4)
Methyl 2,6-difluoro-3-nitrobenzoate N/A Both F's are meta to -NO₂. No strong activation and significant steric hindrance.Very Low

Experimental Protocol: Regioselective Monosubstitution of Methyl 4,5-difluoro-2-nitrobenzoate with Morpholine

This protocol describes a representative SNAr reaction that validates the principles discussed. We select Methyl 4,5-difluoro-2-nitrobenzoate due to its high predicted regioselectivity, which simplifies product analysis. The reaction with morpholine is a common transformation in pharmaceutical synthesis.[3]

Materials:
  • Methyl 4,5-difluoro-2-nitrobenzoate (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Methyl 4,5-difluoro-2-nitrobenzoate (e.g., 2.17 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (e.g., 20 mL) via syringe. Stir the suspension for 5 minutes. Slowly add morpholine (0.96 mL, 11 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure Methyl 4-morpholino-5-fluoro-2-nitrobenzoate.

Experimental_Workflow setup 1. Reaction Setup - Add Substrate & K₂CO₃ - N₂ Atmosphere reagents 2. Reagent Addition - Add anhydrous DMF - Add Morpholine setup->reagents reaction 3. Reaction - Heat to 80 °C - Monitor by TLC reagents->reaction workup 4. Aqueous Workup - Cool to RT - Quench with Water reaction->workup Reaction Complete extraction 5. Extraction - Extract with Ethyl Acetate workup->extraction washing 6. Washing - Wash with Water & Brine extraction->washing drying 7. Drying & Concentration - Dry over MgSO₄ - Rotary Evaporation washing->drying purification 8. Purification - Flash Chromatography drying->purification product Pure Product purification->product

Caption: Standard workflow for an SNAr reaction and purification.

Conclusion

The reactivity of methyl difluoro-nitrobenzoate isomers in nucleophilic aromatic substitution is a direct and predictable consequence of fundamental electronic and steric principles. The position of the powerfully activating nitro group relative to the fluorine leaving groups is the single most important determinant of reactivity and regioselectivity. Isomers with fluorine atoms positioned ortho or para to the nitro group are highly activated and react readily, often with excellent regiocontrol. Conversely, isomers with meta-disposed fluorines are significantly deactivated and represent poor substrates for SNAr. A thorough understanding of these structure-activity relationships is not merely academic; it is a critical tool that enables medicinal chemists and materials scientists to rationally design synthetic pathways, minimize the formation of unwanted isomers, and ultimately accelerate the development of novel molecular entities.

References

  • Hoyle, J. & Nightingdale, D. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. [Link]

  • Tidwell, T. T., et al. (2016). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. BYJU'S. [Link]

  • Furina, E. S., et al. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. [Link]

  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

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  • Fisher Scientific. (n.d.). Methyl 2,6-difluorobenzoate, 97%. Fisher Scientific. [Link]

  • Angene. (n.d.). Exploring Methyl 3-Fluoro-4-Nitrobenzoate: Properties and Applications. Angene. [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. PubChem. [Link]

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  • PubChem. (n.d.). Methyl 2,6-difluorobenzoate. PubChem. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • e-Publications@Marquette. (n.d.). Steric Hindrance as a Mechanistic Probe for Olefin Reactivity. e-Publications@Marquette. [Link]

  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. PubChem. [Link]

  • CP Lab Safety. (n.d.). Methyl 2,4-difluoro-5-nitrobenzoate, 98% Purity. CP Lab Safety. [Link]

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Comparative

A Comparative Guide to the Synthetic Utility of Methyl 3,5-difluoro-2-nitrobenzoate and its Non-Fluorinated Analogs

Introduction: The Strategic Value of Fluorination in Aromatic Building Blocks In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of flu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Aromatic Building Blocks

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1] Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2]

Methyl 3,5-difluoro-2-nitrobenzoate is a prime exemplar of a fluorinated building block designed for high synthetic utility. Its architecture, featuring two strongly electron-withdrawing fluorine atoms positioned meta to a methyl ester and ortho/para to a nitro group, creates a highly activated and versatile reagent. This guide provides an in-depth comparison of its synthetic performance against its non-fluorinated counterparts, Methyl 2-nitrobenzoate and Methyl 3-nitrobenzoate, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals. We will dissect the causal relationships between structure and reactivity, providing a clear rationale for experimental choices and outcomes.

Section 1: Electronic Landscape and Predicted Reactivity

The synthetic behavior of these nitrobenzoates is dictated by the electronic interplay of their substituents. The nitro (-NO₂) and methyl ester (-CO₂Me) groups are both powerfully electron-withdrawing, primarily through resonance and inductive effects. This deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) but critically activates it for nucleophilic aromatic substitution (SNAr).[3][4][5]

The addition of fluorine atoms in Methyl 3,5-difluoro-2-nitrobenzoate dramatically amplifies this activation. Fluorine exerts a potent inductive electron-withdrawing effect (-I), which further polarizes the ring carbons, making them more susceptible to nucleophilic attack.[6][7] This synergistic activation by three electron-withdrawing groups renders the molecule exceptionally reactive in specific, highly valuable transformations.

G cluster_0 Methyl 3,5-difluoro-2-nitrobenzoate cluster_1 Methyl 2-nitrobenzoate cluster_2 Methyl 3-nitrobenzoate A Ring C activated for SNAr (highly electrophilic) A_F1 F (-I effect) A->A_F1 Activates A_F2 F (-I effect) A->A_F2 Activates A_NO2 NO2 (-M, -I effect) A->A_NO2 Strongly Activates A_Ester CO2Me (-M, -I effect) B Ring C moderately activated for SNAr (at other positions) B_NO2 NO2 (-M, -I effect) B->B_NO2 Activates B_Ester CO2Me (-M, -I effect) C Ring C poorly activated for SNAr C_NO2 NO2 (-M, -I effect) C->C_NO2 Weakly Activates C_Ester CO2Me (-M, -I effect)

Diagram 1: Comparative electronic activation for nucleophilic attack.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular WeightKey FeaturePredicted SNAr Reactivity
Methyl 3,5-difluoro-2-nitrobenzoateC₈H₅F₂NO₄217.13Dual fluorine activationVery High
Methyl 2-nitrobenzoateC₈H₇NO₄181.15Ortho nitro activationModerate
Methyl 3-nitrobenzoate[8]C₈H₇NO₄181.15Meta nitro deactivationLow

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most significant area where the fluorinated and non-fluorinated analogs diverge. This transformation is fundamental in pharmaceutical and agrochemical synthesis for forging C-N, C-O, and C-S bonds.[9]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][10] The stability of this complex is paramount for a facile reaction. Electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, are essential as they delocalize and stabilize the negative charge through resonance.[5][11]

Diagram 2: The Addition-Elimination mechanism of SNAr reactions.

Performance Comparison
  • Methyl 3,5-difluoro-2-nitrobenzoate: This substrate is exceptionally reactive. The nitro group at C2 and the fluorine at C5 provide powerful ortho and para stabilization, respectively, for a nucleophilic attack at the C3-fluorine position. This allows for substitutions to occur under mild conditions with a wide range of nucleophiles (amines, alkoxides, thiolates), often at or slightly above room temperature. The fluorine atom serves as an excellent leaving group in SNAr reactions, a phenomenon attributed to the high polarization of the C-F bond which stabilizes the Meisenheimer complex, more than offsetting the bond's strength.[10]

  • Non-Fluorinated Analogs: Methyl 2-nitrobenzoate and Methyl 3-nitrobenzoate lack an inherent leaving group on the ring. To be used in SNAr, a leaving group (e.g., a halogen) must be present elsewhere on the ring. Even with an installed leaving group, their reactivity is significantly lower than the difluoro analog due to the absence of the potent inductive activation provided by fluorine.[6] Reactions typically require higher temperatures and stronger nucleophiles. For Methyl 3-nitrobenzoate, activation is particularly poor as the nitro group is meta to other positions, offering no resonance stabilization to a potential Meisenheimer complex.

Table 2: Representative SNAr Reaction Conditions

SubstrateNucleophileTypical ConditionsExpected YieldRationale
Methyl 3,5-difluoro-2-nitrobenzoateMorpholineK₂CO₃, DMF, 40 °C, 2-4 h>90%High activation from F and NO₂ groups.
Methyl 4-chloro-2-nitrobenzoateMorpholineK₂CO₃, DMF, 100 °C, 12-18 h70-85%Moderate activation from NO₂ group only.
Methyl 4-chloro-3-nitrobenzoateMorpholineK₂CO₃, DMF, >120 °C, >24 hLow to ModeratePoor activation; NO₂ is meta to leaving group.
Experimental Protocol: SNAr with Methyl 3,5-difluoro-2-nitrobenzoate

This protocol is a self-validating system; reaction completion can be easily monitored by TLC or LC-MS, observing the disappearance of the starting material.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 3,5-difluoro-2-nitrobenzoate (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF, 0.2 M).

  • Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine, 1.1 eq.) dropwise at room temperature while stirring.

  • Reaction: Heat the mixture to the desired temperature (typically 40-60 °C). The causality for gentle heating is to overcome the activation energy without promoting side reactions.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progression.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water. This will precipitate the product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The choice of ethyl acetate is based on its ability to dissolve a wide range of organic products while having low solubility in water.

  • Purification: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Section 3: Nitro Group Reduction and Subsequent Transformations

The reduction of the nitro group to a primary amine is a pivotal transformation that unlocks a vast potential for molecular diversification.[2][3][12] The resulting aminobenzoate esters are key intermediates for amide bond formation, diazotization reactions, and the synthesis of a wide array of nitrogen-containing heterocycles.[13][14]

Catalytic Hydrogenation

This is the most common and efficient method for nitro group reduction, prized for its high yields and clean reaction profiles.[15]

  • Catalyst Choice: Palladium on carbon (Pd/C) is the workhorse catalyst for this transformation, offering high efficiency and selectivity.[16] Platinum(IV) oxide (PtO₂) is also a robust alternative.[15]

  • Impact of Fluorine: The presence of fluorine atoms on the ring does not significantly impede the catalytic hydrogenation of the nitro group. The reaction proceeds smoothly for both fluorinated and non-fluorinated analogs. The true advantage lies in the product: the resulting fluorinated anilines are highly valuable building blocks for introducing fluorine into bioactive molecules.[2]

Experimental Protocol: Catalytic Hydrogenation of a Nitrobenzoate

This protocol is self-validating as the reaction is typically quantitative and product purity can be readily assessed by NMR.

  • Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the nitrobenzoate substrate (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) under an inert atmosphere. Causality: Pd/C can be pyrophoric when dry and exposed to air, necessitating careful handling.[15]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

  • Reaction: Agitate the mixture at room temperature. Hydrogen uptake is typically monitored by a pressure drop. The reaction is usually complete within 2-6 hours.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite prevents the fine palladium particles from clogging the filter paper and ensures complete removal.

  • Isolation: Concentrate the filtrate in vacuo to yield the corresponding aminobenzoate, which is often pure enough for subsequent steps without further purification.

workflow Start Methyl (Difluoro)Nitrobenzoate Amine Methyl (Difluoro)Aminobenzoate Start->Amine Catalytic Hydrogenation (Pd/C, H₂) Amide Amide Derivatives Amine->Amide Amide Coupling Heterocycle Fluorinated Heterocycles (e.g., Benzimidazoles) Amine->Heterocycle Cyclization Halide Halogenated Benzoate (via Sandmeyer) Amine->Halide Diazotization Coupling Biaryl Compounds (via Suzuki/Buchwald) Halide->Coupling Cross-Coupling

Diagram 3: Synthetic pathways unlocked by nitro group reduction.

Section 4: Applications in Heterocycle and Cross-Coupling Synthesis

The true synthetic power of these building blocks is realized in their conversion to more complex molecular architectures.

Synthesis of Heterocyclic Compounds

The ortho-diamine functionality that can be generated from Methyl 3,5-difluoro-2-nitrobenzoate (via SNAr with an amine followed by nitro reduction) or the ortho-amino ester from Methyl 2-nitrobenzoate are classic precursors for a multitude of heterocyclic systems.[17][18]

  • Methyl 3,5-difluoro-2-nitrobenzoate provides access to fluorinated heterocycles. For example, reduction of the nitro group yields methyl 2-amino-3,5-difluorobenzoate. This can be cyclized with various reagents (e.g., orthoesters, cyanogen bromide) to form fluorinated benzimidazoles, quinazolinones, and other systems where the fluorine atoms can enhance biological activity.[1]

  • Non-fluorinated analogs serve as precursors to the parent, non-fluorinated heterocyclic systems, which remain crucial scaffolds in many areas of chemical science.[13]

Cross-Coupling Reactions

While the nitrobenzoates themselves are not direct partners in cross-coupling, their amine derivatives are readily converted into species suitable for reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.[19][20] The amine can be transformed into a halide or triflate via diazotization (e.g., Sandmeyer reaction), creating a handle for palladium-catalyzed C-C or C-N bond formation. Using the difluorinated analog as the starting point allows for the strategic introduction of a difluorinated aryl moiety into a larger molecule, a common and effective strategy in modern drug discovery.

Summary and Conclusion

The synthetic utility of Methyl 3,5-difluoro-2-nitrobenzoate is markedly superior to its non-fluorinated analogs, primarily in the domain of nucleophilic aromatic substitution. The strategic placement of two fluorine atoms alongside the nitro group creates a highly activated system, enabling facile C-N, C-O, and C-S bond formation under mild conditions. While all three compounds are effective precursors for their respective amino derivatives via nitro reduction, the fluorinated version provides access to high-value fluorinated anilines, which are critical intermediates in medicinal chemistry.

Table 3: Head-to-Head Comparison of Synthetic Utility

FeatureMethyl 3,5-difluoro-2-nitrobenzoateMethyl 2-nitrobenzoateMethyl 3-nitrobenzoate
SNAr Reactivity Very High: Exceptionally activated for substitution of the C3-fluorine.Moderate: Requires an additional leaving group; activated by ortho-NO₂.Low: Poorly activated due to meta-NO₂.
Nitro Reduction Excellent: Cleanly reduced to the valuable 2-amino-3,5-difluorobenzoate.Excellent: Cleanly reduced to methyl anthranilate.Excellent: Cleanly reduced to methyl 3-aminobenzoate.
Heterocycle Synthesis Excellent: Precursor to diverse fluorinated heterocycles.Excellent: Precursor to parent benzofused heterocycles.Good: Precursor to various heterocycles, though less common than ortho-isomers.
Cross-Coupling Potential High: Amine derivative can be converted to a halide/triflate for coupling.High: Amine derivative is a standard precursor for coupling reactions.High: Amine derivative is a standard precursor for coupling reactions.
Primary Advantage Facile SNAr and access to complex fluorinated molecules. Standard building block for non-fluorinated ortho-substituted systems. Standard building block for non-fluorinated meta-substituted systems.

Final Verdict: For synthetic campaigns that require the efficient construction of substituted anilines, ethers, or thioethers via SNAr, or for the targeted synthesis of fluorinated pharmaceuticals and materials, Methyl 3,5-difluoro-2-nitrobenzoate is the unequivocally superior building block. The non-fluorinated analogs remain indispensable for the synthesis of their respective parent systems, but they lack the heightened and versatile reactivity conferred by fluorine. The choice of reagent is ultimately dictated by the synthetic target, but an understanding of the profound activating effects of fluorine is crucial for designing efficient and innovative synthetic routes.

References

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Validation

The Untapped Potential of the Methyl 3,5-difluoro-2-nitrobenzoate Scaffold: A Comparative Guide to Exploring Novel Biological Activities

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective therapeutics is perpetual. In this guide, we delve into the largely unexplored...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective therapeutics is perpetual. In this guide, we delve into the largely unexplored potential of Methyl 3,5-difluoro-2-nitrobenzoate derivatives. While direct, extensive biological data on this specific family of compounds is nascent, this guide will provide a comparative framework, drawing from established research on related chemical moieties. We will objectively outline the rationale for its selection as a promising starting point, propose avenues for derivatization, and present a roadmap for systematic biological evaluation, supported by experimental data from analogous compound classes.

The Methyl 3,5-difluoro-2-nitrobenzoate Core: A Privileged Starting Point?

Methyl 3,5-difluoro-2-nitrobenzoate (CAS: 910123-09-0) is a synthetically accessible building block with a unique combination of functional groups that make it an intriguing candidate for drug discovery.[1] Its core structure presents several key features that are advantageous in the design of bioactive molecules:

  • Difluoro Substitution: The presence of two fluorine atoms on the benzene ring can significantly enhance pharmacokinetic properties. Fluorine's high electronegativity can modulate the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and improve membrane permeability.[2]

  • Nitro Group: The nitro group is a strong electron-withdrawing group and a known pharmacophore in various drug classes.[3] It can be a crucial component for biological activity, and it also serves as a versatile synthetic handle for further chemical modifications, such as reduction to an amine.[2]

  • Methyl Ester: The methyl ester provides another site for derivatization, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce a wide range of substituents.

While the parent compound itself is primarily a chemical intermediate, its structural alerts suggest the potential for its derivatives to exhibit a range of biological activities.

Comparative Analysis: Projecting Biological Activity from Related Scaffolds

The true potential of the Methyl 3,5-difluoro-2-nitrobenzoate scaffold can be inferred by examining the biological activities of structurally related compounds.

Antimicrobial Potential: Lessons from Nitroaromatics

Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in microbial cells to form reactive nitroso and hydroxylamino species that induce cellular damage.[3]

Supporting Evidence:

A study on a library of nitrobenzoate and nitrothiobenzoate derivatives revealed significant activity against Mycobacterium tuberculosis. Notably, the 3,5-dinitrobenzoate ester series was found to be the most potent.[4] This suggests that the presence of at least one nitro group on the benzoate ring is crucial for antitubercular activity. Another study on 3-methyl-4-nitrobenzoate derivatives demonstrated their potential as antifungal agents against various Candida species.[5]

Proposed Derivatives for Screening:

Based on these findings, a library of Methyl 3,5-difluoro-2-nitrobenzoate derivatives could be synthesized to explore their antimicrobial properties. Key modifications could include:

  • Variation of the ester alkyl chain length.

  • Conversion of the ester to amides with diverse amines.

  • Reduction of the nitro group to an amine and subsequent acylation or alkylation.

Table 1: Comparison of Antimicrobial Activity of Related Nitrobenzoate Derivatives

Compound ClassTarget OrganismReported Activity (MIC)Reference
3,5-Dinitrobenzoate EstersMycobacterium tuberculosisHighly active, chain length dependent[4]
3-Methyl-4-nitrobenzoate DerivativesCandida guilliermondii31-39 µM[5]
Anticancer Activity: The Role of Fluorine and Nitro Groups

Fluorinated compounds are prevalent in oncology, with examples like 5-fluorouracil being a mainstay of chemotherapy. The unique properties of fluorine can enhance binding affinity to target proteins and improve metabolic stability. The nitro group can also contribute to anticancer activity, often through bioreductive activation in the hypoxic environment of tumors.

Supporting Evidence:

While no direct studies on the anticancer activity of Methyl 3,5-difluoro-2-nitrobenzoate derivatives are available, research on other fluorinated and nitro-containing molecules is informative. For instance, novel 3,6-diunsaturated 2,5-diketopiperazine derivatives with nitrobenzylidene moieties have shown potent anticancer activity.[6] Similarly, 3-fluoro and 3,3-difluoro substituted β-lactams have been developed as analogues of the tubulin-targeting agent combretastatin A-4, exhibiting significant antiproliferative effects in breast cancer cell lines.[7]

Proposed Experimental Workflow for Anticancer Screening:

A logical workflow for screening novel derivatives of Methyl 3,5-difluoro-2-nitrobenzoate for anticancer potential is outlined below.

Anticancer_Screening_Workflow cluster_0 Compound Library Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Start Methyl 3,5-difluoro- 2-nitrobenzoate Derivatization Chemical Modification (Amidation, Reduction, etc.) Start->Derivatization Library Derivative Library Derivatization->Library MTT_Assay MTT Assay (Cell Viability) Library->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Target_Identification Target Identification (e.g., Kinase Profiling) Cell_Cycle_Analysis->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Pathway_Analysis->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox

Sources

Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of Methyl 3,5-difluoro-2-nitrobenzoate

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Methyl 3,5-difluoro-2-nitrobenzoate, a key buildi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Methyl 3,5-difluoro-2-nitrobenzoate, a key building block in the synthesis of various pharmacologically active molecules, presents a unique analytical challenge due to the nuanced interplay of its substituent groups on the benzene ring. This guide provides a comprehensive comparison of standard spectroscopic techniques for the structural elucidation of this compound, supported by experimental data from closely related analogues and predicted data for the target molecule. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently confirm the structure of Methyl 3,5-difluoro-2-nitrobenzoate and to differentiate it from its isomers.

The Analytical Imperative: Why Spectroscopic Confirmation is Critical

The precise arrangement of the fluoro and nitro substituents on the benzoate ring is paramount to the desired chemical reactivity and, ultimately, the biological activity of any subsequent derivatives. An incorrect isomer could lead to inactive compounds, unexpected side reactions, or off-target pharmacological effects, resulting in significant time and resource expenditure. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for unequivocal structural validation.

This guide will explore the application of four primary spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

We will delve into the expected spectral features of Methyl 3,5-difluoro-2-nitrobenzoate, compare them with the experimental data of its structural isomers and the parent compound, Methyl 3-nitrobenzoate, and provide detailed experimental protocols for data acquisition.

Visualizing the Analytical Workflow

The following workflow outlines the systematic approach to the spectroscopic analysis of Methyl 3,5-difluoro-2-nitrobenzoate.

Spectroscopic_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Confirmation Structural Confirmation Synthesis Synthesis of Methyl 3,5-difluoro-2-nitrobenzoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: A streamlined workflow for the synthesis, purification, and spectroscopic confirmation of Methyl 3,5-difluoro-2-nitrobenzoate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals provide a detailed map of the molecular structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of Methyl 3,5-difluoro-2-nitrobenzoate is expected to be relatively simple, yet highly informative. The key to its interpretation lies in understanding the electronic effects of the nitro and fluoro substituents on the aromatic protons.

Predicted ¹H NMR Data for Methyl 3,5-difluoro-2-nitrobenzoate:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
OCH₃~3.9Singlet-
H-4~7.5 - 7.7Triplet of doubletsJH-F ≈ 8-10, JH-H ≈ 2-3
H-6~7.8 - 8.0Doublet of doubletsJH-F ≈ 8-10, JH-H ≈ 2-3

Comparative ¹H NMR Data:

To contextualize the predicted data, let's examine the experimental data for related compounds.

CompoundAromatic Proton Chemical Shifts (ppm)OCH₃ Shift (ppm)Reference
Methyl 3-nitrobenzoate8.76 (s, 1H), 8.37-8.28 (m, 2H), 7.65-7.50 (m, 1H)3.93[1]
Methyl 3-fluorobenzoate7.83 (d, J=7.6 Hz, 1H), 7.72 (d, J=9.2 Hz, 1H), 7.45-7.34 (m, 1H), 7.28-7.19 (m, 1H)3.91[1]

Causality Behind the Chemical Shifts:

  • The nitro group is a strong electron-withdrawing group, which deshields the adjacent protons, causing them to resonate at a higher chemical shift (downfield).

  • Fluorine , being highly electronegative, also exerts a deshielding effect, though typically less pronounced than a nitro group in the ortho position. More importantly, the fluorine atoms will couple with the neighboring protons, leading to characteristic splitting patterns (doublets or triplets of doublets).

  • The methyl ester protons (OCH₃) are typically found around 3.9 ppm as a singlet, being relatively isolated from other protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The presence of fluorine will introduce C-F coupling, which is a key diagnostic feature.

Predicted ¹³C NMR Data for Methyl 3,5-difluoro-2-nitrobenzoate:

CarbonPredicted Chemical Shift (ppm)C-F Coupling (JC-F in Hz)
C=O~163-165-
C-OCH₃~53-
C-1~130-132Doublet, ~5-10
C-2~148-150-
C-3~160-162Doublet, ~250-260
C-4~115-117Doublet, ~20-25
C-5~160-162Doublet, ~250-260
C-6~110-112Doublet, ~20-25

Comparative ¹³C NMR Data:

CompoundAromatic Carbon Chemical Shifts (ppm)Carbonyl (C=O) Shift (ppm)OCH₃ Shift (ppm)Reference
Methyl 3-nitrobenzoate148.1, 135.1, 131.7, 129.5, 127.2, 124.3164.752.6[1]
Methyl 3-fluorobenzoate164.9 (d, J=243 Hz), 132.3, 132.1, 130.0, 125.2, 120.0, 119.6, 116.5165.752.2[1]

Expert Insights:

The large one-bond C-F coupling constants (¹JC-F) of approximately 250 Hz are unmistakable indicators of a direct C-F bond. The smaller two- and three-bond couplings provide further confirmation of the substitution pattern. The downfield shift of the carbons attached to the electronegative fluorine and nitro groups is also a key diagnostic feature.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For Methyl 3,5-difluoro-2-nitrobenzoate, the key vibrational bands to observe are those corresponding to the carbonyl group of the ester, the nitro group, and the C-F bonds.

Expected IR Absorption Bands for Methyl 3,5-difluoro-2-nitrobenzoate:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (ester)~1730 - 1740Strong
NO₂ (asymmetric stretch)~1530 - 1550Strong
NO₂ (symmetric stretch)~1340 - 1360Strong
C-F (stretch)~1100 - 1300Strong
C-O (ester)~1250 - 1300Strong
Aromatic C-H (stretch)~3000 - 3100Medium-Weak
Aromatic C=C (stretch)~1450 - 1600Medium-Weak

Comparative IR Data:

CompoundKey Absorption Bands (cm⁻¹)Reference
Methyl 2,6-difluoro-3-nitrobenzoateData available in SpectraBase[2]
Methyl 3-nitrobenzoateStrong absorptions for C=O and NO₂ groups are expected and observed.[3][4][5][6]
4-methyl-3-nitrobenzoic acidNO₂ symmetric stretch observed at 1340 cm⁻¹[7][8]

Trustworthiness of the Data:

The combination of a strong C=O stretch around 1735 cm⁻¹, two strong bands for the nitro group, and strong absorptions in the C-F stretching region provides a high degree of confidence in the presence of all three key functional groups. Comparing the fingerprint region (below 1500 cm⁻¹) with that of known isomers can further aid in distinguishing between them.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, offers further structural information. For Methyl 3,5-difluoro-2-nitrobenzoate (MW: 217.13 g/mol ), we would expect to see the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum Fragmentation for Methyl 3,5-difluoro-2-nitrobenzoate:

m/zIonDescription
217[M]⁺Molecular Ion
186[M - OCH₃]⁺Loss of the methoxy group
171[M - NO₂]⁺Loss of the nitro group
158[M - COOCH₃]⁺Loss of the carbomethoxy group
133[C₆H₂F₂O]⁺Further fragmentation

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragments (m/z)Reference
Methyl 3-nitrobenzoate181150, 135, 122, 104, 76[9][10][11][12][13]

Authoritative Grounding:

The fragmentation of nitroaromatic compounds is well-documented.[14] The initial ionization is followed by cleavage of the weakest bonds, typically the ester and nitro functionalities. The logical fragmentation pathway can be visualized as follows:

MS_Fragmentation M_ion [M]⁺ m/z = 217 loss_OCH3 [M - OCH₃]⁺ m/z = 186 M_ion->loss_OCH3 - OCH₃ loss_NO2 [M - NO₂]⁺ m/z = 171 M_ion->loss_NO2 - NO₂ loss_COOCH3 [M - COOCH₃]⁺ m/z = 158 M_ion->loss_COOCH3 - COOCH₃

Caption: Predicted primary fragmentation pathways for Methyl 3,5-difluoro-2-nitrobenzoate in mass spectrometry.

IV. Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[15]

  • Instrument Setup:

    • Use a 400 MHz or higher field strength NMR spectrometer for optimal resolution.

    • Lock and shim the instrument on the deuterated solvent signal.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[16][17][18][19]

  • Instrument Setup:

    • Ensure the ATR crystal is clean before and after each measurement.

    • Acquire a background spectrum of the empty ATR crystal.

    • Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition and Processing:

    • Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the major peaks corresponding to the key functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[20][21][22][23][24]

  • Instrument Setup:

    • Use a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or equivalent).

    • Set an appropriate temperature program for the GC oven to ensure good separation of the analyte from any impurities.

    • For the mass spectrometer, use electron ionization (EI) at 70 eV.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

    • Analyze the resulting chromatogram to determine the retention time of the compound.

    • Examine the mass spectrum of the peak of interest to identify the molecular ion and major fragment ions.

Conclusion

References

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
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  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24).
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  • Innovatech Labs. (2014, November 13). Learn About GC/MS Analysis. [Link]

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  • Bartleby. Methyl 3-Nitrobenzoate Lab Report. [Link]

  • Brainly. [FREE] Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Be sure to clearly indicate which. (2024, April 10). [Link]

  • 4406 GC-MS procedure and background.docx.
  • ResearchGate. Protocol device used for FTIR-ATR spectroscopy. Droplet is confined.... [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

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  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Brainly. Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate.. (2023, October 12). [Link]

  • Chegg. Solved Assign the ?1H-NMR peaks belonging to methyl | Chegg.com. (2024, February 19). [Link]

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Validation

A Senior Application Scientist's Guide to the Characterization of Impurities in Methyl 3,5-difluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3,5-difluoro-2-nitrobenzoate, a key building block in the synthesis of various therapeutic agents, is no exception. The rigorous identification and quantification of impurities within samples of this compound are critical to ensure the consistency of the final drug product and to mitigate potential toxicological risks.

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in Methyl 3,5-difluoro-2-nitrobenzoate. Drawing upon established analytical principles and field-proven insights, we will explore the strategic application of various techniques, delve into the causality behind experimental choices, and present detailed protocols to empower researchers in this essential aspect of drug development.

The Origin and Nature of Impurities

Understanding the potential sources of impurities is fundamental to developing a robust analytical strategy. Impurities in Methyl 3,5-difluoro-2-nitrobenzoate can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route employed. Common synthetic pathways to Methyl 3,5-difluoro-2-nitrobenzoate involve the nitration of a difluorobenzoate precursor or the esterification of 3,5-difluoro-2-nitrobenzoic acid.[1][2] Potential process-related impurities include:

    • Starting Materials: Unreacted 3,5-difluorobenzoic acid or methyl 3,5-difluorobenzoate.

    • Intermediates: Incomplete reaction products.

    • Byproducts: Isomeric forms (e.g., other positional isomers of the nitro group), or products of side reactions. The nitration of difluorinated benzoic acids can sometimes lead to a mixture of regioisomers.[3]

    • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

  • Degradation Products: These form during storage or handling of the substance due to exposure to environmental factors such as light, heat, humidity, or interaction with other components in a formulation.[4][5][6][7] For a nitroaromatic ester like Methyl 3,5-difluoro-2-nitrobenzoate, potential degradation pathways include:

    • Hydrolysis: Cleavage of the methyl ester to form 3,5-difluoro-2-nitrobenzoic acid.

    • Reduction: Reduction of the nitro group to a nitroso or amino group.

    • Photodegradation: Complex degradation pathways initiated by exposure to light.

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the specific information required (identification, quantification, or structural elucidation). Here, we compare the most pertinent methods for the analysis of Methyl 3,5-difluoro-2-nitrobenzoate and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the separation and quantification of impurities in Methyl 3,5-difluoro-2-nitrobenzoate.[8]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For nitroaromatic compounds, reversed-phase HPLC with a C18 column is a common and effective choice.[9][10]

Strengths:

  • Versatility: Applicable to a wide range of polar and non-polar compounds.

  • High Resolution: Capable of separating closely related isomers.

  • Quantitative Accuracy: Provides precise and accurate quantification of impurities.

  • Non-destructive: The analyte can be collected for further analysis.

Limitations:

  • Requires a Chromophore: For UV detection, the analyte and impurities must absorb UV light.

  • Structural Information: Provides limited structural information on its own.

Data Presentation: Comparison of HPLC Methods

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Gradient N/A0-2 min: 40% B2-15 min: 40-90% B15-18 min: 90% B18-20 min: 40% B
Detection UV at 254 nmUV at 254 nm
Performance Good for routine purity checks with known impurities.Superior resolution for complex mixtures and unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While Methyl 3,5-difluoro-2-nitrobenzoate is semi-volatile, GC-MS can be a valuable tool, particularly for identifying certain process-related impurities like residual solvents. For less volatile impurities, derivatization may be necessary.[11][12][13]

Principle: GC separates components of a mixture in the gas phase based on their boiling points and interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information.

Strengths:

  • High Sensitivity and Selectivity: Excellent for trace-level analysis.

  • Structural Elucidation: The mass spectrum provides a molecular fingerprint that can be used to identify unknown compounds.

  • Extensive Libraries: Mass spectral libraries can be used to identify common impurities.

Limitations:

  • Analyte Volatility: Not suitable for non-volatile or thermally labile compounds.

  • Derivatization: May require derivatization for polar compounds, adding complexity to the sample preparation.

Data Presentation: Typical GC-MS Parameters

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 15 °C/min to 280 °C (5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unequivocal structural elucidation of organic molecules.[14][15][16] It is particularly valuable for identifying and characterizing unknown impurities that have been isolated.

Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a magnetic field, detailed information about the molecular structure, including connectivity and stereochemistry, can be obtained.

Strengths:

  • Definitive Structural Information: Provides unambiguous structural elucidation.

  • Non-destructive: The sample can be recovered after analysis.

  • Quantitative Capability: Can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity.

Limitations:

  • Lower Sensitivity: Less sensitive than MS-based techniques.

  • Complex Spectra: Spectra of mixtures can be difficult to interpret.

  • Requires Pure Sample: For detailed structural elucidation, the impurity often needs to be isolated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Principle: FT-IR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). The absorption pattern is characteristic of the functional groups present.

Strengths:

  • Rapid Analysis: Provides a quick fingerprint of the sample.

  • Functional Group Information: Identifies the presence or absence of key functional groups.

  • Versatile Sampling: Can be used for solid, liquid, and gaseous samples.

Limitations:

  • Limited Structural Detail: Does not provide detailed information on the overall molecular structure.

  • Not Ideal for Complex Mixtures: Spectra of mixtures can be difficult to interpret.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application.

Protocol 1: HPLC-UV Method for Impurity Profiling

Objective: To separate and quantify impurities in a Methyl 3,5-difluoro-2-nitrobenzoate sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the Methyl 3,5-difluoro-2-nitrobenzoate sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 40% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage of each impurity based on the peak area relative to the total peak area.

Protocol 2: GC-MS Method for the Identification of Volatile Impurities

Objective: To identify volatile and semi-volatile impurities in a Methyl 3,5-difluoro-2-nitrobenzoate sample.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification.

    • Interpret the fragmentation patterns to confirm the identity of the impurities.

Visualization of Workflows

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Further Characterization cluster_3 Final Report sample Methyl 3,5-difluoro-2-nitrobenzoate Sample dissolution Dissolution in appropriate solvent sample->dissolution hplc HPLC-UV dissolution->hplc Quantification & Purity gcms GC-MS dissolution->gcms Volatile Impurities ftir FT-IR dissolution->ftir Functional Group Analysis isolation Impurity Isolation (Prep-HPLC) hplc->isolation elucidation Structural Elucidation gcms->elucidation nmr NMR nmr->elucidation isolation->nmr report Comprehensive Impurity Profile elucidation->report

Caption: A generalized workflow for the characterization of impurities.

analytical_comparison cluster_quant Quantitative Analysis cluster_ident Identification & Structure main Impurity Characterization hplc_quant HPLC-UV (High Precision) main->hplc_quant gcms_ident GC-MS (Volatiles, Structural Clues) main->gcms_ident nmr_ident NMR (Definitive Structure) main->nmr_ident ftir_ident FT-IR (Functional Groups) main->ftir_ident hplc_quant->nmr_ident Requires Isolation

Caption: Logical relationships between analytical techniques.

Conclusion

The comprehensive characterization of impurities in Methyl 3,5-difluoro-2-nitrobenzoate is a multi-faceted challenge that requires a strategic and orthogonal approach. No single technique is sufficient to provide a complete picture of the impurity profile. A combination of a high-resolution separation technique like HPLC for quantification, coupled with the powerful structural elucidation capabilities of MS and NMR, provides the most robust and scientifically sound strategy. This integrated approach ensures the quality and safety of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

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Comparative

A Comparative Analysis of Reducing Agents for the Synthesis of Methyl 2-Amino-3,5-difluorobenzoate

The selective reduction of the nitro group in Methyl 3,5-difluoro-2-nitrobenzoate is a critical transformation in the synthesis of a variety of pharmaceutical intermediates and advanced materials. The resulting product,...

Author: BenchChem Technical Support Team. Date: January 2026

The selective reduction of the nitro group in Methyl 3,5-difluoro-2-nitrobenzoate is a critical transformation in the synthesis of a variety of pharmaceutical intermediates and advanced materials. The resulting product, Methyl 2-amino-3,5-difluorobenzoate, serves as a key building block where the amino group can be further functionalized.[1] The presence of both fluorine atoms and a methyl ester group on the aromatic ring necessitates a careful selection of the reducing agent to ensure high chemoselectivity and yield. This guide provides a comparative study of common reducing agents for this transformation, offering insights into their mechanisms, experimental protocols, and overall performance to aid researchers in making informed decisions for their synthetic strategies.

Introduction to the Challenge: Chemoselectivity

The primary challenge in the reduction of Methyl 3,5-difluoro-2-nitrobenzoate lies in achieving the selective reduction of the nitro group without affecting the methyl ester functionality.[2][3] Some powerful reducing agents can readily reduce both nitro groups and esters, leading to undesired byproducts. Therefore, this comparative analysis will focus on reagents and conditions known for their chemoselectivity towards nitroarenes.

Catalytic Hydrogenation: The Industrial Workhorse

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes on an industrial scale due to its high efficiency and clean work-up.[4][5] The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

Mechanism of Action: The reaction proceeds via the adsorption of both the nitroarene and hydrogen onto the catalyst surface. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group through the transfer of hydrogen atoms from the catalyst surface.

Catalytic Hydrogenation Workflow Substrate Methyl 3,5-difluoro-2-nitrobenzoate Reaction Reaction Vessel (Pressurized) Substrate->Reaction Catalyst Pd/C or Pt/C Catalyst->Reaction H2 H2 (gas) H2->Reaction Solvent Methanol or Ethanol Solvent->Reaction Filtration Filtration Reaction->Filtration Reaction Completion Evaporation Solvent Evaporation Filtration->Evaporation Removal of Catalyst Product Methyl 2-amino-3,5-difluorobenzoate Evaporation->Product Isolation of Product

Caption: A typical workflow for catalytic hydrogenation of nitroarenes.

Experimental Protocol: Catalytic Hydrogenation

  • Preparation: In a high-pressure hydrogenation vessel, dissolve Methyl 3,5-difluoro-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 1-5 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Metal-Acid Systems: Classic and Cost-Effective

The use of metals like iron, tin, or zinc in the presence of an acid is a classical and cost-effective method for nitro group reduction.[5] These methods are particularly advantageous for large-scale syntheses where the cost of reagents is a significant factor.

Iron in Acidic Media (Béchamp Reduction)

The reduction of nitroarenes using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a long-established and reliable method.[6][7]

Mechanism of Action: Iron metal acts as the reducing agent, being oxidized from Fe(0) to Fe(II) or Fe(III) species. The reaction is thought to proceed through a series of single electron transfers from the iron surface to the nitro group, with the acidic medium providing the necessary protons for the formation of water.

Iron Reduction Mechanism Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso + 2e-, + 2H+ Fe Fe(0) Fe_ions Fe(II)/Fe(III) Fe->Fe_ions H_plus H+ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Ar-NH2 Hydroxylamine->Amine + 2e-, + 2H+

Caption: Simplified mechanism of nitro group reduction using iron in an acidic medium.

Experimental Protocol: Iron/Acetic Acid Reduction

  • Setup: To a round-bottom flask equipped with a reflux condenser, add Methyl 3,5-difluoro-2-nitrobenzoate (1.0 eq) and a mixture of ethanol, water, and glacial acetic acid.[6][8]

  • Reagent Addition: Add iron powder (typically 3-5 equivalents) portion-wise to the stirred solution. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture and filter through Celite® to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Tin(II) Chloride (Stannous Chloride)

Tin(II) chloride is another effective reducing agent for aromatic nitro compounds, often used in acidic solutions.[9] It is known for its ability to selectively reduce nitro groups in the presence of other reducible functionalities.[10]

Mechanism of Action: Sn(II) is oxidized to Sn(IV) while the nitro group is reduced. The reaction proceeds through a series of two-electron transfers from the tin(II) species to the nitro group and its intermediates.

Experimental Protocol: Tin(II) Chloride Reduction

  • Preparation: Dissolve Methyl 3,5-difluoro-2-nitrobenzoate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic. This will precipitate tin salts.

  • Extraction and Isolation: Extract the product with an organic solvent. The organic layer is then washed with brine, dried, and concentrated to give the desired amine.

Transfer Hydrogenation: A Safer Alternative to H₂ Gas

Transfer hydrogenation offers a convenient and safer alternative to using pressurized hydrogen gas.[11] In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used in the presence of a catalyst (e.g., Pd/C).[12][13]

Mechanism of Action: The catalyst facilitates the transfer of hydrogen from the donor molecule to the nitro group. For instance, with formic acid, it decomposes on the catalyst surface to produce hydrogen and carbon dioxide.

Experimental Protocol: Transfer Hydrogenation with Formic Acid

  • Setup: In a round-bottom flask, combine Methyl 3,5-difluoro-2-nitrobenzoate (1.0 eq), a catalytic amount of Pd/C, and a solvent like methanol or ethanol.

  • Hydrogen Donor: Add formic acid or a salt like ammonium formate (typically 3-5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress.

  • Work-up: Upon completion, cool the mixture and filter through Celite® to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent and washed with a dilute base to remove any remaining formic acid. The organic layer is then dried and concentrated.

Sodium Dithionite: A Mild and Selective Reagent

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and mild reducing agent that is effective for the reduction of aromatic nitro compounds.[14][15][16] It is particularly useful when other sensitive functional groups are present in the molecule.[17]

Mechanism of Action: The reduction is believed to proceed via a single-electron transfer mechanism. In an aqueous solution, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the active reducing species.[16]

Experimental Protocol: Sodium Dithionite Reduction

  • Preparation: Dissolve Methyl 3,5-difluoro-2-nitrobenzoate (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., methanol, THF, or DMF) and water.

  • Reagent Addition: Prepare an aqueous solution of sodium dithionite (typically 3-5 equivalents) and add it dropwise to the stirred solution of the nitro compound.

  • Reaction: Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up and Extraction: Once the reaction is complete, add water and extract the product with an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Comparative Performance Summary

Reducing Agent SystemTypical ConditionsAdvantagesDisadvantagesChemoselectivity (vs. Ester)
Catalytic Hydrogenation (H₂/Pd-C) 1-5 atm H₂, RT-50°CHigh yield, clean reaction, catalyst is recyclable.Requires specialized high-pressure equipment, potential for dehalogenation.Excellent
Iron/Acetic Acid RefluxInexpensive, readily available reagents, suitable for large scale.Often requires harsh conditions, work-up can be tedious due to iron sludge.Good
Tin(II) Chloride/HCl RT-RefluxGood yields, generally good selectivity.Stoichiometric amounts of tin salts are produced as waste, which are toxic.Good
Transfer Hydrogenation (HCOOH/Pd-C) RefluxAvoids the use of H₂ gas, milder conditions than metal-acid systems.Catalyst can be expensive, formic acid can be corrosive.Excellent
Sodium Dithionite RT-50°CMild conditions, good functional group tolerance, inexpensive.[14]Can require aqueous solvent systems which may complicate work-up, potential for side reactions with sulfur byproducts.Excellent[16]

Conclusion

The choice of reducing agent for the synthesis of Methyl 2-amino-3,5-difluorobenzoate from its nitro precursor depends on several factors including the scale of the reaction, available equipment, cost considerations, and the desired level of chemoselectivity. For laboratory-scale synthesis where chemoselectivity is paramount, catalytic transfer hydrogenation and sodium dithionite reduction offer excellent and mild options. For larger-scale industrial applications, catalytic hydrogenation with hydrogen gas is often preferred for its efficiency and atom economy, provided that the necessary safety infrastructure is in place. The classical iron/acetic acid method remains a viable, low-cost alternative, particularly when cost is a primary driver. Careful consideration of the pros and cons outlined in this guide will enable researchers to select the most appropriate method for their specific needs, leading to a successful and efficient synthesis.

References

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Chemistry Stack Exchange. [Link]

  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]

  • Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP catalyst. RSC Publishing. [Link]

  • On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. RSC Publishing. [Link]

  • Iron‐catalyzed transfer hydrogenation of nitroarenes with formic acid. ResearchGate. [Link]

  • Advancement in methodologies for reduction of nitroarenes. RSC Publishing. [Link]

  • A Review on Chemoselective Reduction of Nitroarenes for Wastewater Remediation Using Biochar Supported Metal Catalysts: Kinetic and Mechanistic Studies. ResearchGate. [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. [Link]

  • Sodium Dithionite Definition. Fiveable. [Link]

  • Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts. ACS Publications. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. OUCI. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect. [Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. RSC Publishing. [Link]

  • Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. National Institutes of Health. [Link]

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. ResearchGate. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Tin(II) chloride. Wikipedia. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Institutes of Health. [Link]

  • Methyl 2-amino-3,5-difluorobenzoate. HANGZHOU TIANYE CHEMICALS CO., LTD. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate. [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. [Link]

  • Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. MDPI. [Link]

  • An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. ResearchGate. [Link]

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Validation

The Strategic Advantage of Fluorine: A Comparative Guide to Methyl 3,5-difluoro-2-nitrobenzoate in Modern Drug Design

In the intricate landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for enhancing the efficacy and developability of therapeutic agents.[1] The selective placement of this...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for enhancing the efficacy and developability of therapeutic agents.[1] The selective placement of this small, highly electronegative atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Among the arsenal of fluorinated building blocks, Methyl 3,5-difluoro-2-nitrobenzoate stands out as a particularly versatile and powerful reagent. This guide provides an in-depth analysis of its advantages in drug design, objectively compared with alternative scaffolds and supported by the fundamental principles of physical organic chemistry.

The Unique Profile of Methyl 3,5-difluoro-2-nitrobenzoate

Methyl 3,5-difluoro-2-nitrobenzoate is an aromatic compound distinguished by three key functional groups that dictate its utility:

  • A Nitro Group (-NO₂): A potent electron-withdrawing group that strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[4][5]

  • Two Fluorine Atoms (-F): These serve a dual purpose. They are excellent leaving groups in SNAr reactions and, when retained in the final molecule, act as metabolic blockers and modulators of physicochemical properties.[6][7]

  • A Methyl Ester (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration.[8]

This specific arrangement of functional groups makes the molecule an ideal scaffold for constructing complex, biologically active compounds with desirable drug-like properties.

Core Advantages in Drug Discovery and Development

The utility of Methyl 3,5-difluoro-2-nitrobenzoate stems from its ability to confer multiple benefits throughout the drug design process, from initial synthesis to final pharmacokinetic profiling.

Enhanced Synthetic Versatility via Regioselective SNAr

The primary synthetic advantage lies in its high reactivity and selectivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The powerful electron-withdrawing nitro group, positioned ortho to one fluorine and para to the other, creates a highly electron-deficient aromatic ring, priming it for attack by nucleophiles.[5][9]

This activation allows for the sequential and regioselective displacement of the two fluorine atoms. A wide range of nucleophiles, such as amines, alcohols, and thiols, can be introduced to build molecular complexity. This stepwise functionalization is a key advantage for creating libraries of analogs during lead optimization.[10]

SNAr_Mechanism reagent Methyl 3,5-difluoro- 2-nitrobenzoate meisenheimer Meisenheimer Complex (Stabilized Intermediate) reagent->meisenheimer + Nu⁻ (Attack at C-F) nucleophile Nucleophile (Nu⁻) product Substituted Product meisenheimer->product Elimination of F⁻ leaving_group Fluoride Ion (F⁻) meisenheimer->leaving_group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Improved Pharmacokinetic Profile

The incorporation of fluorine into a drug candidate can significantly enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450.[3] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[11]

  • Membrane Permeability: Fluorine substitution increases the lipophilicity of a molecule.[6] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, leading to better absorption and distribution to the target tissues.[12][13]

Modulation of Physicochemical Properties and Binding Affinity

The high electronegativity of fluorine can alter the electronic distribution within a molecule, which in turn modulates its physicochemical properties.

  • pKa Modification: Placing fluorine atoms near a basic functional group (like an amine) can lower its pKa, reducing its basicity. This can be advantageous for improving oral bioavailability, as less basic compounds are less likely to be protonated in the acidic environment of the stomach, facilitating absorption.[1]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. Replacing a hydrogen atom with a fluorine atom can therefore lead to a tighter binding affinity and increased potency of the drug.[6]

Comparative Analysis with Alternative Reagents

To fully appreciate the advantages of Methyl 3,5-difluoro-2-nitrobenzoate, it is instructive to compare it with other common building blocks.

FeatureMethyl 3,5-difluoro-2-nitrobenzoateMethyl 3-fluoro-2-nitrobenzoate[13]2,4-Difluoronitrobenzene[4]Methyl 3-nitrobenzoate[14]
Activation for SNAr Very High (Two F atoms activated by NO₂)High (One F atom activated by NO₂)High (Two F atoms activated by NO₂)Not applicable for SNAr
Potential for Sequential Substitution Excellent (Two distinct F leaving groups)Limited (One leaving group)Good (Two leaving groups, but may have selectivity issues)None
Metabolic Blocking Potential High (Can introduce two C-F bonds)Moderate (Can introduce one C-F bond)High (Can introduce two C-F bonds)None
pKa Modulation Strong (Two inductive F atoms)Moderate (One inductive F atom)Strong (Two inductive F atoms)None from halogens
Synthetic Handles Methyl EsterMethyl EsterNoneMethyl Ester

Experimental Protocol: Synthesis of a Substituted Aniline Derivative

This protocol outlines a typical first step in a synthetic sequence using Methyl 3,5-difluoro-2-nitrobenzoate, demonstrating the selective displacement of one fluorine atom.

Objective: To synthesize Methyl 3-(benzylamino)-5-fluoro-2-nitrobenzoate.

Materials:

  • Methyl 3,5-difluoro-2-nitrobenzoate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) as solvent

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of Methyl 3,5-difluoro-2-nitrobenzoate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Caption: A generalized synthetic workflow using the building block.

Conclusion

Methyl 3,5-difluoro-2-nitrobenzoate is more than just a fluorinated reagent; it is a strategically designed building block that offers medicinal chemists a powerful platform for innovation. Its combination of high reactivity, potential for regioselective functionalization, and the inherent benefits of fluorine incorporation makes it an invaluable tool for addressing key challenges in drug discovery.[12][15] By enabling the efficient synthesis of novel chemical entities with enhanced metabolic stability, permeability, and binding affinity, this reagent will continue to play a crucial role in the development of next-generation therapeutics.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Singh, S., & Kumar, V. (2021). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]

  • Pharmaffiliates. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. [Link]

  • Gabriele, K., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? [Link]

  • Poonam Shah, & Andrew D Westwell. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. [Link]

  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubMed. (2013). [Application of methyl in drug design]. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. [Link]

  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. [Link]

  • Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl 3,5-difluoro-2-nitrobenzoate

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. T...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. This guide provides an in-depth, technically grounded comparison of analytical methods for assessing the purity of Methyl 3,5-difluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research. We will move beyond procedural lists to explore the "why" behind the "how," ensuring a comprehensive understanding of each technique's strengths, limitations, and role in a robust, self-validating purity assessment workflow.

The Criticality of Purity in Pharmaceutical Intermediates

Methyl 3,5-difluoro-2-nitrobenzoate is a versatile building block in the synthesis of complex bioactive molecules.[1] The presence of impurities, even in minute quantities, can have significant downstream consequences. These can range from altered reaction kinetics and yields in subsequent synthetic steps to the introduction of toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, a multi-faceted approach to purity assessment is not just recommended; it is essential for ensuring the integrity of the research and the safety of potential therapeutics.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of multiple methods, each interrogating different physicochemical properties of the analyte and its potential impurities. This guide will focus on a suite of commonly employed and highly effective techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Melting Point Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic compounds.[2][3] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) within a molecule, offering a unique fingerprint that is highly sensitive to subtle structural variations.

Expertise & Experience in NMR Analysis

For Methyl 3,5-difluoro-2-nitrobenzoate, ¹H and ¹³C NMR are indispensable. The aromatic region of the ¹H NMR spectrum is particularly informative. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[4][5] The specific chemical shifts and coupling patterns of the two aromatic protons in our target molecule are dictated by the electronic effects of the fluorine, nitro, and methyl ester substituents.

Potential impurities, such as regioisomers formed during the nitration of a difluorobenzoate precursor, will exhibit distinct NMR spectra. For instance, an isomeric impurity where the nitro group is in a different position will alter the electronic environment of the aromatic protons, leading to different chemical shifts and coupling constants.

Quantitative NMR (qNMR) can be employed for a precise determination of purity.[6][7] By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the synthesized compound can be calculated with high accuracy.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized Methyl 3,5-difluoro-2-nitrobenzoate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard (for qNMR): If performing quantitative analysis, add a precisely weighed amount of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) to the NMR tube. The standard should have signals that do not overlap with the analyte's signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a ¹H NMR spectrum on a 400 MHz or 500 MHz instrument are typically sufficient.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Analysis: Integrate the peaks corresponding to the aromatic protons and the methyl ester protons of the target compound. In qNMR, also integrate the peak(s) of the internal standard. Compare the integrations to identify and quantify any impurities.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample & Standard B Dissolve in Deuterated Solvent A->B C Insert into Spectrometer B->C D Acquire 1H Spectrum C->D E Fourier Transform & Phasing D->E F Integration & Purity Calculation E->F

Caption: Workflow for NMR-based purity assessment.

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, excelling at the separation of complex mixtures.[2] For assessing the purity of Methyl 3,5-difluoro-2-nitrobenzoate, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Expertise & Experience in HPLC Method Development

The key to a successful HPLC purity assessment is achieving baseline separation of the main compound from all potential impurities. The difficulty in separating nitroaromatic compounds often lies in their isomeric nature.[8] For our target compound, critical impurities to separate would include other positional isomers of the difluoro-nitrobenzoate.

The choice of a stationary phase (e.g., C18) and the optimization of the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol) are crucial.[9][10] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve closely eluting impurities. A UV detector is commonly used, with the wavelength set to a λmax of the nitroaromatic chromophore for optimal sensitivity.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to an appropriate working concentration (e.g., 0.1 mg/mL).

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 30% B (re-equilibration)

  • Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization: HPLC Analysis Workflow

HPLC_Workflow A Prepare Sample Solution B Inject into HPLC System A->B C Separation on C18 Column B->C D UV Detection C->D E Chromatogram Analysis D->E MS_Workflow A Prepare Dilute Sample B Inject into LC-MS A->B C Ionization (e.g., ESI) B->C D Mass Analysis C->D E Spectrum Interpretation D->E MP_Workflow A Dry and Powder Sample B Pack Capillary Tube A->B C Heat Slowly in Apparatus B->C D Record Melting Range C->D

Sources

Validation

A Senior Application Scientist's Guide to Methyl 3,5-difluoro-2-nitrobenzoate and its Isomeric Alternatives in Medicinal Chemistry

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. The strategic incorporation of fluorine into aromatic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3][4][5] This guide provides an in-depth technical comparison of Methyl 3,5-difluoro-2-nitrobenzoate, a valuable synthetic intermediate, with its key isomers. By examining their synthesis, reactivity, and potential applications, this document aims to empower researchers to make informed decisions in the design and execution of novel synthetic strategies.

The Strategic Value of Fluorinated Nitroaromatic Building Blocks

Fluorinated nitroaromatic compounds are indispensable tools in the medicinal chemist's arsenal. The strong electron-withdrawing nature of both the fluorine atoms and the nitro group significantly influences the electronic properties of the aromatic ring. This activation is particularly crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for the construction of complex molecules.[6][7][8][9]

The strategic placement of fluorine atoms can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug candidate.[1][2]

  • Modulate Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, impacting its solubility, membrane permeability, and overall pharmacokinetic profile.[1][2]

  • Influence Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[2][4]

  • Control Acidity and Basicity: The inductive effect of fluorine can modulate the pKa of nearby functional groups, which is critical for target engagement and off-target effects.

The nitro group, in addition to its role in activating the ring for SNAr, serves as a versatile synthetic handle. It can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations to build molecular complexity.

This guide focuses on Methyl 3,5-difluoro-2-nitrobenzoate (CAS No. 910123-09-0) and provides a comparative analysis with its isomers to illuminate the nuanced impact of fluorine and nitro group positioning on the utility of these building blocks.[10][11][12][13]

Synthesis of Methyl 3,5-difluoro-2-nitrobenzoate: A Proposed Pathway

While specific literature detailing the synthesis of Methyl 3,5-difluoro-2-nitrobenzoate is not extensively available, a robust synthetic route can be proposed based on well-established organic chemistry principles. The logical precursor is 3,5-difluorobenzoic acid, which is commercially available.[14][15][16] The synthesis would likely proceed via a two-step sequence: nitration followed by esterification.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A 3,5-Difluorobenzoic Acid B 3,5-Difluoro-2-nitrobenzoic Acid A->B HNO₃ / H₂SO₄ C 3,5-Difluoro-2-nitrobenzoic Acid D Methyl 3,5-difluoro-2-nitrobenzoate C->D Methanol (CH₃OH) / Acid Catalyst

Caption: Proposed two-step synthesis of Methyl 3,5-difluoro-2-nitrobenzoate.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on established methodologies for the nitration of deactivated aromatic compounds and Fischer esterification.[17][18][19][20][21][22][23]

Step 1: Nitration of 3,5-Difluorobenzoic Acid

  • Rationale: The carboxylic acid and fluorine atoms are deactivating groups, making nitration challenging. A strong nitrating mixture (concentrated nitric and sulfuric acids) and elevated temperature are likely necessary to drive the reaction.[17]

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 3,5-difluorobenzoic acid (1.0 eq).

    • Slowly add concentrated sulfuric acid (excess) while cooling the flask in an ice bath.

    • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of 3,5-difluorobenzoic acid, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield 3,5-difluoro-2-nitrobenzoic acid.

Step 2: Fischer Esterification of 3,5-Difluoro-2-nitrobenzoic Acid

  • Rationale: Fischer esterification is a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[19][20][23]

  • Procedure:

    • Suspend 3,5-difluoro-2-nitrobenzoic acid (1.0 eq) in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 3,5-difluoro-2-nitrobenzoate.

    • Purify the product by column chromatography or recrystallization.

Comparative Analysis of Difluoronitrobenzoate Isomers

The position of the fluorine and nitro groups on the methyl benzoate scaffold significantly impacts the molecule's reactivity and utility as a synthetic intermediate. Below is a comparison of Methyl 3,5-difluoro-2-nitrobenzoate with other commercially available isomers.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Features
Methyl 3,5-difluoro-2-nitrobenzoate 910123-09-0C₈H₅F₂NO₄217.13Nitro group ortho to the ester; Fluorines meta to the ester.
Methyl 2,6-difluoro-3-nitrobenzoate83141-10-0C₈H₅F₂NO₄217.13Both fluorines ortho to the ester; Nitro group meta to the ester.[24]
Methyl 4,5-difluoro-2-nitrobenzoate1015433-96-1C₈H₅F₂NO₄217.13Nitro group ortho to the ester; Fluorines meta and para to the ester.[25][26]
Methyl 2,4-difluoro-5-nitrobenzoateNot readily availableC₈H₅F₂NO₄217.13Fluorine ortho and para to the ester; Nitro group meta to the ester.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary application of these building blocks is in SNAr reactions, where a nucleophile displaces a leaving group (in this case, a fluorine atom). The reactivity is governed by the electron-withdrawing ability of the substituents ortho and para to the leaving group.

SNAr_Reactivity cluster_M35DF2NB Methyl 3,5-difluoro-2-nitrobenzoate cluster_M26DF3NB Methyl 2,6-difluoro-3-nitrobenzoate cluster_M45DF2NB Methyl 4,5-difluoro-2-nitrobenzoate M35DF2NB F at C5 is activated by ortho-NO₂ and para-ester. F at C3 is less activated. M26DF3NB F at C2 and C6 are highly activated by the ester group and ortho/para to each other. M45DF2NB F at C5 is activated by ortho-NO₂ and para-ester. F at C4 is activated by ortho-ester and meta-NO₂. M26DF3NB->M45DF2NB Generally Higher Reactivity M45DF2NB->M35DF2NB Variable Reactivity

Caption: Predicted relative reactivity of difluoronitrobenzoate isomers in SNAr.

  • Methyl 3,5-difluoro-2-nitrobenzoate: The fluorine at the C5 position is activated by the ortho nitro group and the para ester group, making it the most likely site for nucleophilic attack. The fluorine at C3 is less activated. This regioselectivity can be a significant advantage in directing the synthesis.

  • Methyl 2,6-difluoro-3-nitrobenzoate: Both fluorine atoms at the C2 and C6 positions are highly activated by the ester group and are ortho/para to each other, potentially leading to a mixture of products or disubstitution depending on the reaction conditions.[24]

  • Methyl 4,5-difluoro-2-nitrobenzoate: The fluorine at the C5 position is strongly activated by the ortho nitro group and para ester group. The fluorine at C4 is activated by the ortho ester group but only meta to the nitro group, suggesting that substitution at C5 would be favored.[25]

The general order of reactivity for a leaving group in SNAr reactions is F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[8]

Applications in Heterocyclic Synthesis

These building blocks are valuable precursors for a wide range of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. The general workflow involves an initial SNAr reaction followed by reduction of the nitro group and subsequent cyclization.

Heterocycle_Synthesis A Difluoronitrobenzoate Isomer B S N Ar Product A->B Nucleophile (e.g., R-NH₂) C Amino Intermediate B->C Reduction (e.g., H₂, Pd/C) D Heterocyclic Product C->D Cyclization

Caption: General workflow for the synthesis of heterocyclic compounds.

The choice of isomer will dictate the substitution pattern of the final heterocyclic product. For instance, using Methyl 3,5-difluoro-2-nitrobenzoate in an SNAr reaction with an amine, followed by reduction and cyclization, would lead to a heterocycle with a substituent at the position corresponding to C5 of the original benzene ring.

Conclusion and Future Outlook

Methyl 3,5-difluoro-2-nitrobenzoate and its isomers are powerful building blocks for the synthesis of complex, biologically active molecules. The strategic placement of fluorine atoms and the nitro group provides medicinal chemists with a versatile platform to fine-tune the properties of their compounds. While direct experimental data for Methyl 3,5-difluoro-2-nitrobenzoate is limited in the public domain, its reactivity and utility can be reliably inferred from the well-established principles of physical organic chemistry and the known reactivity of its isomers.

The continued exploration of fluorinated building blocks will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. As a Senior Application Scientist, I encourage researchers to consider the nuanced differences between these isomers to accelerate their drug discovery programs.

References

  • Fluorine in drug discovery: Role, design and case studies. [No valid URL provided]
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  • How Is Fluorine Used in the Medical Field? (2025-01-27). [No valid URL provided]
  • 3,5-Difluorobenzoic acid | 455-40-3. [No valid URL provided]
  • 3,5-Difluorobenzoic acid 455-40-3 wiki. [No valid URL provided]
  • 3,5-Difluorobenzoic acid synthesis. [No valid URL provided]
  • Methyl 3,5-difluoro-2-nitrobenzo
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  • 910123-09-0|Methyl 3,5-difluoro-2-nitrobenzo
  • 910123-09-0 Methyl 3,5-difluoro-2-nitrobenzoate AKSci 3714DG. [No valid URL provided]
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2025-08-07). [No valid URL provided]
  • Methyl 3,5-difluoro-2-nitrobenzo
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020-10-20). [No valid URL provided]
  • Methyl 2,6-difluoro-3-nitrobenzo
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2025-08-07). [No valid URL provided]
  • Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds (Journal Article) | ETDEWEB. (2003-08-31). [No valid URL provided]
  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. (2015-07-09). [No valid URL provided]
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024-07-26). [No valid URL provided]
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013-07-25). [No valid URL provided]
  • A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers. (2010-09-22). [No valid URL provided]
  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2025-08-07). [No valid URL provided]
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzo
  • methyl 2-fluoro-3-nitrobenzo
  • Spectroscopic investigations of 2,5-Difluoronitrobenzene using Hartree-Fock (HF) and density functional theory (DFT)
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [No valid URL provided]
  • Methyl 4,5-difluoro-2-nitrobenzoate | C8H5F2NO4 | CID 21928432. [No valid URL provided]
  • A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. (2010-10-14). [No valid URL provided]
  • A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers. (2025-08-07). [No valid URL provided]
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  • METHYL 2,6-DIFLUORO-3-NITROBENZO
  • A novel method for the nitration of deactivated aromatic compounds [ ]. [No valid URL provided]
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Safety & Regulatory Compliance

Safety

Guide to the Safe and Compliant Disposal of Methyl 3,5-difluoro-2-nitrobenzoate

This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 3,5-difluoro-2-nitrobenzoate. As a specialized laboratory chemical, its disposal requires a rigorous adherence to safety protoc...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 3,5-difluoro-2-nitrobenzoate. As a specialized laboratory chemical, its disposal requires a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a culture of safety and compliance.

Part 1: Hazard Assessment and Waste Characterization

Before handling any waste, understanding its intrinsic hazards is paramount. Methyl 3,5-difluoro-2-nitrobenzoate is a halogenated nitroaromatic compound. This chemical class dictates its handling and disposal pathway.

  • Halogenated Organic Compound : The presence of fluorine atoms classifies this as a halogenated waste.[1] Halogenated waste streams require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts like hydrogen fluoride.[2] They must be segregated from non-halogenated organic waste.[1][3]

  • Nitroaromatic Compound : Nitroaromatic compounds are known for their potential toxicity and are often considered environmental pollutants due to their persistence in soil and water.[4] Therefore, disposal via sanitary sewer systems is strictly prohibited.[5][6]

  • Regulatory Standing : Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[7][8] Due to its chemical structure and the hazards associated with its class, Methyl 3,5-difluoro-2-nitrobenzoate must be managed as a hazardous waste.[9]

Table 1: Key Properties and Identifiers (Data for structural analog Methyl 2,6-Difluoro-3-nitrobenzoate)

PropertyValueSource
Molecular Formula C₈H₅F₂NO₄[10]
Molecular Weight 217.13 g/mol [10]
Physical State Solid (inferred)N/A
Hazards Causes skin and serious eye irritation.[10]

Part 2: Core Disposal Protocol: A Step-by-Step Guide

The only acceptable disposal method for this compound is through a licensed professional hazardous waste management service, coordinated by your institution's Environmental Health & Safety (EHS) department.[7][11][12] Under no circumstances should in-laboratory treatment or neutralization be attempted without a validated, peer-reviewed procedure and specific EHS approval.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Your first line of defense is proper PPE. Based on data for analogous compounds, handling this chemical waste requires:

  • Eye Protection : Wear splash-resistant safety goggles.[13]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[11]

  • Body Protection : A lab coat is mandatory. For larger quantities, consider additional protective clothing.[13]

Step 2: Segregate the Waste Stream

Proper segregation is the most critical step in laboratory waste management to prevent dangerous reactions and ensure correct final disposal.

  • Action : Collect waste Methyl 3,5-difluoro-2-nitrobenzoate and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated "Halogenated Organic Solid Waste" container.[1]

  • Causality : Halogenated and non-halogenated wastes are incinerated under different conditions. Mixing them complicates the disposal process and can increase costs. More critically, mixing incompatible chemicals can lead to violent reactions or the emission of toxic gases.[14]

Step 3: Select and Label the Waste Container

All hazardous waste containers must meet strict regulatory standards.[5]

  • Container Selection : Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[5][15] A glass or high-density polyethylene (HDPE) container with a secure, screw-top cap is ideal.[14] The original product container, if intact, is an excellent choice.[14]

  • Labeling :

    • The container must be clearly labeled with the words "Hazardous Waste" .[6]

    • Identify the full chemical name: "Methyl 3,5-difluoro-2-nitrobenzoate" . Do not use abbreviations.[14]

    • List all constituents if it is a mixture, including solvents, by percentage.[14]

    • Indicate the primary hazards (e.g., "Irritant," "Toxic").

    • Mark the date when the first drop of waste was added to the container.[16]

Step 4: Store in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[7][14]

  • Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Containment : Keep liquid waste containers in secondary containment (such as a spill tray) to contain any potential leaks.[6][15]

  • Closure : The waste container must be kept securely capped at all times, except when adding waste.[6][7][14]

  • Inspections : SAAs must be inspected weekly for leaks and proper labeling.[5][14]

Step 5: Arrange for Professional Disposal

Your institution's EHS office is responsible for the final collection and disposal of hazardous waste.

  • Action : Once the waste container is full (no more than ¾ full) or has been in the SAA for the maximum allowed time (typically up to one year, but check local policy), contact your EHS office to schedule a pickup.[7][16]

  • Rationale : EHS professionals are trained to handle, transport, and manifest hazardous waste according to strict federal and state regulations, ensuring it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).[17]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing Methyl 3,5-difluoro-2-nitrobenzoate waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generated (Methyl 3,5-difluoro-2-nitrobenzoate) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Characterize & Segregate Is it a halogenated organic solid? B->C D YES C->D E Step 3: Use Labeled Container 'Hazardous Waste' 'Halogenated Organic Solid' Full Chemical Name D->E Always Yes F Step 4: Store in SAA (Keep Closed, Secondary Containment) E->F G Container Full or Time Limit Reached? F->G H Step 5: Contact EHS for Professional Disposal Pickup G->H Yes I Continue Safe Accumulation & Weekly Inspection G->I No I->G

Caption: Decision workflow for proper disposal.

Part 3: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden :

  • DO NOT Pour Down the Drain : This compound is a pollutant and can harm aquatic ecosystems. Sewer disposal of hazardous chemicals is illegal.[5][6]

  • DO NOT Dispose of in Regular Trash : Solid chemical waste must not be placed in the municipal trash.[5] This can expose sanitation workers to hazards and contaminates landfills.

  • DO NOT Evaporate in a Fume Hood : Intentionally evaporating chemical waste is not a permissible disposal method.[6]

Part 4: Emergency Spill Procedures

In the event of a small-scale spill within a laboratory fume hood:

  • Ensure proper PPE is worn.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Label the container as hazardous waste, listing all contents.

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to this guide, you contribute to a safe and responsible research environment, ensuring that the handling of chemical waste meets the highest standards of scientific integrity and regulatory compliance.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Nitrobenzene - Registration Dossier. ECHA. [Link]

  • MSDS - METHYL-M-NITROBENZOATE. ChemADVISOR, Inc. [Link]

  • 2-nitrophenol waste : r/chemistry. Reddit. [Link]

  • MSDS of Methyl 3-nitrobenzoate. Capot Chemical. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]

  • EHSO Manual 2023-2024: Hazardous Waste. Oakland University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]

  • Halogenated Waste List. Unknown Source. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Methyl 2,6-Difluoro-3-nitrobenzoate. PubChem, National Center for Biotechnology Information. [Link]

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Handling

A Senior Application Scientist's Guide to Handling Methyl 3,5-difluoro-2-nitrobenzoate: Personal Protective Equipment (PPE) and Safety Protocols

This guide provides an in-depth operational plan for the safe handling of Methyl 3,5-difluoro-2-nitrobenzoate. As a substituted aromatic nitro compound, this chemical warrants careful handling and a comprehensive persona...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of Methyl 3,5-difluoro-2-nitrobenzoate. As a substituted aromatic nitro compound, this chemical warrants careful handling and a comprehensive personal protective equipment strategy. The following protocols are grounded in established safety principles for related chemical structures and are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Assessment: Understanding the Risks

Methyl 3,5-difluoro-2-nitrobenzoate is a solid organic compound.[1] The primary hazards associated with analogous nitroaromatic compounds include:

  • Skin Irritation: Direct contact may cause skin irritation or allergic skin reactions.[2][3][4]

  • Serious Eye Irritation: The compound is likely to cause serious irritation if it comes into contact with the eyes.[2][4]

  • Respiratory Irritation: Inhalation of the dust or vapors may lead to respiratory irritation.[2][4]

  • Toxicity: Like many nitroaromatic compounds, there is a potential for toxicity if swallowed, inhaled, or absorbed through the skin.[5]

  • Hazardous Combustion Products: In the event of a fire, toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride can be produced.[1][6]

Given these potential hazards, a multi-layered approach to personal protection, combining engineering controls and appropriate PPE, is mandatory.

Core Directive: Personal Protective Equipment (PPE)

A risk assessment is crucial before handling this compound to determine the appropriate level of PPE.[2] The following table outlines the minimum recommended PPE for handling Methyl 3,5-difluoro-2-nitrobenzoate in a laboratory setting.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is required when there is a significant risk of splashing.[5]Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant nitrile or butyl rubber gloves, inspected prior to use.[2][7]Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Always check manufacturer-specific permeation data.
Body Protection A full-length, buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat for tasks with a higher risk of splashes.[5]Prevents contamination of personal clothing and protects the skin from accidental spills.
Respiratory Protection Generally not required when working in a certified chemical fume hood. For weighing or tasks that may generate dust outside of a hood, a NIOSH-approved N95 or P1 particulate respirator is recommended.[2]Minimizes the risk of inhaling fine particles of the compound.

Operational Plan: Engineering Controls and Safe Handling

The primary engineering control for handling this and other potentially hazardous chemicals is a certified chemical fume hood.

Workflow for Safe Handling:

  • Preparation: Always work within a certified chemical fume hood to minimize inhalation exposure.[5][8] Ensure the work area is clean and uncluttered.[9]

  • Weighing: If possible, weigh the solid material inside the fume hood. If a balance is located outside the hood, use an enclosure or weigh the material carefully to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[1][10]

Step-by-Step Protocol: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye Protection: Put on your safety goggles.

  • Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing Sequence (to be performed at the exit of the work area):

  • Gloves: Remove gloves using a proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface. Dispose of them in the designated waste container.[11]

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination.

  • Eye Protection: Remove your safety goggles.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling Methyl 3,5-difluoro-2-nitrobenzoate task Assess Task and Scale start->task weighing Weighing Small Quantities (<1g) task->weighing reaction_setup Reaction Setup / Transfer task->reaction_setup large_scale Large Scale (>10g) or Splash Risk task->large_scale fume_hood Work in Fume Hood? weighing->fume_hood reaction_setup->fume_hood ppe2 Enhanced PPE: - Add Face Shield - Add Chemical Apron large_scale->ppe2 large_scale->fume_hood ppe1 Minimum PPE: - Lab Coat - Goggles - Nitrile Gloves ppe1->large_scale fume_hood->ppe1 Yes

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical final step in the safe handling of chemicals.

  • Solid Waste: All disposable items contaminated with Methyl 3,5-difluoro-2-nitrobenzoate, such as gloves, weighing paper, and absorbent pads, must be placed in a clearly labeled, designated container for hazardous solid chemical waste.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for non-halogenated organic liquid waste.[5][8] Never dispose of organic substances down the drain.[8]

  • Empty Containers: Dispose of the original container as unused product unless thoroughly decontaminated.[11]

Adherence to your institution's specific waste management protocols is mandatory.[8]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing.[12] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[1] Seek immediate medical attention.

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can effectively mitigate the risks associated with handling Methyl 3,5-difluoro-2-nitrobenzoate, fostering a culture of safety and scientific excellence.

References

  • BenchChem. Personal protective equipment for handling 4-Methyl-3-nitrobenzoic acid.
  • Fisher Scientific. (2024, April 1).
  • Sigma-Aldrich. (2022, April 15).
  • BenchChem.
  • Sigma-Aldrich. (2025, April 24).
  • Fisher Scientific. (2024, April 1).
  • ChemADVISOR, Inc. (2010, November 29). MSDS - OHS14953.
  • Fisher Scientific. (2011, February 23).
  • Utah State University.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Fisher Scientific. (2024, March 30).
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • MicroCare. Is Personal Protective Equipment Required When Working with Solvents?.
  • ChemicalBook. (2025, July 26).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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